molecular formula C22H28FN3O6S B6616059 (3R,5R)-Rosuvastatin CAS No. 1094100-06-7

(3R,5R)-Rosuvastatin

Número de catálogo: B6616059
Número CAS: 1094100-06-7
Peso molecular: 481.5 g/mol
Clave InChI: BPRHUIZQVSMCRT-YXWZHEERSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3r,5r,e)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid is a key stereospecific synthetic intermediate and the active form of the well-known statin, Rosuvastatin. This compound is the (3R,5R,E) enantiomer of the open-chain dihydroxy acid, which is the pharmacologically active moiety that inhibits the enzyme HMG-CoA reductase. As the critical precursor or reference standard for Rosuvastatin, it is essential for pharmacokinetic studies, metabolic pathway analysis, and the synthesis of the final lactone form. Researchers utilize this compound to investigate the specific mechanisms of cholesterol biosynthesis inhibition, assess its selectivity and potency in vitro, and develop analytical methods for quantifying the drug and its metabolites in biological samples. Its defined stereochemistry is crucial for ensuring high binding affinity and accurate research outcomes, making it a valuable tool for cardiovascular and lipid metabolism research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

(E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRHUIZQVSMCRT-YXWZHEERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094100-06-7
Record name Rosuvastatin diastereomers
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094100067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ROSUVASTATIN DIASTEREOMERS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K637T66PWQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(3R,5R)-Rosuvastatin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (3R,5R)-Rosuvastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574) is a highly effective lipid-lowering agent belonging to the statin class of drugs. It is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] The active pharmaceutical ingredient (API) is specifically the (3R,5S)-enantiomer. This document focuses on This compound , which is a diastereomer and a potential impurity found in bulk preparations of rosuvastatin.[3][4] Understanding the structure, properties, and analysis of this and other related substances is critical for drug development, quality control, and regulatory compliance. This compound can be formed as a degradation product under various stress conditions such as hydrolysis, thermal stress, or photolysis during production or storage.[3]

Chemical Structure and Properties

This compound, also known as Rosuvastatin Anti-Isomer, shares the same molecular formula and mass as the active (3R,5S) isomer but differs in the spatial orientation of the hydroxyl group at the C5 position of the heptenoic acid side chain.[4]

Chemical Name: (3R,5R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic acid.[3][4]

Structure:

(Note: Text-based representation. The key stereocenters are at positions 3 and 5 of the heptenoic acid chain, both having the 'R' configuration.)

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its common salt forms.

PropertyValueSource(s)
Molecular Formula C22H28FN3O6S (Acid Form)[5]
Molecular Weight 481.54 g/mol (Acid Form)[5]
500.6 g/mol (Hemi-calcium Salt)[3]
503.52 g/mol (Sodium Salt)[6]
CAS Number 1094100-06-7 (Acid Form)[7]
1422515-55-6 (Hemi-calcium Salt)[3]
Appearance Solid[3]
Solubility Soluble in Ethanol, Methanol, DMSO.[3][7][3][7]
Storage Temperature -20°C or 2-8°C[3][7]
UV λmax 242 nm, 310 nm[3]
pKa (Rosuvastatin) 4.76[8]
LogP (Rosuvastatin) 0.13[8]

Mechanism of Action: HMG-CoA Reductase Inhibition

Like all statins, the primary mechanism of action of rosuvastatin is the competitive inhibition of HMG-CoA reductase.[2][9] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical and early rate-limiting step in the hepatic synthesis of cholesterol.[1][10] The inhibition of this pathway in the liver leads to a series of downstream effects culminating in reduced plasma cholesterol levels.

  • Inhibition of Cholesterol Synthesis : Rosuvastatin directly blocks the active site of HMG-CoA reductase, reducing the production of mevalonate and, consequently, the entire cholesterol synthesis cascade.[9]

  • Upregulation of LDL Receptors : A decrease in intracellular cholesterol concentration in hepatocytes stimulates the synthesis and upregulation of low-density lipoprotein (LDL) receptors on the cell surface.[1][9]

  • Enhanced LDL Clearance : The increased number of LDL receptors enhances the binding and uptake of circulating LDL particles from the bloodstream, leading to a significant reduction in plasma LDL cholesterol ("bad cholesterol").[9][11]

  • VLDL Reduction : Rosuvastatin also inhibits the hepatic synthesis of very-low-density lipoprotein (VLDL).[1][10]

The overall therapeutic effect is a marked decrease in LDL-C and VLDL, a modest reduction in triglycerides (TG), and a slight increase in high-density lipoprotein cholesterol (HDL-C).[1][11]

Rosuvastatin_Pathway cluster_liver Hepatocyte (Liver Cell) cluster_blood Bloodstream HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase (Enzyme) HMG_CoA->HMG_CoA_Reductase Substrate Mevalonate Mevalonate Cholesterol_Synth Cholesterol Synthesis Pathway Mevalonate->Cholesterol_Synth Hepatic_Cholesterol Decreased Hepatic Cholesterol Cholesterol_Synth->Hepatic_Cholesterol Leads to LDL_Receptor Upregulation of LDL Receptors Hepatic_Cholesterol->LDL_Receptor Stimulates LDL_Uptake Increased LDL Clearance LDL_Receptor->LDL_Uptake Promotes HMG_CoA_Reductase->Mevalonate Catalyzes Rosuvastatin (3R,5S)-Rosuvastatin Rosuvastatin->HMG_CoA_Reductase Inhibits LDL_Blood Plasma LDL Cholesterol LDL_Blood->LDL_Uptake Cleared

Caption: HMG-CoA reductase inhibition pathway by Rosuvastatin.

Experimental Protocols

Accurate and precise analytical methods are essential for quantifying rosuvastatin and its related impurities, including the (3R,5R) isomer, in both bulk drug substances and finished pharmaceutical products.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used method for the assay and impurity profiling of rosuvastatin.[12]

  • Objective: To determine the purity of Rosuvastatin and quantify impurities like the (3R,5R) isomer in a sample.

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Chromatographic Conditions (Example):

    • Column: YMC C8 (150 mm × 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v), with pH adjusted to 3.5 using phosphoric acid.[12]

    • Flow Rate: 1.5 mL/min.[12]

    • Detection Wavelength: 242 nm.[12]

    • Injection Volume: 20 µL.[12]

    • Column Temperature: Ambient.[12]

  • Methodology:

    • Solvent Preparation: The mobile phase is prepared, filtered through a 0.45 µm filter, and degassed.[12]

    • Standard Solution Preparation: A stock solution of Rosuvastatin Calcium reference standard (e.g., 500 µg/mL) is prepared by dissolving an accurately weighed amount in a 50:50 mixture of water and acetonitrile. This is then diluted to a working concentration (e.g., 50 µg/mL).[12]

    • Sample Solution Preparation: For tablets, a number of tablets (e.g., 20) are weighed and ground to a fine powder. An amount of powder equivalent to a specific dose of rosuvastatin is weighed and dissolved in the diluent to achieve a concentration similar to the standard solution.[13]

    • Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The retention times and peak areas are recorded.

    • Calculation: The amount of rosuvastatin and its impurities is calculated by comparing the peak areas of the sample to those of the reference standard. The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[12][13]

UV-Visible Spectrophotometry

A simpler, more rapid method for the quantification of rosuvastatin in bulk or formulations, though less specific than HPLC.[14][15]

  • Objective: To determine the total concentration of Rosuvastatin in a sample.

  • Instrumentation: Double beam UV-Visible spectrophotometer.

  • Methodology:

    • Solvent Selection: Based on solubility data, a suitable solvent is chosen where the drug is soluble and excipients do not interfere. Methanol or 0.1N NaOH are common choices.[14][15]

    • Determination of λmax: A dilute solution of rosuvastatin (e.g., 10 µg/mL) is scanned in the UV region (200–400 nm) to determine the wavelength of maximum absorbance (λmax), which is typically around 240-243 nm.[14][13][15]

    • Preparation of Standard Curve: A series of standard solutions with increasing concentrations (e.g., 1-6 µg/mL) are prepared from a stock solution. The absorbance of each solution is measured at the λmax.[15] A calibration curve is plotted with absorbance versus concentration.

    • Sample Preparation: A known weight of the drug or powdered tablet is dissolved in the chosen solvent to create a stock solution, which is then diluted to fall within the concentration range of the standard curve.[15]

    • Quantification: The absorbance of the sample solution is measured at λmax, and the concentration is determined using the calibration curve. The percentage purity can then be calculated.[15]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quality control analysis of Rosuvastatin tablets using RP-HPLC.

QC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_results Data Processing & Reporting Start Receive Tablet Batch Weigh_Tablets Weigh & Grind 20 Tablets Start->Weigh_Tablets Prep_Sample Prepare Sample Solution (Target Concentration) Weigh_Tablets->Prep_Sample System_Suitability System Suitability Test (Inject Standard) Prep_Sample->System_Suitability Prep_Standard Prepare Reference Standard Solution Prep_Standard->System_Suitability Inject_Samples Inject Blank, Standard, & Sample Solutions System_Suitability->Inject_Samples Acquire_Data Acquire Chromatograms (Peak Area, RT) Inject_Samples->Acquire_Data Process_Data Integrate Peaks & Calculate Concentrations Acquire_Data->Process_Data Check_Specs Compare Results to Specifications (e.g., Assay, Impurity Limits) Process_Data->Check_Specs Report Generate Certificate of Analysis Check_Specs->Report

Caption: General workflow for HPLC analysis of Rosuvastatin tablets.

Conclusion

This compound is a critical process-related impurity and potential degradant of the active drug, rosuvastatin. A thorough understanding of its chemical properties and the implementation of robust, validated analytical methods are paramount for ensuring the quality, safety, and efficacy of rosuvastatin pharmaceutical products. The technical information and protocols outlined in this guide provide a foundational resource for professionals engaged in the research, development, and quality control of this important therapeutic agent.

References

Stereoisomerism of Rosuvastatin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin (B1679574), a potent inhibitor of HMG-CoA reductase, is a widely prescribed medication for the management of dyslipidemia. Its chemical structure contains two chiral centers, giving rise to four distinct stereoisomers. This technical guide provides a comprehensive overview of the stereoisomerism of rosuvastatin and its profound implications for the drug's pharmacological activity, metabolic profile, and potential for off-target effects. We delve into the differential activities of the (3R,5S), (3R,5R), (3S,5R), and (3S,5S) enantiomers, with a focus on HMG-CoA reductase inhibition and pregnane (B1235032) X receptor (PXR) activation. Detailed experimental protocols for the chiral separation and analysis of these stereoisomers are provided, alongside diagrammatic representations of key pathways and workflows to facilitate a deeper understanding of this critical aspect of rosuvastatin's pharmacology.

Introduction to the Stereochemistry of Rosuvastatin

Rosuvastatin possesses two chiral centers in its heptenoic acid side chain, specifically at the C3 and C5 positions. This results in the existence of four possible stereoisomers: (3R,5S), (3R,5R), (3S,5R), and (3S,5S). The spatial arrangement of the hydroxyl groups at these centers is crucial in determining the molecule's interaction with its biological targets.

The commercially available and therapeutically active form of rosuvastatin is the single (3R,5S)-enantiomer.[1][2] This stereospecificity is a critical factor in its high-affinity binding to and potent inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][4] While the (3R,5S)-enantiomer is responsible for the desired lipid-lowering effects, the other stereoisomers, which may be present as impurities or formed as metabolites, exhibit distinct pharmacological profiles.

Pharmacological Implications of Rosuvastatin's Stereoisomerism

The different stereoisomers of rosuvastatin display significant variations in their biological activities, underscoring the importance of enantiopurity in the pharmaceutical product.

Differential Inhibition of HMG-CoA Reductase
Differential Activation of Pregnane X Receptor (PXR)

The pregnane X receptor (PXR) is a nuclear receptor that plays a key role in regulating the expression of genes involved in drug metabolism and transport, including cytochrome P450 (CYP) enzymes.[6] The activation of PXR by xenobiotics can lead to drug-drug interactions and alterations in drug efficacy and toxicity.

Studies have shown that the stereoisomers of rosuvastatin exhibit differential effects on PXR activation. Notably, the (3R,5S)-enantiomer, the active drug, is a relatively weak activator of PXR. In contrast, the other stereoisomers, particularly the (3S,5S)-enantiomer, have been shown to be more potent PXR activators.[6] This differential activation has implications for potential drug-drug interactions and off-target effects.

Table 1: Comparative PXR Activation by Rosuvastatin Stereoisomers

StereoisomerEC50 for PXR Activation (µM)
(3R,5S)11.9
(3R,5R)5.8
(3S,5R)15.6
(3S,5S)1.2

Data sourced from Korhonova et al. (2015).[6]

Pharmacokinetic Profile of Rosuvastatin Stereoisomers

The pharmacokinetic properties of rosuvastatin are crucial for its clinical efficacy and safety. While extensive pharmacokinetic data is available for the clinically used (3R,5S)-enantiomer, comprehensive comparative data for the other stereoisomers is limited.

The (3R,5S)-enantiomer of rosuvastatin has an absolute bioavailability of approximately 20% and is primarily cleared by the liver.[7] It is a substrate for various hepatic uptake and efflux transporters, including Organic Anion Transporting Polypeptides (OATPs) and Breast Cancer Resistance Protein (BCRP).[8][9] Metabolism is a minor elimination pathway, with about 10% of the dose being metabolized, primarily by CYP2C9.[10][11]

The pharmacokinetic profiles of the other stereoisomers are not well-characterized in humans. However, given the stereoselectivity often observed in drug transport and metabolism, it is plausible that the (3R,5R), (3S,5R), and (3S,5S) enantiomers exhibit different absorption, distribution, metabolism, and excretion (ADME) characteristics compared to the active (3R,5S)-enantiomer.

Table 2: Pharmacokinetic Parameters of (3R,5S)-Rosuvastatin

ParameterValue
Absolute Bioavailability~20%
Time to Peak Plasma Concentration (Tmax)3-5 hours
Plasma Protein Binding~88%
Elimination Half-life (t1/2)~19 hours
Major Route of EliminationFecal (90%)
Primary Metabolizing EnzymeCYP2C9 (minor pathway)

Data sourced from official CRESTOR® prescribing information and Martin et al. (2003).[7][10]

Experimental Protocols

Chiral Separation of Rosuvastatin Stereoisomers by HPLC

Objective: To resolve the four stereoisomers of rosuvastatin for individual analysis and quantification.

Methodology:

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as CHIRALPAK® IB (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), is effective for the separation of rosuvastatin enantiomers.[12]

  • Mobile Phase: A mixture of n-heptane, 2-propanol, and trifluoroacetic acid in a ratio of approximately 85:15:0.1 (v/v/v) has been shown to provide good resolution.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 242 nm.[12]

  • Sample Preparation: Dissolve the rosuvastatin sample in the mobile phase or a suitable solvent miscible with the mobile phase.

Expected Results: The four stereoisomers will be separated with distinct retention times, allowing for their individual identification and quantification. The elution order will depend on the specific chiral stationary phase and mobile phase composition used.

HMG-CoA Reductase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of each rosuvastatin stereoisomer against HMG-CoA reductase.

Methodology:

  • Assay Principle: The assay measures the rate of NADPH oxidation, a cofactor in the HMG-CoA reductase-catalyzed reaction, by monitoring the decrease in absorbance at 340 nm.

  • Reagents:

    • HMG-CoA reductase enzyme

    • HMG-CoA substrate

    • NADPH

    • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol)

    • Rosuvastatin stereoisomers (dissolved in a suitable solvent, e.g., DMSO)

  • Procedure:

    • Pre-incubate the HMG-CoA reductase enzyme with varying concentrations of each rosuvastatin stereoisomer in the assay buffer.

    • Initiate the reaction by adding HMG-CoA and NADPH.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway: Differential PXR Activation by Rosuvastatin Stereoisomers

PXR_Activation Differential PXR Activation by Rosuvastatin Stereoisomers cluster_ligands Rosuvastatin Stereoisomers RS_3R5S (3R,5S)-Rosuvastatin (Weak Activator) PXR PXR (Pregnane X Receptor) RS_3R5S->PXR Low Affinity RS_3S5S (3S,5S)-Rosuvastatin (Potent Activator) RS_3S5S->PXR High Affinity RS_other (3R,5R) & (3S,5R)-Rosuvastatin (Intermediate Activators) RS_other->PXR Moderate Affinity PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR DNA XRE (Xenobiotic Response Element) PXR_RXR->DNA Binds to CYP3A4 CYP3A4 Gene Transcription DNA->CYP3A4 Induces

Caption: Differential activation of PXR by rosuvastatin stereoisomers.

Experimental Workflow: Chiral Separation and Analysis

Chiral_Separation_Workflow Workflow for Chiral Separation of Rosuvastatin Stereoisomers start Rosuvastatin Sample (Mixture of Stereoisomers) dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC System dissolve->inject separation Chiral HPLC Column (e.g., CHIRALPAK® IB) inject->separation detection UV Detection (242 nm) separation->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram quantification Quantification of Each Stereoisomer chromatogram->quantification end Individual Stereoisomer Concentrations quantification->end

Caption: Workflow for chiral separation of rosuvastatin stereoisomers.

Conclusion

The stereochemistry of rosuvastatin is a critical determinant of its pharmacological and toxicological profile. The (3R,5S)-enantiomer is the therapeutically active form responsible for potent HMG-CoA reductase inhibition and the associated lipid-lowering effects. The other stereoisomers exhibit significantly different biological activities, including a more pronounced activation of the PXR nuclear receptor, which can have implications for drug-drug interactions. A thorough understanding of the properties of each stereoisomer is essential for drug development, quality control, and ensuring the safety and efficacy of rosuvastatin therapy. The experimental protocols and visualizations provided in this guide offer a framework for researchers and scientists to further investigate the multifaceted nature of rosuvastatin's stereoisomerism.

References

(3R,5R)-Rosuvastatin: A Technical Evaluation of a Diastereomeric Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574), a member of the statin class of drugs, is a cornerstone in the management of hypercholesterolemia. Its therapeutic efficacy stems from the potent and selective inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. The commercially available and biologically active form of rosuvastatin is the (3R,5S,6E)-stereoisomer. However, during the synthesis of rosuvastatin, other diastereomers, such as the (3R,5R) isomer, can be formed as impurities. Understanding the mechanism of action of these diastereomers is crucial for ensuring the safety, purity, and efficacy of the final drug product. This technical guide provides an in-depth analysis of the speculated mechanism of action of (3R,5R)-Rosuvastatin, based on available scientific literature.

Core Mechanism of Action: HMG-CoA Reductase Inhibition

The primary mechanism of action for all statins, including rosuvastatin, is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway. By blocking this step, statins reduce the intracellular pool of cholesterol, which in turn upregulates the expression of LDL-C receptors on hepatocytes. This leads to increased clearance of LDL-C from the circulation, thereby lowering plasma cholesterol levels.

Stereoselectivity and Inhibitory Potency

The interaction between a statin and HMG-CoA reductase is highly stereoselective. The specific three-dimensional arrangement of the dihydroxy heptanoic acid side chain is critical for effective binding to the enzyme's active site. The active (3R,5S) isomer of rosuvastatin has been shown to have a high affinity for HMG-CoA reductase.

A seminal paper by Watanabe et al. (1997) reported the in vitro inhibitory activity of the active rosuvastatin isomer.[1] This study is widely cited as the primary source for the IC50 value of rosuvastatin against HMG-CoA reductase.

It is important to note that several chemical supplier datasheets erroneously attribute the IC50 value of the active (3R,5S)-isomer to the (3R,5R)-diastereomer. Primary literature has not reported a potent inhibitory activity for the (3R,5R) isomer. Based on the principles of stereoselective enzyme inhibition observed with other statins, it is speculated that the (3R,5R) isomer of rosuvastatin is a significantly weaker inhibitor of HMG-CoA reductase compared to the active (3R,5S) isomer. For instance, studies on fluvastatin (B1673502) have demonstrated that the (3S,5R)-enantiomer is substantially less active than the therapeutically used (3R,5S)-enantiomer.

Quantitative Data on Rosuvastatin Isomers

The following table summarizes the available quantitative data on the biological activity of rosuvastatin isomers.

IsomerTargetActivity MetricValueReference
(3R,5S)-Rosuvastatin HMG-CoA ReductaseIC5011 nM[1]
This compound Pregnane X Receptor (PXR)EC505.8 µM[2]
(3R,5S)-Rosuvastatin Pregnane X Receptor (PXR)EC5011.9 µM[2]
(3S,5R)-Rosuvastatin Pregnane X Receptor (PXR)EC5015.6 µM[2]
(3S,5S)-Rosuvastatin Pregnane X Receptor (PXR)EC501.2 µM[2]

Speculated Alternative Mechanisms of Action: Off-Target Effects

While the primary therapeutic effect of rosuvastatin is mediated through HMG-CoA reductase inhibition, research has indicated that statins and their isomers can exert "pleiotropic" effects through other pathways. A study by Korhonova et al. (2015) investigated the enantioselective effects of rosuvastatin's optical isomers on the activation of the Pregnane X Receptor (PXR), a key regulator of drug-metabolizing enzymes.[2]

The study revealed that all four stereoisomers of rosuvastatin, including the (3R,5R) isomer, can activate PXR, albeit with varying potencies. The (3R,5R) isomer was found to be a more potent activator of PXR than the active (3R,5S) isomer.[2] Activation of PXR can lead to the induction of cytochrome P450 (CYP) enzymes, such as CYP3A4, which are involved in the metabolism of a wide range of drugs. This suggests that the presence of the (3R,5R) isomer as an impurity could potentially contribute to drug-drug interactions.

Experimental Protocols

HMG-CoA Reductase Inhibition Assay (Radiochemical Method)

This protocol is a generalized representation of a common method used to determine the in vitro inhibitory activity of compounds against HMG-CoA reductase.

1. Reagents and Materials:

  • Rat liver microsomes (as a source of HMG-CoA reductase)

  • [14C]-HMG-CoA (radiolabeled substrate)

  • NADPH (cofactor)

  • Test compounds (e.g., rosuvastatin isomers) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing EDTA and dithiothreitol)

  • Stopping solution (e.g., HCl)

  • Internal standard (e.g., [3H]-mevalonolactone)

  • Scintillation cocktail

  • Scintillation counter

2. Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and rat liver microsomes.

  • Add varying concentrations of the test compound to the reaction mixture and pre-incubate for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding [14C]-HMG-CoA.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding the stopping solution, which also facilitates the lactonization of the product, [14C]-mevalonic acid, to [14C]-mevalonolactone.

  • Add the internal standard, [3H]-mevalonolactone, to correct for product recovery.

  • Isolate the [14C]-mevalonolactone from the unreacted substrate, typically by solid-phase extraction or thin-layer chromatography.

  • Quantify the amount of [14C]-mevalonolactone by liquid scintillation counting.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

G Figure 1: Cholesterol Biosynthesis Pathway and Rosuvastatin Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... Rosuvastatin (3R,5S)-Rosuvastatin Rosuvastatin->HMGCR Inhibits HMGCR->Mevalonate

Caption: Simplified cholesterol biosynthesis pathway showing the inhibition of HMG-CoA reductase by (3R,5S)-Rosuvastatin.

G Figure 2: Speculated Off-Target Signaling of this compound Ros_3R5R This compound PXR PXR Ros_3R5R->PXR Activates PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR DNA DNA (XRE) PXR_RXR->DNA Binds to CYP3A4 CYP3A4 Gene Transcription DNA->CYP3A4 Induces Metabolism Altered Drug Metabolism CYP3A4->Metabolism

Caption: Postulated pathway for PXR activation by this compound, leading to potential changes in drug metabolism.

G Figure 3: HMG-CoA Reductase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Mix Prepare Reaction Mix (Buffer, NADPH, Enzyme) Preincubation Pre-incubate Mix + Compound Prep_Mix->Preincubation Prep_Cmpd Prepare Test Compound Dilutions Prep_Cmpd->Preincubation Reaction Add [14C]-HMG-CoA to start reaction Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Stop Stop Reaction (add HCl) Incubation->Stop Isolation Isolate [14C]-mevalonolactone Stop->Isolation Counting Liquid Scintillation Counting Isolation->Counting Calculation Calculate % Inhibition and IC50 Counting->Calculation

References

The Discovery and Synthesis of Rosuvastatin Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574), a member of the statin class of drugs, is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] Its discovery by the Japanese pharmaceutical company Shionogi and subsequent development marked a significant advancement in the management of hypercholesterolemia.[2] This technical guide provides an in-depth exploration of the discovery and, critically, the synthetic pathways developed to produce rosuvastatin and its various stereoisomers. Particular focus is given to the chemical strategies employed to control the stereochemistry of the two chiral centers in the heptenoic acid side chain, a crucial factor for its biological activity. This document details key experimental protocols, presents quantitative data from various synthetic approaches, and visualizes the underlying biological pathways affected by these isomers.

Discovery and Rationale

The development of synthetic statins was driven by the need for more potent and effective inhibitors of HMG-CoA reductase than the first-generation natural products. Shionogi's research program focused on incorporating a polar methane (B114726) sulfonamide group into the pyrimidine (B1678525) core of the molecule.[2] This unique feature enhances the binding affinity of rosuvastatin to the active site of HMG-CoA reductase through polar interactions, contributing to its high potency.[2] The final drug substance, rosuvastatin calcium, is the (3R,5S)-enantiomer, which is the pharmacologically active form.

Synthesis of Rosuvastatin and its Isomers

The synthesis of rosuvastatin and its isomers is a significant undertaking in medicinal chemistry, requiring precise control of stereochemistry. The core of most synthetic strategies involves the construction of the chiral dihydroxyheptenoate side chain and its subsequent coupling to the pyrimidine heterocycle. Key reactions in this process include the Wittig reaction for carbon-carbon bond formation and diastereoselective reduction to establish the desired stereocenters.

Key Synthetic Strategies and Quantitative Data

Several synthetic routes to rosuvastatin have been reported, each with its own set of advantages and challenges. The following tables summarize quantitative data from representative synthetic steps, highlighting yields and stereoselectivity.

StepReagents and ConditionsProductYield (%)Diastereomeric/Enantiomeric RatioReference
Wittig Reaction Phosphonium (B103445) salt, base (e.g., NaHDMS, DBU), aldehyde, solvent (e.g., THF, DMSO)Rosuvastatin precursor (olefin)70-99E:Z ratio up to 76:24[3][4]
Diastereoselective Reduction Ketone precursor, reducing agent (e.g., Et₂B(OMe)/NaBH₄), solvent (e.g., THF/MeOH) at -78°C(3R,5S)-dihydroxy ester85-96>99:1 syn:anti[5][6]
Enzymatic Aldol Reaction Deoxyribose-5-phosphate aldolase (B8822740) (DERA), starting materialsChiral 6-carbon intermediate->99.9% ee, 96.6% de[1][7]
Hydrolysis and Salt Formation Rosuvastatin ester, base (e.g., NaOH), CaCl₂Rosuvastatin Calcium87-90>99.65% purity[4][8]
(3R,5R)-Isomer Synthesis Yield -(3R,5R) chiral isomer impurity7598.8% purity[9]
Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of rosuvastatin and its isomers.

1. Wittig Reaction for the Synthesis of Rosuvastatin Precursor

This procedure outlines the coupling of the pyrimidine phosphonium salt with the chiral side-chain aldehyde.

  • Materials:

    • ((4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyl)triphenylphosphonium bromide

    • (2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxo-tetrahydro-2H-pyran-2-carbaldehyde

    • Sodium hexamethyldisilazane (B44280) (NaHDMS)

    • Tetrahydrofuran (THF)

  • Procedure: [10]

    • A suspension of the phosphonium bromide (1.20 mmol) in dry THF (25 mL) is cooled to -42°C under an inert atmosphere.

    • A 1.0 M solution of NaHDMS in THF (1.20 mmol) is added dropwise, and the mixture is stirred for 45 minutes at -42°C to form the ylide.

    • The reaction mixture is then cooled to -82°C.

    • A solution of the aldehyde (1.03 mmol) in THF (15 mL) is added to the ylide solution.

    • The reaction is allowed to proceed to completion, after which it is quenched and worked up to isolate the rosuvastatin precursor.

2. Diastereoselective Reduction of the Ketone Precursor

This protocol describes the crucial step to establish the syn-diol stereochemistry of the side chain.

  • Materials:

    • Rosuvastatin precursor (ketone)

    • Diethylmethoxyborane (Et₂B(OMe))

    • Sodium borohydride (B1222165) (NaBH₄)

    • Tetrahydrofuran (THF) and Methanol (MeOH)

  • Procedure: [6]

    • The ketone precursor is dissolved in a mixture of THF and MeOH at -78°C.

    • Et₂B(OMe) is added to chelate with the existing hydroxyl group, setting up the stereodirecting environment.

    • NaBH₄ is then added to reduce the ketone. The hydride attacks from the less hindered face, leading to the desired syn-diol.

    • The reaction is quenched, and the product is purified to yield the (3R,5S)-dihydroxy ester with high diastereoselectivity.

3. Hydrolysis and Formation of Rosuvastatin Calcium

This final step converts the rosuvastatin ester to its biologically active calcium salt form.

  • Materials:

    • Rosuvastatin tert-butyl ester

    • Sodium hydroxide (B78521) (NaOH)

    • Tetrahydrofuran (THF) and Water

    • Calcium chloride (CaCl₂)

  • Procedure: [8]

    • The rosuvastatin tert-butyl ester (111.6 mmol) is dissolved in a 4:1 mixture of THF/water (500 mL).

    • The solution is heated to 30°C, and 8.0 M NaOH (120.0 mmol) is added. The mixture is stirred for 2 hours.

    • The THF is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with ethyl acetate.

    • A solution of CaCl₂ in water is added dropwise to the aqueous solution of sodium rosuvastatin at 40°C to precipitate the calcium salt.

    • The white precipitate is filtered, washed with water, and dried under vacuum to yield rosuvastatin calcium.

Synthesis of the (3R,5R)-Isomer

The (3R,5R)-isomer, also known as the anti-isomer, is a common impurity in rosuvastatin synthesis.[11] Its synthesis can be achieved by modifying the reduction step. A notable method involves the reduction of a ketone precursor with sodium borohydride, which can lead to a mixture of (3R,5S) and (3R,5R) isomers.[9] These isomers exhibit different hydrolysis rates under basic conditions at low temperatures, allowing for their separation. The (3R,5S) isomer hydrolyzes more readily at low temperatures, while the (3R,5R) isomer requires higher temperatures for hydrolysis. This difference in reactivity is exploited for the isolation of the (3R,5R) isomer.[9]

Characterization of Rosuvastatin Isomers

The characterization of rosuvastatin and its isomers is crucial for quality control and regulatory purposes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are essential for confirming the structure and stereochemistry of these compounds.

¹H and ¹³C NMR Data for Rosuvastatin ((3R,5S)-Isomer)

  • ¹H NMR (CDCl₃): δ (ppm) 1.24, 1.34, 1.68, 2.47, 2.53, 2.64, 3.15, 3.35, 3.46, 3.56, 3.60, 4.28, 4.45, 6.99, 7.14, 8.31.[12]

  • ¹³C NMR (CDCl₃): δ (ppm) 20.87, 21.26, 23.29, 31.41, 33.26, 34.03, 38.23, 42.07, 43.00, 62.23, 74.53, 115.61, 116.08 (J=26 Hz), 116.25 (J=22 Hz), 129.08, 128.91 (J=9 Hz), 139.28 (J=8 Hz), 157.64, 157.86, 163.96 (J=253 Hz), 169.47, 174.48.[12]

¹H and ¹³C NMR Data for a Rosuvastatin Degradation Product (Isomer VI)

  • ¹H NMR (600 MHz, CDCl₃+CD₃OD 5:1): δ (ppm): 1.25, 1.33, 1.39, 1.58, 2.22, 2.80, 2.89, 3.36, 3.52, 3.58, 3.61, 3.95, 7.01, 7.09, 8.26.[12]

  • ¹³C NMR (150 MHz, CDCl₃+CD₃OD 5:1): δ (ppm): 21.14, 21.31, 23.32, 31.56, 33.47, 40.15, 42.16, 42.97, 44.62, 68.99, 71.45, 115.17 (J=21 Hz), 116.32 (J=22 Hz), 117.77, 128.87 (J=9 Hz), 129.20, 142.34 (J=8 Hz), 157.71, 158.57, 164.26 (J=251 Hz), 174.30.[12]

Biological Implications: PXR Signaling Pathway

Rosuvastatin and its isomers can interact with the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in regulating the expression of genes involved in drug metabolism and transport.[13][14] Activation of PXR can lead to drug-drug interactions and alter the efficacy of co-administered medications.

PXR Activation by Rosuvastatin Isomers

The following diagram illustrates the PXR signaling pathway and how it can be activated by xenobiotics like rosuvastatin isomers.

PXR_Signaling_Pathway PXR Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects Rosuvastatin_Isomers Rosuvastatin Isomers PXR_inactive Inactive PXR-Corepressor (e.g., NCoR2/SMRT) Complex Rosuvastatin_Isomers->PXR_inactive Enters cell and binds to PXR PXR_active Active PXR PXR_inactive->PXR_active Conformational change, corepressor release PXR_RXR_heterodimer PXR-RXR Heterodimer PXR_active->PXR_RXR_heterodimer Heterodimerizes with RXR RXR RXR->PXR_RXR_heterodimer PXR_RXR_DNA PXR-RXR binds to Response Elements (e.g., DR3, ER6) PXR_RXR_heterodimer->PXR_RXR_DNA Translocates to nucleus and binds DNA Transcription Transcription PXR_RXR_DNA->Transcription Recruits Coactivators Coactivators Coactivators (e.g., SRC-1) Coactivators->PXR_RXR_DNA mRNA mRNA Transcription->mRNA Initiates transcription of target genes CYP3A4 CYP3A4 mRNA->CYP3A4 Translation CYP2B6 CYP2B6 mRNA->CYP2B6 Translation UGT1A1 UGT1A1 mRNA->UGT1A1 Translation MDR1 MDR1 mRNA->MDR1 Translation Drug_Metabolism Increased Drug Metabolism & Efflux CYP3A4->Drug_Metabolism CYP2B6->Drug_Metabolism UGT1A1->Drug_Metabolism MDR1->Drug_Metabolism

Caption: PXR Signaling Pathway Activated by Rosuvastatin Isomers.

Experimental Workflow for PXR Activation Assay

The following workflow outlines a typical experiment to assess the activation of PXR by rosuvastatin isomers.

PXR_Activation_Workflow Experimental Workflow for PXR Activation Assay cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_analysis Analysis Cell_Line Select appropriate cell line (e.g., HepG2, LS174T) Transfection Transfect cells with: - PXR expression vector - Reporter plasmid (e.g., CYP3A4 promoter-luciferase) Cell_Line->Transfection Treatment Treat transfected cells with: - Vehicle control (e.g., DMSO) - Positive control (e.g., Rifampicin) - Rosuvastatin isomers Transfection->Treatment Luciferase_Assay Perform luciferase assay to measure reporter gene expression Treatment->Luciferase_Assay RT_qPCR Perform RT-qPCR to measure mRNA levels of endogenous target genes (e.g., CYP3A4) Treatment->RT_qPCR Data_Analysis Analyze and compare the effects of different isomers Luciferase_Assay->Data_Analysis RT_qPCR->Data_Analysis

Caption: Workflow for PXR Activation Assay.

Conclusion

The synthesis of rosuvastatin and its isomers represents a significant achievement in modern medicinal chemistry, requiring sophisticated strategies to achieve high stereoselectivity. The Wittig reaction and diastereoselective reductions are cornerstone reactions in many synthetic routes, and ongoing research continues to refine these processes for improved efficiency and sustainability. Understanding the interaction of these isomers with biological targets such as PXR is crucial for predicting potential drug-drug interactions and for the development of safer and more effective statin therapies. This guide provides a comprehensive overview of the key technical aspects of rosuvastatin synthesis and its biological implications, serving as a valuable resource for professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Pharmacokinetics of Rosuvastatin: A Focus on the (3R,5R) and (3R,5S) Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. As a synthetic statin, its molecular structure contains two chiral centers, giving rise to four possible stereoisomers. The commercially available and therapeutically active form is the (3R,5S)-enantiomer. The (3R,5R)-diastereomer is typically considered a process-related impurity. A thorough understanding of the pharmacokinetic profiles of these isomers is critical for drug development, quality control, and ensuring therapeutic efficacy and safety.

This technical guide provides a comprehensive overview of the known pharmacokinetics of the active (3R,5S)-Rosuvastatin. Crucially, a review of publicly available scientific literature reveals a significant data gap: there are no direct, head-to-head in vivo pharmacokinetic studies comparing the (3R,5R) and (3R,5S) diastereomers. Consequently, quantitative pharmacokinetic parameters such as AUC, Cmax, and half-life for the (3R,5R)-isomer are not available.

This document will therefore focus on:

  • Detailing the established pharmacokinetic profile of the active (3R,5S)-Rosuvastatin.

  • Presenting the analytical methodologies required to separate and quantify these diastereomers.

  • Discussing potential pharmacokinetic differences based on in vitro evidence of stereoselective interactions with metabolic pathways.

Pharmacokinetics of (3R,5S)-Rosuvastatin

The pharmacokinetic profile of the active drug, (3R,5S)-Rosuvastatin (hereafter referred to as Rosuvastatin), has been extensively studied. It is characterized by oral administration, hepatic uptake, minimal metabolism, and predominantly fecal excretion.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Following oral administration, peak plasma concentrations (Cmax) of rosuvastatin are typically reached within 3 to 5 hours.[1] The absolute oral bioavailability is approximately 20%.[1][2][3] Administration with food does not significantly affect the area under the curve (AUC).[1][4]

  • Distribution: Rosuvastatin is extensively taken up by the liver, its primary site of action.[4] The mean volume of distribution at steady-state is about 134 liters.[1] Plasma protein binding is approximately 88%, primarily to albumin.[1]

  • Metabolism: Rosuvastatin is not extensively metabolized, with only about 10% of a dose being recovered as metabolites.[1][5] The major metabolite is N-desmethyl rosuvastatin, which is formed mainly by the cytochrome P450 isoenzyme CYP2C9.[1] This metabolite has about one-sixth to one-half the HMG-CoA reductase inhibitory activity of the parent compound.[1] Over 90% of the active plasma HMG-CoA reductase inhibitory activity comes from the parent rosuvastatin.[1][5]

  • Excretion: After an oral dose, approximately 90% is excreted in the feces, primarily as the unchanged drug.[1][6] The elimination half-life is around 19 hours.[1][3]

Quantitative Pharmacokinetic Parameters of (3R,5S)-Rosuvastatin

The following table summarizes key pharmacokinetic parameters for (3R,5S)-Rosuvastatin in healthy adult subjects. It is important to note that there can be considerable inter-individual and inter-ethnic variability.[7][8]

ParameterValueReference(s)
Time to Peak Plasma Concentration (Tmax) 3 - 5 hours[1][4][9]
Absolute Bioavailability ~20%[1][2][3]
Plasma Protein Binding ~88%[1]
Volume of Distribution (Vd) ~134 L[1]
Elimination Half-Life (t½) ~19 hours[1][3]
Major Metabolizing Enzyme CYP2C9[1]
Primary Route of Excretion Fecal (~90%)[1][6]

Potential for Stereoselective Pharmacokinetics

While in vivo data for the (3R,5R)-diastereomer is lacking, in vitro studies on various statins suggest that stereoisomers can exhibit different pharmacological and toxicological profiles. This is often due to stereoselective interactions with drug metabolizing enzymes and transporters.

One study investigated the enantiospecific effects of atorvastatin, fluvastatin, and rosuvastatin isomers on the pregnane (B1235032) X receptor (PXR), a key transcriptional regulator of drug-metabolizing enzymes like CYP3A4.[10] For rosuvastatin, only the (3R,5S)-isomer (referred to as RS in the study) was found to be active in inducing certain cytochrome P450 enzymes.[10] This suggests a potential for differential metabolism and drug-drug interactions between the diastereomers.

Signaling Pathway: PXR Activation by Rosuvastatin Isomers

The diagram below illustrates the potential for stereoselective activation of PXR by rosuvastatin isomers, which can lead to the induction of drug-metabolizing enzymes.

PXR_Activation Potential Stereoselective PXR Activation by Rosuvastatin Isomers R_5S (3R,5S)-Rosuvastatin (Active Drug) PXR Pregnane X Receptor (PXR) R_5S->PXR Activates R_5R (3R,5R)-Rosuvastatin (Diastereomer) R_5R->PXR Inactive (based on in vitro data) PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR Dimerizes with RXR Retinoid X Receptor (RXR) RXR->PXR_RXR DNA Xenobiotic Response Element (XRE) in DNA PXR_RXR->DNA Binds to CYP_Induction Transcription of CYP Enzymes (e.g., CYP3A4, CYP2B6) DNA->CYP_Induction Induces

Caption: Potential stereoselective activation of PXR by rosuvastatin isomers.

Experimental Protocols

Accurate quantification and comparison of rosuvastatin diastereomers require robust and sensitive analytical methods. The primary technique employed is stereoselective High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS/MS) for enhanced sensitivity and specificity in biological matrices.

Chiral HPLC Method for Diastereomer Separation

This section outlines a typical experimental protocol for the separation of rosuvastatin diastereomers in a drug substance, based on published methods.

Objective: To resolve and quantify the (3R,5R) and (3R,5S) diastereomers of rosuvastatin.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: A chiral stationary phase is essential. An immobilized cellulose-based column, such as Chiralpak IB (250 mm x 4.6 mm, 5 µm particle size), has proven effective.

  • Mobile Phase: A normal-phase mobile phase is typically used. An example mixture is n-hexane, dichloromethane, and 2-propanol, with a small amount of trifluoroacetic acid (e.g., 82:10:8:0.2 v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 243 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Stock Solution: Prepare a stock solution of the rosuvastatin sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1.0 mg/mL.

  • Working Standard: Dilute the stock solution with the mobile phase to achieve a final concentration suitable for analysis.

  • Spiked Sample (for validation): To confirm peak identity and resolution, a sample of (3R,5S)-Rosuvastatin can be spiked with a known standard of the (3R,5R)-diastereomer.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the chiral separation and analysis of rosuvastatin diastereomers.

Chiral_HPLC_Workflow Workflow for Chiral HPLC Analysis of Rosuvastatin Diastereomers cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Rosuvastatin Bulk Drug Substance Dissolve Dissolve in Methanol (Stock Solution) Sample->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Inject Inject 10 µL onto Chiral Column Dilute->Inject Separate Isocratic Elution (Normal Phase) Inject->Separate Detect UV Detection at 243 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (3R,5S) and (3R,5R) Chromatogram->Integrate Quantify Quantify Diastereomer Content (%) Integrate->Quantify

Caption: General workflow for the analysis of rosuvastatin diastereomers via chiral HPLC.

Conclusion and Future Directions

The pharmacokinetic profile of the therapeutically active (3R,5S)-Rosuvastatin is well-established. However, a significant knowledge gap exists regarding the in vivo pharmacokinetics of its (3R,5R)-diastereomer. While this isomer is controlled as a process impurity, the lack of direct comparative data means that its absorption, distribution, metabolism, and excretion characteristics remain unquantified in the public domain.

In vitro evidence points towards the potential for stereoselective interactions with drug metabolizing pathways, which underscores the importance of controlling diastereomeric purity. Future research, particularly preclinical pharmacokinetic studies in animal models administering the purified (3R,5R)-diastereomer, would be invaluable. Such studies would provide the necessary data to fully characterize any differences in disposition and metabolic fate, further ensuring the safety and efficacy of rosuvastatin formulations.

For drug development professionals, the focus remains on robust analytical methods to ensure the consistent and controlled low-level presence of the (3R,5R)-diastereomer and other impurities in the final drug product. The protocols and workflows described herein provide a foundational guide for achieving this critical quality attribute.

References

The Role of (3R,5R)-Rosuvastatin in Cellular Differentiation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,5R)-Rosuvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is widely recognized for its lipid-lowering effects.[1] However, a growing body of evidence reveals its pleiotropic effects, extending to the modulation of cellular differentiation processes. This technical guide provides a comprehensive overview of the current understanding of rosuvastatin's role in influencing the differentiation of various cell lineages, with a focus on osteoblasts, adipocytes, and chondrocytes. We will delve into the molecular mechanisms, key signaling pathways, and experimental evidence that underpin these effects.

Core Mechanism of Action: The Mevalonate (B85504) Pathway

Rosuvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This pathway is crucial for the synthesis of cholesterol and numerous non-steroidal isoprenoids, which are essential for various cellular functions, including post-translational modification of proteins like small GTPases (e.g., Rho, Rac). By inhibiting this pathway, rosuvastatin (B1679574) not only reduces cholesterol synthesis but also depletes these vital isoprenoids, thereby impacting downstream signaling cascades that govern cellular differentiation.

Mevalonate_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA Reductase Mevalonate Mevalonate Isoprenoid Intermediates Isoprenoid Intermediates Mevalonate->Isoprenoid Intermediates Cholesterol Cholesterol Isoprenoid Intermediates->Cholesterol Protein Prenylation Protein Prenylation Isoprenoid Intermediates->Protein Prenylation Rosuvastatin Rosuvastatin Rosuvastatin->HMG-CoA Reductase HMG-CoA Reductase->Mevalonate Inhibited by

Figure 1: The Mevalonate Pathway and the inhibitory action of Rosuvastatin.

Impact on Osteoblast Differentiation

Rosuvastatin has been shown to promote the differentiation of osteoblasts, the cells responsible for bone formation. This effect is mediated through the upregulation of key osteogenic markers and the modulation of specific signaling pathways.

Quantitative Data on Osteoblast Differentiation

The following table summarizes the quantitative effects of rosuvastatin on markers of osteoblast differentiation in MC3T3-E1 cells, a murine pre-osteoblastic cell line.

MarkerRosuvastatin Concentration (µM)Incubation TimeFold Change/EffectReference
Gene Expression
BMP-20.001 - 1024 hoursIncreased[2]
Alkaline Phosphatase (ALP)0.001 - 1024 hoursIncreased[2]
Slco1a1Not specifiedDuring differentiation12-fold increase[2]
Protein/Activity Levels
BMP-2 Secretion0.001 - 10Not specifiedIncreased[2]
ALP Activity0.001 - 10Not specifiedIncreased[2]
Signaling Pathways in Rosuvastatin-Induced Osteogenesis

Wnt/β-catenin Pathway: Rosuvastatin has been demonstrated to activate the Wnt/β-catenin signaling pathway, a critical regulator of osteoblast differentiation. It achieves this by inhibiting Glycogen Synthase Kinase 3β (GSK-3β), leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator for osteogenic genes.[3]

Wnt_Beta_Catenin_Pathway Rosuvastatin Rosuvastatin GSK-3β GSK-3β Rosuvastatin->GSK-3β Inhibits β-catenin (cytoplasm) β-catenin (cytoplasm) GSK-3β->β-catenin (cytoplasm) Phosphorylates for degradation β-catenin (nucleus) β-catenin (nucleus) β-catenin (cytoplasm)->β-catenin (nucleus) Translocates TCF/LEF TCF/LEF β-catenin (nucleus)->TCF/LEF Activates Osteogenic Gene Expression Osteogenic Gene Expression TCF/LEF->Osteogenic Gene Expression Promotes

Figure 2: Rosuvastatin's activation of the Wnt/β-catenin pathway in osteogenesis.

PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another crucial mediator of rosuvastatin's effects on cellular processes. In the context of mesenchymal stem cells, rosuvastatin has been shown to activate the PI3K/Akt pathway, which can contribute to cell survival and differentiation.[4]

PI3K_Akt_Pathway Rosuvastatin Rosuvastatin PI3K PI3K Rosuvastatin->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Phosphorylates Cell Survival & Differentiation Cell Survival & Differentiation Downstream Effectors->Cell Survival & Differentiation Promotes

Figure 3: Rosuvastatin's modulation of the PI3K/Akt signaling pathway.

Impact on Adipocyte Differentiation

The effect of rosuvastatin on adipocyte differentiation is more complex and appears to be context-dependent. Some studies suggest that rosuvastatin may inhibit adipogenesis.

Quantitative Data on Adipocyte Differentiation

The following table summarizes the available data on the effects of rosuvastatin on adipocyte differentiation.

Cell LineRosuvastatin ConcentrationEffect on AdipogenesisKey FindingsReference
3T3-L1Not specified in detailInhibitionLess lipid accumulation observed[5][6]

Impact on Chondrocyte Differentiation

Limited evidence suggests that rosuvastatin may have a protective effect on chondrocytes and could potentially influence their differentiation.

Quantitative Data on Chondrocyte Differentiation
Cell LineRosuvastatin EffectKey FindingsReference
ATDC5Potential for promoting chondrogenesisStatins, in general, have been shown to influence chondrocyte differentiation pathways.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of rosuvastatin on cellular differentiation.

Experimental Workflow: Investigating Rosuvastatin's Effect on Osteoblast Differentiation

Experimental_Workflow_Osteoblast cluster_0 Cell Culture & Treatment cluster_1 Analysis of Differentiation Markers cluster_2 Data Analysis Seed MC3T3-E1 cells Seed MC3T3-E1 cells Induce osteogenic differentiation Induce osteogenic differentiation Seed MC3T3-E1 cells->Induce osteogenic differentiation Treat with Rosuvastatin (various concentrations) Treat with Rosuvastatin (various concentrations) Induce osteogenic differentiation->Treat with Rosuvastatin (various concentrations) ALP Activity Assay ALP Activity Assay Treat with Rosuvastatin (various concentrations)->ALP Activity Assay Alizarin Red S Staining Alizarin Red S Staining Treat with Rosuvastatin (various concentrations)->Alizarin Red S Staining qPCR for osteogenic genes qPCR for osteogenic genes Treat with Rosuvastatin (various concentrations)->qPCR for osteogenic genes Western Blot for proteins Western Blot for proteins Treat with Rosuvastatin (various concentrations)->Western Blot for proteins Quantify staining Quantify staining ALP Activity Assay->Quantify staining Alizarin Red S Staining->Quantify staining Analyze gene and protein expression levels Analyze gene and protein expression levels qPCR for osteogenic genes->Analyze gene and protein expression levels Western Blot for proteins->Analyze gene and protein expression levels Statistical analysis Statistical analysis Quantify staining->Statistical analysis Analyze gene and protein expression levels->Statistical analysis

Figure 4: A typical experimental workflow for studying rosuvastatin's effect on osteoblast differentiation.

Protocol 1: Alkaline Phosphatase (ALP) Activity Assay
  • Cell Culture and Treatment:

    • Seed MC3T3-E1 cells in a 24-well plate at a density of 5 x 10⁴ cells/well.

    • Culture in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Upon reaching 80-90% confluency, switch to an osteogenic differentiation medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

    • Treat cells with varying concentrations of this compound (e.g., 0.001, 0.01, 0.1, 1, 10 µM) or vehicle control.

  • Cell Lysis:

    • After the desired incubation period (e.g., 7, 14, or 21 days), wash the cells twice with ice-cold PBS.

    • Lyse the cells in 200 µL of 0.1% Triton X-100 in PBS by incubating on ice for 10 minutes.

    • Scrape the cells and collect the lysate.

  • ALP Assay:

    • Centrifuge the lysate at 13,000 rpm for 10 minutes at 4°C.

    • Transfer 50 µL of the supernatant to a new 96-well plate.

    • Add 150 µL of p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 3 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Normalization:

    • Determine the total protein concentration of each lysate using a BCA protein assay kit.

    • Normalize the ALP activity to the total protein concentration.

Protocol 2: Alizarin Red S Staining for Mineralization
  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as for the ALP activity assay, typically for 21-28 days.

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with deionized water.

  • Staining:

    • Add 1 mL of 2% Alizarin Red S solution (pH 4.2) to each well.

    • Incubate for 20 minutes at room temperature with gentle agitation.

    • Aspirate the staining solution and wash the cells four times with deionized water.

  • Quantification (Optional):

    • To quantify the staining, add 1 mL of 10% cetylpyridinium (B1207926) chloride in 10 mM sodium phosphate (pH 7.0) to each well.

    • Incubate for 15 minutes at room temperature to destain.

    • Transfer 200 µL of the destaining solution to a 96-well plate and measure the absorbance at 562 nm.

Protocol 3: Quantitative Real-Time PCR (qPCR)
  • RNA Extraction:

    • After rosuvastatin treatment for the desired duration, wash the cells with PBS.

    • Lyse the cells directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

    • Extract total RNA according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes, and cDNA template.

    • Perform qPCR using a real-time PCR detection system. A typical cycling protocol is: 95°C for 3 minutes, followed by 40 cycles of 95°C for 10 seconds and 60°C for 30 seconds.

    • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH).

Primer Sequences for Mouse Osteogenic Markers:

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Reference
Runx2GCCGGGAATGATGAGAACTAGGACCGTCCACTGTCACTTT[9]
OsterixGAAGTCCAATGGGGATCTGAAGAATCCCTTTCCCTCTCCA[9]
OsteocalcinCCTTCATGTCCAAGCAGGAGGCGGTCTTCAAGCCATAC[9]
Protocol 4: Western Blotting
  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Antibodies for Wnt/β-catenin and PI3K/Akt Pathways:

Target ProteinHostDilutionSupplier (Example)
β-cateninRabbit1:1000Cell Signaling Technology
GSK-3βRabbit1:1000Cell Signaling Technology[10]
p-GSK-3β (Ser9)Rabbit1:1000Cell Signaling Technology[11]
AktRabbit1:1000Cell Signaling Technology
p-Akt (Ser473)Rabbit1:1000Cell Signaling Technology

Conclusion

This compound demonstrates a significant capacity to influence cellular differentiation, particularly by promoting osteogenesis. Its primary mechanism of action, the inhibition of the mevalonate pathway, triggers a cascade of events that modulate key signaling pathways such as Wnt/β-catenin and PI3K/Akt. While its effects on adipocyte and chondrocyte differentiation require further investigation, the existing evidence points to a broader role for rosuvastatin beyond its lipid-lowering properties. This technical guide provides a foundational understanding and practical protocols for researchers and drug development professionals to explore the therapeutic potential of rosuvastatin in regenerative medicine and tissue engineering.

Disclaimer: The protocols provided are for guidance only. Researchers should optimize conditions for their specific experimental setup.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Rosuvastatin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Rosuvastatin (B1679574) and the Significance of Stereoisomerism

Rosuvastatin is a synthetic lipid-lowering agent belonging to the statin class of drugs.[1] It is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The therapeutic efficacy of Rosuvastatin is highly dependent on its specific stereochemistry. The molecule possesses two chiral centers at the C3 and C5 positions of the heptenoic acid side chain, leading to the possibility of four stereoisomers: (3R, 5S), (3S, 5R), (3R, 5R), and (3S, 5S).[2][3] The pharmacologically active form is the (3R, 5S)-isomer. The other isomers are considered impurities and may have different pharmacological and toxicological profiles.[2] Therefore, the precise and accurate characterization of these isomers is a critical aspect of drug development, quality control, and regulatory compliance. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize and differentiate Rosuvastatin isomers.

Spectroscopic Methodologies for Isomer Characterization

A multi-faceted approach employing various spectroscopic techniques is essential for the unambiguous identification and quantification of Rosuvastatin isomers. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are instrumental in distinguishing between diastereomers of Rosuvastatin.

Experimental Protocol: ¹H and ¹³C NMR

A typical experimental protocol for the NMR analysis of Rosuvastatin isomers is as follows:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the Rosuvastatin sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.[4][5]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.[5]

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 90 degrees.[6]

    • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Data Presentation: Comparative NMR Data

While specific chemical shifts can vary slightly based on the solvent and experimental conditions, the relative differences between isomers are key for identification. The following table summarizes representative ¹H NMR chemical shifts for Rosuvastatin. Distinguishing between E and Z isomers has been noted, with peaks at 7.5 ppm and 7.7 ppm being characteristic of the E and Z isomers, respectively.[5]

Proton Assignment Reported ¹H Chemical Shift (δ, ppm) in DMSO-d₆
Pyrimidine-H6.51[6]
-CH(OH)-4.19[6]
-N-CH₃3.54[6]
Aromatic-H~7.0-7.7[5]
-CH(OH)-~3.7-3.8
-CH₂-~1.3-1.5

Note: This table provides representative values. For definitive isomer identification, comparison with certified reference standards is crucial.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for confirming molecular weight and elucidating structural features. While MS alone is generally insufficient to differentiate stereoisomers, it is a powerful tool when coupled with a separation technique like liquid chromatography (LC-MS).

Experimental Protocol: LC-MS/MS

  • Chromatographic Separation: Employ a chiral stationary phase column to separate the Rosuvastatin isomers.[7][8] A common mobile phase consists of a mixture of solvents like n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid.[7]

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions.

  • Mass Analysis:

    • Full Scan MS: Acquire mass spectra to determine the m/z of the parent ion of Rosuvastatin (C₂₂H₂₈FN₃O₆S), which has a theoretical monoisotopic mass of 481.17.[9][10]

    • Tandem MS (MS/MS): Select the parent ion and subject it to Collision-Induced Dissociation (CID) to generate characteristic fragment ions.

  • Detection: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, for accurate mass measurements.

Data Presentation: Key Mass Fragments of Rosuvastatin

The fragmentation pattern of Rosuvastatin provides a structural fingerprint. While diastereomers will have identical fragmentation patterns, this data is crucial for confirming the identity of Rosuvastatin and its degradation products.

m/z of Fragment Ion Proposed Fragment Structure/Loss
464Loss of H₂O
446Loss of 2H₂O
422Further fragmentation
404Further fragmentation
300Cleavage of the dihydroxyheptenoic acid side chain
272Further fragmentation of the m/z 300 ion
258Further fragmentation

Data sourced from studies on Rosuvastatin fragmentation.[9][10]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational frequencies of functional groups within a molecule. Differences in the three-dimensional arrangement of atoms in isomers can lead to subtle but measurable shifts in these vibrational frequencies, particularly in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid Rosuvastatin sample directly onto the ATR crystal. No extensive sample preparation, such as creating KBr pellets, is typically required, though KBr methods are also effective.[11]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.[11] A background spectrum is collected prior to the sample measurement.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in Rosuvastatin.

Data Presentation: Characteristic IR Absorption Bands for Rosuvastatin

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3372O-H stretchHydroxyl groups
~2967C-H stretchAliphatic
~1603C=C stretchAromatic/Pyrimidine ring
~1542N-H bend / C=N stretchAmide/Pyrimidine ring
~1335S=O stretchSulfonamide
~1229C-F stretchFluorophenyl group
~844C-H bendAromatic

Characteristic peaks for Rosuvastatin.[12] Subtle shifts in these peak positions and intensities can be observed between different solid-state forms and potentially between isomers.

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of Rosuvastatin isomers.

G cluster_0 Characterization Workflow A Sample Preparation (Rosuvastatin Isomer Mixture) B Chiral HPLC Separation A->B C Isolated Isomers B->C D NMR Spectroscopy (¹H, ¹³C) C->D E Mass Spectrometry (LC-MS/MS) C->E F IR Spectroscopy (ATR-FTIR) C->F G Data Analysis & Structural Elucidation D->G E->G F->G H Final Report G->H

Workflow for Spectroscopic Characterization
Logical Relationship of Spectroscopic Data

This diagram shows how data from different spectroscopic techniques are integrated to provide a conclusive identification of Rosuvastatin isomers.

G cluster_1 Data Integration Model A Rosuvastatin Isomer B NMR (Connectivity, Stereochemistry) A->B C Mass Spec (Molecular Weight, Formula) A->C D IR Spec (Functional Groups) A->D E Conclusive Identification B->E C->E D->E

Integrated Spectroscopic Data Analysis

Conclusion

The spectroscopic characterization of Rosuvastatin isomers is a non-trivial but essential task for ensuring the safety and efficacy of the final drug product. A combination of high-resolution NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a powerful analytical toolkit for this purpose. NMR is particularly adept at differentiating diastereomers based on subtle changes in the chemical environments of protons and carbons. Mass spectrometry confirms the molecular weight and, when coupled with chiral chromatography, can analyze separated isomers. Infrared spectroscopy offers a complementary method for confirming functional groups and probing the solid-state structure. By integrating the data from these techniques, researchers and drug development professionals can achieve a comprehensive and unambiguous characterization of Rosuvastatin and its related isomeric impurities, thereby upholding the stringent quality standards of the pharmaceutical industry.

References

A Technical Guide to the Chemical Nomenclature and Analysis of Rosuvastatin Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical nomenclature, analysis, and relevant biological pathways of Rosuvastatin (B1679574) and its stereoisomers. Rosuvastatin, a potent inhibitor of HMG-CoA reductase, is a widely prescribed medication for managing hypercholesterolemia.[1] Its molecular structure contains two chiral centers, giving rise to four possible stereoisomers.[2] The therapeutic efficacy of Rosuvastatin is specific to the (3R,5S) diastereomer, making the accurate identification and quantification of all stereoisomers a critical aspect of drug development and quality control.[3] This document details the IUPAC nomenclature and CAS numbers for each stereoisomer, presents standardized experimental protocols for their separation and analysis, and illustrates key relationships and pathways using Graphviz diagrams.

Chemical Nomenclature of Rosuvastatin Stereoisomers

Rosuvastatin possesses two stereocenters at the C3 and C5 positions of the hept-6-enoic acid side chain. This results in four distinct stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S).[4] The therapeutically active form is the (3R,5S)-dihydroxyhept-6-enoic acid derivative.[1][5] The nomenclature and identifying information for these stereoisomers are summarized in the table below.

Stereochemical Configuration IUPAC Name CAS Number Common Synonyms/Impurities
(3R,5S) (3R,5S,6E)-7-[4-(4-Fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid[1][5]287714-41-4[5][6]Rosuvastatin, Crestor, ZD-4522[5]
(3S,5R) (3S,5R,6E)-7-[4-(4-Fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid1242184-42-4 (acid)[7]Rosuvastatin enantiomer, Rosuvastatin EP Impurity G[7]
(3R,5R) (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid[8]1094100-06-7[8]Rosuvastatin diastereomer, Rosuvastatin calcium impurity B [EP][8]
(3S,5S) (3S,5S,6E)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acidNot readily availableRosuvastatin diastereomer

Stereoisomer Relationships

The four stereoisomers of Rosuvastatin are related as enantiomers and diastereomers. The (3R,5S) and (3S,5R) isomers are enantiomers of each other, as are the (3R,5R) and (3S,5S) isomers. Any other pairing constitutes a diastereomeric relationship.

G cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 A (3R,5S)-Rosuvastatin (Active Form) B (3S,5R)-Rosuvastatin (Enantiomer) A->B Enantiomers C (3R,5R)-Rosuvastatin (Diastereomer) A->C Diastereomers D (3S,5S)-Rosuvastatin (Diastereomer) A->D Diastereomers B->C Diastereomers B->D Diastereomers C->D Enantiomers

Caption: Relationships between Rosuvastatin stereoisomers.

Experimental Protocols for Stereoisomer Analysis

The separation and quantification of Rosuvastatin stereoisomers are predominantly achieved through chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

This protocol outlines a method for resolving Rosuvastatin from its enantiomer and other impurities.

  • Objective: To separate and quantify the (3S,5R) enantiomer in a bulk sample of Rosuvastatin Calcium.

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: CHIRALPAK IB (250 x 4.6mm, 5µm).[1] This column utilizes a cellulose-based chiral stationary phase, tris(3,5-dimethylphenylcarbamate), which is effective for separating aromatic compounds with alcohol functional groups like Rosuvastatin.[9]

    • Mobile Phase: A mixture of n-heptane, 2-propanol, and trifluoroacetic acid in a ratio of 85:15:0.1 (v/v/v).[1]

    • Flow Rate: 1.0 mL/minute (isocratic).[9]

    • Column Temperature: 25°C.[1][9]

    • Detection Wavelength: 242 nm.[1]

    • Injection Volume: 10 µL.[1]

    • Diluent: A mixture of dichloromethane (B109758) and methanol (B129727) (96:4 v/v).[9]

  • System Suitability: The resolution factor between Rosuvastatin and its enantiomer should be greater than 2.0.[1]

  • Quantification: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the enantiomer have been reported as 0.07 µg/mL and 0.2 µg/mL, respectively.[1]

Spectroscopic Characterization

Following separation, the identity of each stereoisomer can be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the separated peaks. For Rosuvastatin enantiomers, the expected mass-to-charge ratio (m/z) is 482.2 Da.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the detailed chemical structure of the isolated isomers and confirm their stereochemistry, often by comparison to reference standards.[10]

Experimental Workflow for Stereoisomer Analysis

The logical flow from sample preparation to data analysis for Rosuvastatin stereoisomer quantification is depicted below.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation prep Prepare Sample Solution (e.g., 1.0 mg/mL in Diluent) inject Inject into Chiral HPLC System prep->inject spike Spike with Enantiomer (for Specificity Test) spike->inject separate Isocratic Elution & Separation on Chiral Stationary Phase inject->separate detect UV Detection at 242 nm separate->detect integrate Integrate Chromatographic Peaks detect->integrate quantify Quantify Enantiomer (vs. Reference Standard) integrate->quantify validate Validate Method (LOD, LOQ, Linearity, Accuracy) quantify->validate

Caption: Workflow for chiral analysis of Rosuvastatin.

Mechanism of Action and Signaling Pathway

Rosuvastatin exerts its lipid-lowering effect by acting as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[6][11][12] This action takes place primarily in the liver.[13] The inhibition of this enzyme reduces the synthesis of mevalonate, a precursor to cholesterol.[12][14] The resulting decrease in hepatic cholesterol levels stimulates the upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[12][13]

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmg_reductase HMG-CoA Reductase hmg_coa->hmg_reductase mevalonate Mevalonate cholesterol Cholesterol Synthesis mevalonate->cholesterol ldl_receptors Upregulation of LDL Receptors cholesterol->ldl_receptors Leads to ldl_clearance Increased LDL Clearance from Blood ldl_receptors->ldl_clearance rosuvastatin Rosuvastatin (3R,5S) rosuvastatin->hmg_reductase Inhibits hmg_reductase->mevalonate

Caption: Rosuvastatin's inhibition of the HMG-CoA reductase pathway.

References

Foundational Pharmacology of Rosuvastatin Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosuvastatin (B1679574) is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] As a synthetic statin, its structure contains two chiral centers, giving rise to four possible stereoisomers.[2] The clinically approved and marketed form is the enantiomerically pure (3R, 5S)-Rosuvastatin. This technical guide provides an in-depth review of the foundational pharmacology of Rosuvastatin isomers, focusing on the stereoselectivity of their pharmacodynamic and pharmacokinetic properties. We present quantitative data in structured tables, detail key experimental protocols, and visualize complex pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction to Rosuvastatin and Stereoisomerism

Rosuvastatin is a member of the statin class of drugs, widely prescribed for the management of hypercholesterolemia.[3] Its primary therapeutic effect is the reduction of low-density lipoprotein cholesterol (LDL-C).[3] The chemical structure of Rosuvastatin features two asymmetric carbon atoms at the 3- and 5-positions of its heptenoic acid side chain.[2] This results in four stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S). The biological activity of chiral drugs can differ significantly between isomers, with one often being responsible for the therapeutic effect while others may be less active, inactive, or contribute to adverse effects.[2] For Rosuvastatin, the (3R, 5S)-enantiomer is the pharmacologically active form responsible for HMG-CoA reductase inhibition.

Pharmacodynamics: A Tale of Two Isomers

The pharmacodynamic profile of Rosuvastatin is markedly stereoselective, evident in both its on-target and off-target activities.

On-Target Activity: HMG-CoA Reductase Inhibition

The primary mechanism of action for Rosuvastatin is the competitive inhibition of HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway.[1] This inhibition is highly dependent on the stereochemistry of the dihydroxyheptenoic acid side chain, which mimics the natural substrate, HMG-CoA.

Table 1: HMG-CoA Reductase Inhibitory Activity of Rosuvastatin

Isomer/FormTargetIC50 (nM)Potency
Rosuvastatin (Clinically Used Form)HMG-CoA Reductase5.4 - 11[4][5]Potent Inhibitor
(3S, 5R)-RosuvastatinHMG-CoA ReductaseNot specified (considered inactive)[6]Inactive
(3R, 5R)-RosuvastatinHMG-CoA ReductaseNot specifiedLikely Inactive
(3S, 5S)-RosuvastatinHMG-CoA ReductaseNot specifiedLikely Inactive

The following diagram illustrates the cholesterol biosynthesis pathway and the specific step inhibited by the active Rosuvastatin isomer.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMG_Synthase HMG-CoA Synthase AcetylCoA->HMG_Synthase HMG_CoA HMG-CoA HMG_Reductase HMG-CoA Reductase HMG_CoA->HMG_Reductase Mevalonate Mevalonate Downstream ... Mevalonate->Downstream Cholesterol Cholesterol Downstream->Cholesterol HMG_Synthase->HMG_CoA HMG_Reductase->Mevalonate Rosuvastatin (3R, 5S)-Rosuvastatin Rosuvastatin->HMG_Reductase

Diagram 1: Inhibition of HMG-CoA Reductase in the Cholesterol Biosynthesis Pathway.
Off-Target Activity: Nuclear Receptor Activation and CYP Induction

Beyond their primary target, statin isomers have been shown to interact with nuclear receptors, such as the Pregnane X Receptor (PXR), which regulate the expression of drug-metabolizing enzymes. This interaction is also enantiospecific.

Studies in primary human hepatocytes have demonstrated that Rosuvastatin isomers can induce cytochrome P450 (CYP) enzymes, including CYP2A6, CYP2B6, and CYP3A4. This induction is mediated through the activation of PXR. Notably, the clinically used (3R, 5S)-isomer of Rosuvastatin was found to be the only active isomer in inducing these enzymes, although its induction potency was lower compared to other statins like atorvastatin. The other Rosuvastatin isomers did not show significant activity.

Table 2: Enantiospecific Effects of Rosuvastatin Isomers on PXR-Mediated CYP Induction

IsomerReceptor TargetEffectQuantitative Data
(3R, 5S)-RosuvastatinPXRAgonistActive inducer of CYP2A6, CYP2B6, CYP3A4
Other Rosuvastatin IsomersPXRNo significant effectInactive

The signaling pathway from PXR activation to CYP enzyme expression is depicted below.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Rosuvastatin (3R, 5S)-Rosuvastatin PXR PXR Rosuvastatin->PXR binds PXR_RXR_Complex PXR-RXRα Heterodimer PXR->PXR_RXR_Complex heterodimerizes with RXR RXRα DNA PXR Response Element (PXRE) PXR_RXR_Complex->DNA binds to CYP_Gene CYP3A4 Gene DNA->CYP_Gene promotes transcription of mRNA mRNA CYP_Gene->mRNA CYP_Enzyme CYP3A4 Enzyme mRNA->CYP_Enzyme translation

Diagram 2: PXR-Mediated Induction of CYP3A4 by (3R, 5S)-Rosuvastatin.

Pharmacokinetics: The Journey of an Isomer

The pharmacokinetic profile of Rosuvastatin has been extensively studied for the clinically used (3R, 5S)-isomer. There is a lack of publicly available data directly comparing the absorption, distribution, metabolism, and excretion (ADME) of all four individual stereoisomers. The data presented here pertains to the active drug form.

Rosuvastatin is not extensively metabolized; approximately 10% of a dose is recovered as metabolites.[7][8] The major metabolite is N-desmethyl rosuvastatin, formed primarily by CYP2C9, which has significantly lower HMG-CoA reductase inhibitory activity than the parent compound.[7] Another metabolite is Rosuvastatin-5S-lactone.[8] The majority of the drug is excreted unchanged in the feces (~90%).[7][8]

Table 3: Pharmacokinetic Parameters of (3R, 5S)-Rosuvastatin in Healthy Adults

ParameterValueReference
Absorption
Bioavailability~20%[7][9]
Tmax (Time to Peak)3 - 5 hours[7][10]
Distribution
Volume of Distribution (Vd)~134 Liters[7]
Plasma Protein Binding~88% (mostly albumin)[7]
Metabolism
ExtentNot extensive (~10%)[7][8]
Primary EnzymeCYP2C9[7][9]
Major MetabolitesN-desmethyl rosuvastatin, Rosuvastatin-5S-lactone[7][8]
Excretion
Primary RouteFeces (~90%)[7][8]
Elimination Half-life (t1/2)~19 - 20 hours[1][7]

The general pharmacokinetic pathway of Rosuvastatin is visualized in the following workflow.

Rosuvastatin_PK_Workflow OralDose Oral Administration (3R, 5S)-Rosuvastatin GI_Tract GI Tract (Absorption) OralDose->GI_Tract PortalVein Portal Vein GI_Tract->PortalVein Liver Liver (Primary Site) - First-Pass Effect - HMG-CoA Inhibition - Metabolism (CYP2C9) PortalVein->Liver SystemicCirculation Systemic Circulation (Protein Binding ~88%) Liver->SystemicCirculation ~20% Bioavailability Excretion Excretion Liver->Excretion Biliary Excretion Metabolites Metabolites (N-desmethyl, Lactone) Liver->Metabolites SystemicCirculation->Liver Hepatic Uptake SystemicCirculation->Excretion Renal Clearance Feces Feces (~90%) (Unchanged Drug) Excretion->Feces Urine Urine (~10%) Excretion->Urine

References

Methodological & Application

Application Note: Chiral HPLC Method for the Enantiomeric Separation of Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rosuvastatin (B1679574) is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and is widely prescribed to treat hypercholesterolemia.[1] The Rosuvastatin molecule contains two chiral centers, leading to the existence of enantiomers.[2] For pharmaceutical applications, it is critical to control the stereochemical purity of the drug substance, as different enantiomers can exhibit varied pharmacological activities or toxicities.[1] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of Rosuvastatin from its enantiomer using a polysaccharide-based chiral stationary phase.

Principle

The separation is achieved through normal-phase chiral chromatography. Chiral Stationary Phases (CSPs), particularly those based on polysaccharide derivatives like amylose (B160209) and cellulose (B213188), provide the necessary stereospecific interactions to resolve enantiomeric pairs.[1][3] The method described utilizes a CHIRALPAK® IB column, which contains tris(3,5-dimethylphenylcarbamate) derivatized cellulose bonded to silica (B1680970) gel.[3] The differential interaction of the Rosuvastatin enantiomers with the chiral selector on the stationary phase, facilitated by a non-polar mobile phase, results in different retention times and allows for their separation and quantification.

Chromatographic Conditions

Several methods have been developed for the chiral separation of Rosuvastatin. The following table summarizes the key parameters from two effective normal-phase methods. Method 1 is highlighted in the detailed protocol.

ParameterMethod 1Method 2
Chiral Column CHIRALPAK IB (250 mm x 4.6 mm, 5 µm)[1]Chiralpak IB (250 mm x 4.6 mm, 5 µm)[3][4]
Mobile Phase n-Heptane: 2-Propanol: Trifluoroacetic Acid (85:15:0.1, v/v/v)[1]n-Hexane: Dichloromethane: 2-Propanol: Trifluoroacetic Acid (82:10:8:0.2, v/v/v/v)[3][4]
Flow Rate 1.0 mL/min[1]1.0 mL/min[3]
Column Temperature 25°C[1]25°C[3]
Detection (UV) 242 nm[1]243 nm[3]
Injection Volume 10 µL[1]10 µL[3]
Diluent Not SpecifiedDichloromethane: Methanol (96:4, v/v)[3]
Run Time 25 minutes[1]18 minutes[3]

Detailed Experimental Protocol (Based on Method 1)

This protocol provides a step-by-step guide for the separation of Rosuvastatin enantiomers.

2.1. Materials and Reagents

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: CHIRALPAK IB (250 mm x 4.6 mm, 5 µm).[1]

  • Standards: Rosuvastatin Calcium and its enantiomer.

  • Solvents: HPLC grade n-Heptane, 2-Propanol, and Trifluoroacetic Acid (TFA).

  • Glassware: Volumetric flasks and pipettes.

2.2. Mobile Phase Preparation

  • Carefully measure 850 mL of n-Heptane, 150 mL of 2-Propanol, and 1.0 mL of Trifluoroacetic Acid.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration before use.

2.3. Solution Preparation

  • System Suitability Solution: Prepare a solution containing 1 mg/mL of Rosuvastatin Calcium spiked with 0.15% w/w of the Rosuvastatin enantiomer.[1] This solution is used to verify the performance of the chromatographic system.

  • Sample Solution: Accurately weigh and dissolve the Rosuvastatin bulk drug substance in a suitable diluent to achieve a final concentration of approximately 1 mg/mL.

2.4. HPLC Procedure

  • Set up the HPLC system according to the parameters specified for Method 1 in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the System Suitability Solution and record the chromatogram.

  • Verify that the resolution between the enantiomer and Rosuvastatin peaks is greater than 2.0.[1]

  • Once system suitability is confirmed, inject 10 µL of the Sample Solution.

  • Record the chromatogram for a total run time of 25 minutes.[1]

2.5. Data Analysis

  • Identify the peaks for the enantiomer and Rosuvastatin based on their retention times.

  • Calculate the percentage of the enantiomer in the sample using the peak areas with the following formula: % Enantiomer = (Area of Enantiomer Peak / (Area of Rosuvastatin Peak + Area of Enantiomer Peak)) x 100

Performance Data

The following table summarizes the performance characteristics of the described HPLC method.

ParameterMethod 1
Retention Time (Enantiomer) ~12.5 minutes[1]
Retention Time (Rosuvastatin) ~13.9 minutes[1]
Resolution (Rs) > 2.0[1]
Limit of Detection (LOD) 0.07 µg/mL[1]
Limit of Quantitation (LOQ) 0.2 µg/mL[1]

Experimental Workflow Diagram

The diagram below illustrates the logical flow of the chiral HPLC analysis process, from initial preparation to final reporting.

Chiral_HPLC_Workflow Start Start Prep_Mobile_Phase Mobile Phase Preparation (n-Heptane:2-Propanol:TFA) Start->Prep_Mobile_Phase Prep_Solutions Standard & Sample Solution Preparation Prep_Mobile_Phase->Prep_Solutions System_Setup HPLC System Setup & Column Equilibration Prep_Solutions->System_Setup Inject Inject System Suitability & Sample Solutions (10 µL) System_Setup->Inject Separation Chromatographic Separation on CHIRALPAK IB Column Inject->Separation Detection UV Detection (242 nm) Separation->Detection Analysis Data Acquisition & Peak Integration Detection->Analysis Report Calculate & Report % Enantiomer Analysis->Report End_Node End Report->End_Node

Caption: Workflow for Rosuvastatin Enantiomer Analysis by Chiral HPLC.

The described normal-phase HPLC method using a CHIRALPAK IB column provides a simple, precise, and accurate means for separating and quantifying the enantiomer of Rosuvastatin.[1] The method demonstrates good resolution and sensitivity, making it suitable for quality control in the manufacturing of Rosuvastatin bulk drug substance and its pharmaceutical formulations.[1]

References

Enantioselective Synthesis of (3R,5R)-Rosuvastatin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (3R,5R)-Rosuvastatin, a widely prescribed medication for the treatment of dyslipidemia. The synthesis of Rosuvastatin (B1679574) presents a significant challenge in controlling the stereochemistry of the dihydroxyheptenoate side chain, which is crucial for its biological activity as an HMG-CoA reductase inhibitor. This document outlines several key asymmetric strategies that have been successfully employed to establish the desired (3R, 5R) stereochemistry.

Introduction

Rosuvastatin is a synthetic statin that potently inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] The molecule consists of a pyrimidine (B1678525) core and a chiral (3R,5S,6E)-dihydroxyheptenoate side chain. The enantioselective synthesis of this side chain is a critical aspect of the manufacturing process. This document details three prominent and effective strategies for achieving high stereoselectivity:

  • Biocatalytic Aldol Condensation using Deoxyribose-5-phosphate Aldolase (DERA) : This method utilizes a highly stereoselective enzyme to construct the chiral backbone of the side chain from simple achiral starting materials.

  • Keck Enantioselective Allylation : This catalytic method establishes the 5R-stereocenter through the asymmetric addition of an allyl group to an aldehyde.

  • Asymmetric Ketone Reduction : This strategy involves the diastereoselective reduction of a β-hydroxy ketone precursor to generate the desired syn-1,3-diol.

Key Synthetic Strategies and Workflow

The overall synthetic approach to Rosuvastatin involves the synthesis of the chiral side chain and the pyrimidine core, followed by their coupling and final deprotection and salt formation. The following diagram illustrates the general workflow and highlights where the key enantioselective steps are implemented.

G cluster_side_chain Chiral Side Chain Synthesis cluster_core Pyrimidine Core Synthesis cluster_coupling Coupling and Final Steps A Achiral Starting Materials B Key Enantioselective Step (e.g., DERA, Keck Allylation) A->B C Chiral Side Chain Precursor B->C G Coupling Reaction (e.g., Wittig, Julia-Kocienski) C->G D Core Starting Materials E Multi-step Synthesis D->E F Pyrimidine Aldehyde/Sulfone E->F F->G H Asymmetric Reduction (if applicable) G->H I Deprotection H->I J This compound I->J K Salt Formation J->K L Rosuvastatin Calcium K->L G acetaldehyde Acetaldehyde chloroacetaldehyde Chloroacetaldehyde lactol (3R,5S)-6-Chloro-2,4,6-trideoxy-erythro-hexopyranose DERA DERA reactants->DERA DERA DERA->lactol G chloroacetaldehyde Chloroacetaldehyde allyltributylstannane Allyltributylstannane homoallylic_alcohol (S)-1-Chloropent-4-en-2-ol catalyst catalyst reactants->catalyst (S)-BINOL/Ti(O-i-Pr)₄ catalyst->homoallylic_alcohol G beta_hydroxy_ketone β-Hydroxy Ketone Precursor reagents reagents beta_hydroxy_ketone->reagents 1. Et₂BOMe 2. NaBH₄ syn_diol syn-1,3-Diol reagents->syn_diol

References

Application Note: Quantification of (3R,5R)-Rosuvastatin Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rosuvastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The therapeutic form of Rosuvastatin is the (3R,5S) enantiomer. During the synthesis of Rosuvastatin, various process-related impurities and degradation products can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[1] One such critical impurity is the (3R,5R)-Rosuvastatin diastereomer, also known as the anti-isomer.[2] The presence of this and other impurities is regulated by pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1][3] This application note provides a detailed protocol for the quantification of the this compound impurity in bulk drug substances and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC).

Principle

The quantification of the this compound impurity is achieved by using a chiral stationary phase that allows for the separation of the different stereoisomers of Rosuvastatin.[4] The method described here utilizes a normal-phase HPLC system with a polysaccharide-based chiral column to achieve chromatographic separation. Detection and quantification are performed using a UV detector. The method is validated according to the International Conference on Harmonization (ICH) guidelines to ensure its specificity, linearity, accuracy, precision, and sensitivity.[4][5]

Experimental Protocol

1. Materials and Reagents

  • Rosuvastatin Calcium reference standard

  • This compound impurity reference standard

  • n-Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • 2-Propanol (Isopropanol, HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Diluent: Dichloromethane and Methanol (96:4 v/v)[4]

2. Instrumentation and Chromatographic Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: Chiralpak IB (250 mm x 4.6 mm, 5.0 µm particle size) or equivalent immobilized cellulose (B213188) stationary phase column.[4][5]

  • Mobile Phase: n-Hexane: Dichloromethane: 2-Propanol: Trifluoroacetic acid (82:10:8:0.2 v/v/v/v).[4][5]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Detection Wavelength: 243 nm.[4][5]

  • Injection Volume: 10 µL.[4][5]

  • Run Time: Approximately 18 minutes.[4][5]

3. Preparation of Solutions

  • Standard Stock Solution of this compound: Accurately weigh about 1.5 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Solution: Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. This yields a concentration of approximately 0.015 mg/mL.

  • Test Solution (for Bulk Drug Substance): Accurately weigh about 100 mg of Rosuvastatin Calcium into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a solution with a concentration of 1.0 mg/mL.[4]

  • Test Solution (for Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of Rosuvastatin to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 20 minutes, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter.[6]

  • System Suitability Solution: Prepare a solution containing 1.0 mg/mL of Rosuvastatin Calcium spiked with 0.15% of the this compound impurity.[4]

4. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the System Suitability Solution and verify that the resolution between the Rosuvastatin peak and the this compound peak is not less than 2.0.

  • Inject the Standard Solution in replicate (e.g., n=5) and check the system precision (RSD of peak areas should be ≤ 2.0%).

  • Inject the Test Solution.

  • Identify the peaks of Rosuvastatin and the this compound impurity in the chromatogram of the Test Solution by comparing the retention times with those obtained from the Standard Solution and System Suitability Solution.

  • Calculate the amount of this compound impurity in the sample.

5. Calculation

The percentage of the this compound impurity in the sample is calculated using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

  • Area_impurity is the peak area of the this compound impurity in the Test Solution.

  • Area_standard is the average peak area of the this compound in the Standard Solution.

  • Conc_standard is the concentration of the this compound in the Standard Solution.

  • Conc_sample is the concentration of Rosuvastatin in the Test Solution.

Quantitative Data Summary

The following table summarizes the validation parameters for the quantification of the this compound impurity, as established by validated methods.[4][5]

ParameterResult
Linearity Range 0.04% to 0.24% of the test concentration
Correlation Coefficient (r²) 0.9977
Limit of Detection (LOD) 0.015%
Limit of Quantification (LOQ) 0.04%
Precision (%RSD) < 5.0%
Accuracy (% Recovery) 100 ± 10%
Resolution > 2.0 between Rosuvastatin and (3R,5R)-isomer

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (0.015 mg/mL) equilibration System Equilibration prep_std->equilibration prep_sample Prepare Sample Solution (1.0 mg/mL) prep_sample->equilibration prep_sst Prepare System Suitability Solution prep_sst->equilibration blank_injection Inject Blank (Diluent) equilibration->blank_injection sst_injection Inject System Suitability blank_injection->sst_injection std_injection Inject Standard Solution sst_injection->std_injection sample_injection Inject Sample Solution std_injection->sample_injection peak_integration Peak Identification and Integration sample_injection->peak_integration calculation Calculate Impurity Percentage peak_integration->calculation reporting Report Results calculation->reporting

References

Application Notes: Analytical Strategies for the Identification and Quantification of Rosuvastatin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rosuvastatin (B1679574), a potent inhibitor of HMG-CoA reductase, is a widely prescribed medication for managing hypercholesterolemia.[1] Its molecular structure contains two chiral centers, leading to the potential existence of four stereoisomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S).[2] The pharmacologically active and desired isomer is the (3R,5S) enantiomer. The other isomers are considered impurities and may have different pharmacological activities or toxicities. Therefore, the stereoselective synthesis and rigorous analytical control of Rosuvastatin are critical to ensure its safety and efficacy.

Regulatory bodies mandate strict limits on isomeric impurities in pharmaceutical products. This necessitates the development of robust, sensitive, and specific analytical methods capable of separating and quantifying all potential isomers. The primary techniques employed for this purpose are advanced chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), often utilizing chiral stationary phases.[3][4]

These application notes provide an overview of the key analytical techniques and detailed protocols for the identification and quantification of Rosuvastatin isomers, intended for researchers, quality control analysts, and drug development professionals.

Isomer Landscape of Rosuvastatin

The relationship between the different stereoisomers of Rosuvastatin is crucial for understanding the analytical challenges. The (3R,5S) isomer is the active drug substance, while its (3S,5R) counterpart is its enantiomer. The (3R,5R) and (3S,5S) isomers are diastereomers of the active drug.

G cluster_isomers Rosuvastatin Stereoisomers RSV (3R,5S)-Rosuvastatin (Active Drug Substance) Enantiomer (3S,5R)-Rosuvastatin (Enantiomer) RSV->Enantiomer Enantiomeric Pair Diastereomer1 (3R,5R)-Rosuvastatin (Anti-isomer/Diastereomer) RSV->Diastereomer1 Diastereomeric Relationship Diastereomer2 (3S,5S)-Rosuvastatin (Diastereomer) RSV->Diastereomer2 Diastereomeric Relationship

Fig. 1: Logical relationship of Rosuvastatin stereoisomers.

Experimental Protocols

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

This protocol details a stability-indicating, stereoselective normal-phase HPLC method for the quantification of the Rosuvastatin enantiomer ((3S,5R)-isomer) in bulk drug and pharmaceutical dosage forms. The method is capable of separating the enantiomer from the active (3R,5S)-isomer and other related substances like the anti-isomer and lactone impurity.[1][5]

Experimental Workflow

G cluster_workflow Chiral HPLC Analysis Workflow A 1. Sample & Standard Preparation B 2. Chromatographic Separation A->B C 3. UV Detection (243 nm) B->C D 4. Data Acquisition & Integration C->D E 5. Isomer Quantification & System Suitability D->E F 6. Method Validation (ICH Guidelines) E->F

Fig. 2: General workflow for chiral HPLC method development.

Methodology

  • Chromatographic System: An HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions:

    • Column: Chiralpak IB (250 mm x 4.6 mm, 5.0 µm particle size).[5] This column uses tris(3,5-dimethylphenylcarbamate) derivatized cellulose (B213188) bonded to silica (B1680970) gel as the chiral stationary phase (CSP).[5]

    • Mobile Phase: A mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid in a ratio of 82:10:8:0.2 (v/v/v/v).[5] An alternative mobile phase consists of n-heptane, 2-propanol, and trifluoroacetic acid (85:15:0.1 v/v).[1]

    • Flow Rate: 1.0 mL/min (isocratic elution).[5]

    • Column Temperature: 25°C.[5]

    • Detection Wavelength: 243 nm.[5]

    • Injection Volume: 10 µL.[5]

  • Sample and Standard Preparation:

    • Diluent: Dichloromethane and methanol (B129727) in a 96:4 (v/v) ratio.[5]

    • Standard Solution: Prepare a stock solution of the Rosuvastatin enantiomer standard. For system suitability, a solution containing 1000 ppm of Rosuvastatin Calcium and 3 ppm of the enantiomer can be used.[5]

    • Sample Solution: Prepare a solution of the Rosuvastatin drug substance or formulation at a concentration of approximately 1.0 mg/mL in the diluent.[5]

  • Data Analysis:

    • The separation of the enantiomer from Rosuvastatin and other impurities should be evaluated. A resolution factor of more than 2.0 is considered good.[1]

    • Quantify the enantiomer based on the peak area response relative to the standard.

Quantitative Data Summary (Chiral HPLC)

Parameter Result Reference
Linearity (r²) 0.9977 [5]
Limit of Detection (LOD) 0.015% (of 1 mg/mL Rosuvastatin) [5]
Limit of Quantification (LOQ) 0.04% (of 1 mg/mL Rosuvastatin) [5]
Accuracy (Recovery) 100 ± 10% [5]
Precision (%RSD) < 5% [5]

| Resolution (Enantiomer) | > 2.0 |[1] |

Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) for Diastereomer and Impurity Profiling

This protocol describes a stability-indicating reversed-phase UPLC method for the quantification of Rosuvastatin and its related impurities, including the anti-isomer (a diastereomer) and the lactone degradation product.[6] A highly selective UHPLC method can achieve baseline separation of all organic impurities listed in the European Pharmacopoeia.[7][8]

Methodology

  • Chromatographic System: A UPLC/UHPLC system with a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm particle size).[6][7][8]

    • Mobile Phase: Isocratic elution with a mixture of methanol and 0.025% trifluoroacetic acid (TFA) in water (55:45 v/v).[8] An alternative mobile phase for separating degradation products is 0.1% TFA and Methanol (50:50 v/v).[6]

    • Flow Rate: 0.3 mL/min to 0.5 mL/min.[6][8]

    • Column Temperature: 55°C.[8]

    • Detection Wavelength: 240 nm.[7]

    • Run Time: Less than 15 minutes.[7]

  • Sample Preparation:

    • Diluent: A mixture of water and acetonitrile (B52724) (30:70 v/v) can be used.[9]

    • Sample Solution: Prepare a solution of approximately 500 ppm for impurity profiling.[6]

  • Data Analysis:

    • The method should demonstrate specificity by separating the main Rosuvastatin peak from all known impurities and degradation products.[6]

    • Resolution between the anti-isomer and Rosuvastatin should be greater than 1.5 (a resolution of 3.2 has been achieved).[6]

Quantitative Data Summary (UPLC)

Parameter Result Reference
Resolution (Anti-isomer) 3.2 [6]
Resolution (Lactone) 7.5 [6]
Accuracy (Recovery) 98-102% [7]

| Precision (RSD%) | < 0.3% |[7] |

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

This protocol is suitable for the sensitive quantification of Rosuvastatin and its isomers in complex matrices like human plasma, or for the structural characterization of unknown impurities.[10][11]

Methodology

  • Chromatographic System: An HPLC or UPLC system coupled to a triple quadrupole or ion trap mass spectrometer.

  • Chromatographic Conditions:

    • Column: Kromosil C18 (100 mm x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: A mixture of 5mM Ammonium acetate (B1210297) (pH 3.5) and Acetonitrile (10:90 v/v). An alternative is acetonitrile and 0.1% formic acid in water (40:60, v/v).[10]

    • Flow Rate: 0.5 - 0.8 mL/min.[10]

  • Mass Spectrometry Conditions:

    • Ionization Source: Heated Electrospray Ionization (HESI) in positive mode.[12]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Rosuvastatin: Precursor ion m/z 482.2 → Product ion m/z 288.2.

      • Alternative Rosuvastatin transition: Precursor ion m/z 482.1 → Product ion m/z 258.1.[11]

  • Sample Preparation (for plasma):

    • Extraction: Liquid-liquid extraction with methyl-tert-butyl ether or solid-phase extraction (SPE).[12]

    • The organic layer is separated, evaporated to dryness, and reconstituted in the mobile phase.[12]

  • Data Analysis:

    • Quantification is based on the peak area ratio of the analyte to a suitable internal standard (e.g., d6-rosuvastatin or Fluconazole).[12]

    • For structural elucidation, fragmentation patterns are analyzed to identify degradation products or impurities.[10]

Quantitative Data Summary (LC-MS/MS)

Parameter Result Reference
Linearity Range (Plasma) 0.1 - 60 ng/mL [11]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL (in plasma)
LOD (MS Detection) 15 pg/µL [10]
LOQ (MS Detection) 50 pg/µL [10]
Intra-assay Precision (RSD) 7.97 - 15.94%

| Inter-assay Precision (RSD) | 3.19 - 15.27% | |

References

Application of NMR Spectroscopy in the Analysis of (3R,5R)-Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Rosuvastatin (B1679574), a member of the statin class of drugs, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The therapeutic efficacy of Rosuvastatin is attributed to its specific stereochemistry, primarily the (3R,5S) configuration. However, during its synthesis and storage, various impurities, including stereoisomers like the (3R,5R)-diastereomer, can arise. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the comprehensive analysis of Rosuvastatin, offering both qualitative and quantitative information critical for its quality control. This document provides detailed application notes and protocols for the use of NMR spectroscopy in the analysis of (3R,5R)-Rosuvastatin, focusing on quantitative analysis, impurity identification, and structural elucidation.

Quantitative Analysis of Rosuvastatin by ¹H-qNMR

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Application:

To determine the purity of Rosuvastatin active pharmaceutical ingredient (API) and its content in pharmaceutical formulations.

Protocol: Quantitative ¹H-NMR (qNMR) of Rosuvastatin Calcium

1.1. Materials and Reagents:

  • Rosuvastatin Calcium sample

  • Internal Standard (IS): Ellagic acid

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • 5 mm NMR tubes

1.2. Sample Preparation:

  • Accurately weigh approximately 20 mg of the powdered Rosuvastatin tablet or 5 mg of the Rosuvastatin API and a precisely known amount of the internal standard (e.g., 5 mg of Ellagic acid) into a clean, dry vial.

  • Dissolve the mixture in a known volume (e.g., 1.0 mL) of DMSO-d₆.

  • Vortex the mixture until all components are fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

1.3. NMR Instrument Parameters (500 MHz):

  • Pulse Program: A standard 90° pulse sequence.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Relaxation Delay (d1): 25 s (should be at least 5 times the longest T₁ of both the analyte and internal standard).

  • Number of Scans (ns): 32

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): 12.5 ppm

1.4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline correction.

  • Integrate the selected signals for both Rosuvastatin and the internal standard. For Rosuvastatin, characteristic signals at approximately 6.51 ppm, 4.19 ppm, and 3.54 ppm can be used.[1] For Ellagic acid, a well-resolved signal should be chosen that does not overlap with any Rosuvastatin or solvent signals.

  • Calculate the concentration of Rosuvastatin using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

    Where:

    • Canalyte = Concentration of Rosuvastatin

    • Ianalyte = Integral of the Rosuvastatin signal

    • Nanalyte = Number of protons for the integrated Rosuvastatin signal

    • IIS = Integral of the Internal Standard signal

    • NIS = Number of protons for the integrated Internal Standard signal

    • MWanalyte = Molecular weight of Rosuvastatin

    • MWIS = Molecular weight of the Internal Standard

    • mIS = Mass of the Internal Standard

    • V = Volume of the solvent

Quantitative Data Summary

The following table summarizes the validation parameters for the qNMR method for Rosuvastatin analysis in comparison to a standard HPLC method.[1][2][3][4]

ParameterqNMR MethodHPLC Method
Linearity Range 0.10 - 5.00 mg/mL0.001 - 0.0995 mg/mL
Correlation Coefficient (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.25 mg/mL0.00051 µg/mL
Limit of Quantification (LOQ) 0.80 mg/mL0.001695 µg/mL
Accuracy (Recovery %) 98 - 102%Not specified in the same study
Precision (RSD %) < 2%Not specified in the same study

Structural Elucidation and Impurity Identification

NMR spectroscopy, particularly 2D NMR techniques, is indispensable for the structural elucidation of Rosuvastatin and the identification of its process-related impurities and degradation products.

Application:

To confirm the chemical structure of Rosuvastatin and to identify and characterize unknown impurities.

Logical Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity in a Rosuvastatin sample, integrating chromatographic and spectroscopic techniques.

impurity_identification_workflow cluster_0 Initial Analysis cluster_1 Mass Analysis cluster_2 Structural Elucidation cluster_3 Confirmation HPLC_DAD HPLC-DAD Analysis Impurity_Detected Unknown Impurity Detected HPLC_DAD->Impurity_Detected LC_MS LC-MS Analysis Impurity_Detected->LC_MS Yes Molecular_Weight Determine Molecular Weight & Elemental Composition (HRMS) LC_MS->Molecular_Weight Isolation Isolate Impurity (Prep-HPLC) Molecular_Weight->Isolation NMR_Analysis NMR Analysis (1D & 2D) Isolation->NMR_Analysis Structure_Proposed Propose Structure NMR_Analysis->Structure_Proposed Confirmation Confirm Structure (Synthesis/Reference Standard) Structure_Proposed->Confirmation

A logical workflow for pharmaceutical impurity identification.
Protocol: 2D NMR for Structural Elucidation of a Rosuvastatin Impurity

This is a general protocol that can be adapted for the analysis of Rosuvastatin and its impurities.

2.1. Sample Preparation:

  • Dissolve a sufficient amount of the isolated impurity (typically 1-5 mg) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

2.2. 1D NMR Spectra Acquisition:

  • Acquire a standard ¹H NMR spectrum to assess the sample concentration and identify the proton signals.

  • Acquire a ¹³C NMR spectrum (e.g., using a DEPTQ pulse sequence) to identify all carbon signals, including quaternary carbons.

2.3. 2D NMR Spectra Acquisition (General Parameters):

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • Pulse Program: Standard COSY (e.g., cosygpqf).

    • Spectral Width (F1 and F2): Cover all proton signals.

    • Number of Increments (F1): 256-512.

    • Number of Scans: 4-16.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsisp2.3).

    • ¹H Spectral Width (F2): Cover all proton signals.

    • ¹³C Spectral Width (F1): Cover the expected range of carbon signals (e.g., 0-180 ppm).

    • Number of Increments (F1): 128-256.

    • Number of Scans: 8-32.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting molecular fragments.

    • Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf).

    • ¹H Spectral Width (F2): Cover all proton signals.

    • ¹³C Spectral Width (F1): Cover the expected range of carbon signals.

    • Number of Increments (F1): 256-512.

    • Number of Scans: 16-64.

    • Long-range coupling delay: Optimized for a J-coupling of ~8 Hz.

2.4. Data Analysis and Structure Elucidation:

  • COSY: Identify coupled proton systems (spin systems) within the molecule.

  • HSQC: Assign protons to their directly attached carbons.

  • HMBC: Connect the spin systems and identify quaternary carbons by observing correlations between protons and carbons separated by 2 or 3 bonds.

  • Combine all the information from 1D and 2D NMR spectra, along with mass spectrometry data, to propose the chemical structure of the impurity.

Chiral Purity Analysis of this compound

The stereochemistry of Rosuvastatin is critical for its biological activity. The desired therapeutic agent is the (3R,5S)-enantiomer. The presence of other stereoisomers, such as the (3R,5R)-diastereomer, is considered an impurity and must be controlled. NMR spectroscopy, with the aid of chiral solvating agents (CSAs), can be used to determine the enantiomeric/diastereomeric purity.

Application:

To determine the diastereomeric excess of (3R,5S)-Rosuvastatin and quantify the (3R,5R)-isomer impurity.

Experimental Workflow for Chiral Purity Analysis by NMR

chiral_purity_workflow Sample Rosuvastatin Sample (mixture of diastereomers) CSA Add Chiral Solvating Agent (CSA) Sample->CSA Complex Formation of Transient Diastereomeric Complexes CSA->Complex NMR ¹H NMR Analysis Complex->NMR Result Separated Signals for Diastereomers (Quantification by Integration) NMR->Result

Workflow for chiral purity analysis using NMR.
Protocol: Chiral Purity Analysis of Rosuvastatin using a Chiral Solvating Agent (General Approach)

3.1. Selection of a Chiral Solvating Agent (CSA):

  • Common CSAs include derivatives of α-phenylethylamine, 1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), or chiral acids/bases. The selection depends on the functional groups present in the analyte (Rosuvastatin has hydroxyl and carboxyl groups).

3.2. Sample Preparation:

  • Dissolve a known amount of the Rosuvastatin sample in a suitable deuterated solvent (e.g., CDCl₃ or benzene-d₆).

  • Acquire a standard ¹H NMR spectrum.

  • Add a molar equivalent of the selected CSA to the NMR tube.

  • Acquire another ¹H NMR spectrum and observe for any splitting of signals corresponding to the different diastereomers.

  • If necessary, titrate with increasing amounts of the CSA to optimize the signal separation.

3.3. Data Analysis:

  • Identify a well-resolved pair of signals corresponding to the two diastereomers in the complexed state.

  • Integrate these signals. The ratio of the integrals will directly correspond to the ratio of the diastereomers in the sample.

Conclusion

NMR spectroscopy is a versatile and powerful tool for the analysis of this compound. Quantitative ¹H-NMR provides an accurate and precise method for determining the purity and content of Rosuvastatin in various samples. Furthermore, a combination of 1D and 2D NMR techniques is essential for the unambiguous structural elucidation of Rosuvastatin and the identification of unknown impurities. While the application of NMR for chiral purity analysis of Rosuvastatin requires further method development for the selection of an appropriate chiral solvating agent, the general principles outlined provide a solid foundation for such investigations. The protocols and data presented herein serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and characterization of Rosuvastatin.

References

Application Notes & Protocols: (3R,5R)-Rosuvastatin as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of (3R,5R)-Rosuvastatin as an analytical standard in the quantitative analysis of Rosuvastatin (B1679574), primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques.

Introduction

Rosuvastatin is a synthetic lipid-lowering agent that competitively inhibits the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2][3] This enzyme catalyzes a rate-limiting step in cholesterol biosynthesis.[4][5] The active pharmaceutical ingredient (API) is the (3R,5S)-enantiomer of Rosuvastatin. The this compound isomer is a known impurity and diastereomer of Rosuvastatin.[6][7][8] As an analytical standard, this compound is crucial for the development and validation of analytical methods to ensure the quality, purity, and stability of Rosuvastatin drug products. It is primarily used in the identification and quantification of this specific impurity in bulk drug substances and finished pharmaceutical products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name (3R,5R,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid[6]
Synonyms Rosuvastatin Impurity B, Rosuvastatin Anti Isomer[9]
Molecular Formula C22H28FN3O6S[9]
Molecular Weight 481.54 g/mol [9]
Appearance White to Light Yellow Solid[9]
Solubility Sparingly soluble in water and methanol (B129727), slightly soluble in ethanol. Soluble in DMSO.[9][10]
Storage -20°C Freezer, Under Inert Atmosphere[9]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This section outlines a stability-indicating RP-HPLC method for the quantification of this compound as an impurity in Rosuvastatin samples.

Experimental Protocol:

  • Preparation of Standard Solutions:

    • Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Add 25 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water and sonicate for 2 minutes to dissolve. Dilute to volume with the same solvent mixture.[11]

    • Working Standard Solution (5 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the mobile phase.

  • Preparation of Sample Solution:

    • Prepare a solution of the Rosuvastatin test sample in the mobile phase at a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10][12]

    • Mobile Phase: A mixture of acetonitrile and sodium acetate (B1210297) buffer (pH 4.0) in a 30:70 (v/v) ratio.[12]

    • Flow Rate: 1.2 mL/min.[12]

    • Detection: UV at 254 nm.[12]

    • Injection Volume: 20 µL.

    • Column Temperature: 40°C.[13]

  • System Suitability:

    • Inject the working standard solution six times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

    • The tailing factor for the this compound peak should not be more than 1.5.

    • The theoretical plates should be more than 10,000.[14]

  • Data Analysis:

    • Calculate the amount of this compound in the sample by comparing the peak area of the this compound in the sample chromatogram with the peak area of the this compound in the standard chromatogram.

Quantitative Data Summary (Typical Performance):

ParameterResultReference
Linearity Range 0.5 - 80 µg/mL[11]
Correlation Coefficient (r²) > 0.999[11]
Limit of Detection (LOD) 0.1 µg/mL[11]
Limit of Quantification (LOQ) 0.5 µg/mL[11]
Accuracy (% Recovery) 99.6 - 101.7%[11]
Precision (%RSD) < 2.0%[15][16]

Experimental Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare this compound Standard Solutions hplc_instrument Set HPLC Parameters (Column, Mobile Phase, Flow Rate, etc.) prep_std->hplc_instrument Load Standards prep_sample Prepare Rosuvastatin Sample Solution prep_sample->hplc_instrument Load Samples inject_std Inject Standard Solution hplc_instrument->inject_std inject_sample Inject Sample Solution hplc_instrument->inject_sample detect UV Detection at 254 nm inject_std->detect inject_sample->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Impurity Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC-based impurity profiling of Rosuvastatin.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

This section details a sensitive LC-MS/MS method for the quantification of Rosuvastatin in human plasma, where this compound can be used as an internal standard, assuming it is not endogenously present or a metabolite.

Experimental Protocol:

  • Preparation of Standard and QC Samples:

    • Stock Solutions (1 mg/mL): Prepare stock solutions of Rosuvastatin and this compound (as Internal Standard - IS) in 50% methanol.[17]

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the Rosuvastatin stock solution with 50% methanol to achieve concentrations ranging from 10 to 1,000 ng/mL.[17]

    • Internal Standard Working Solution: Prepare a working solution of the this compound IS at a concentration of 100 ng/mL in 50% methanol.[17]

    • Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations. Add the IS working solution to all standards and QCs.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte and IS with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A suitable UHPLC or HPLC system.

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[14]

    • Mobile Phase: A gradient of methanol and 0.025% trifluoroacetic acid in water.[14]

    • Flow Rate: 0.5 mL/min.[14]

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions:

      • Rosuvastatin: m/z 482.2 → 288.2

      • This compound (IS): To be determined by direct infusion.

  • Data Analysis:

    • Quantify Rosuvastatin by calculating the peak area ratio of the analyte to the IS.

    • Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.

    • Determine the concentration of Rosuvastatin in the QC and unknown samples from the calibration curve.

Quantitative Data Summary (Typical Performance):

ParameterResultReference
Linearity Range 1 - 100 ng/mL[17]
Correlation Coefficient (r) > 0.999
Lower Limit of Quantification (LLOQ) 1 ng/mL[17][18]
Accuracy (% Bias) Within ±15%[17]
Precision (%RSD) < 15%[17]
Extraction Recovery > 85%[17]

Experimental Workflow for LC-MS/MS Bioanalysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis spike Spike Plasma with Rosuvastatin & IS spe Solid Phase Extraction (SPE) spike->spe reconstitute Reconstitute Extract spe->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_area Calculate Peak Area Ratios (Analyte/IS) ms_detection->peak_area calibration Construct Calibration Curve peak_area->calibration quantify Quantify Rosuvastatin in Samples calibration->quantify

Caption: Workflow for LC-MS/MS bioanalysis of Rosuvastatin.

Rosuvastatin Mechanism of Action: HMG-CoA Reductase Inhibition

Rosuvastatin exerts its lipid-lowering effects by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway in the liver.[4][19] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes.[4] The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream.[4]

Signaling Pathway of Rosuvastatin Action

HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Synthesis (Decreased) Mevalonate->Cholesterol LDL_Receptors LDL Receptor Expression (Increased) Cholesterol->LDL_Receptors Leads to Rosuvastatin Rosuvastatin Rosuvastatin->HMG_CoA_Reductase Inhibits HMG_CoA_Reductase->Mevalonate Catalyzes LDL_Clearance LDL-C Clearance from Blood (Increased) LDL_Receptors->LDL_Clearance Plasma_LDL Plasma LDL-C (Decreased) LDL_Clearance->Plasma_LDL

Caption: Mechanism of action of Rosuvastatin.

References

Application Notes and Protocols for In Vitro HMG-CoA Reductase Inhibition by (3R,5R)-Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro assays to determine the inhibitory activity of (3R,5R)-Rosuvastatin on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.

Introduction

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[1][2] Inhibition of this enzyme is a key therapeutic strategy for lowering cholesterol levels.[3] Rosuvastatin, a member of the statin class of drugs, is a competitive inhibitor of HMG-CoA reductase.[4][5][6] It is highly effective in reducing low-density lipoprotein (LDL) cholesterol and is widely prescribed for the prevention of cardiovascular diseases.[7][8] In vitro assays are crucial for determining the potency and mechanism of action of inhibitors like Rosuvastatin.

The most common in vitro assay for HMG-CoA reductase activity measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.[9][10][11]

Mechanism of Action

Rosuvastatin acts as a competitive inhibitor by binding to the active site of HMG-CoA reductase, thereby preventing the substrate, HMG-CoA, from binding.[12][13] This inhibition reduces the synthesis of mevalonate, a crucial precursor in the cholesterol biosynthesis pathway.[7] The reduced intracellular cholesterol levels lead to an upregulation of LDL receptors on liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[1][7]

Quantitative Data Summary

The inhibitory potency of Rosuvastatin and other statins is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundIC50 (nM)Assay ConditionsReference
This compound11Cell-free assay[14]
Atorvastatin8Not specified[15]
Simvastatin11.2Not specified[15]
Pravastatin44.1Not specified[15]
Fluvastatin3-20HMG-CoA (20 µM), HMG-CoA reductase (0.9 µg/ml), NADPH in phosphate (B84403) buffer (0.1 M)[6]
Pitavastatin3-20HMG-CoA (20 µM), HMG-CoA reductase (0.9 µg/ml), NADPH in phosphate buffer (0.1 M)[6]

Experimental Protocols

Materials and Reagents
  • HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich, Abcam, or Assay Genie)[9][10][16]

  • This compound Calcium

  • Purified recombinant human HMG-CoA reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay Buffer (e.g., potassium phosphate buffer)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 340 nm

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving Rosuvastatin

Preparation of Reagents
  • Assay Buffer: Prepare the assay buffer as recommended by the kit manufacturer. Typically, a 5x or 10x stock is diluted to 1x with ultrapure water.[9]

  • HMG-CoA Reductase: Reconstitute the lyophilized enzyme in the assay buffer to the desired stock concentration. Keep on ice during use and store at -80°C for long-term storage.[10]

  • HMG-CoA: Reconstitute the HMG-CoA substrate in ultrapure water to the recommended stock concentration. Aliquot and store at -20°C.[16]

  • NADPH: Reconstitute the NADPH in assay buffer to the recommended stock concentration. Protect from light, aliquot, and store at -20°C.[11]

  • This compound Stock Solution: Prepare a high-concentration stock solution of Rosuvastatin Calcium in DMSO (e.g., 10 mM).

  • Rosuvastatin Working Solutions: Prepare a series of dilutions of the Rosuvastatin stock solution in assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

In Vitro HMG-CoA Reductase Inhibition Assay Protocol

This protocol is based on spectrophotometric measurement of NADPH consumption at 340 nm.[9][10]

  • Set up the Microplate:

    • Blank (No Enzyme Control): Add assay buffer, HMG-CoA, and NADPH.

    • Negative Control (No Inhibitor): Add assay buffer, HMG-CoA reductase, HMG-CoA, and NADPH.

    • Positive Control (Known Inhibitor): Add assay buffer, HMG-CoA reductase, a known inhibitor (e.g., Pravastatin, often included in kits), HMG-CoA, and NADPH.[9]

    • Test Wells (Rosuvastatin): Add assay buffer, HMG-CoA reductase, the desired concentration of Rosuvastatin working solution, HMG-CoA, and NADPH.

  • Reaction Mixture Preparation (per well for a 200 µL final volume):

    • 170 µL Assay Buffer

    • 10 µL of Rosuvastatin working solution (or solvent for control)

    • 5 µL of HMG-CoA Reductase

    • 5 µL of NADPH solution

  • Pre-incubation: Mix the contents of each well and pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add 10 µL of the HMG-CoA substrate solution to each well to start the reaction. Mix thoroughly.

  • Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.[9]

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of NADPH consumption (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).

  • Calculate Percent Inhibition:

    • % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Where V_control is the rate of the negative control and V_inhibitor is the rate in the presence of Rosuvastatin.

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the Rosuvastatin concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

HMG-CoA Reductase Signaling Pathway

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA HMG_CoA_Synthase HMG-CoA Synthase AcetylCoA->HMG_CoA_Synthase HMG_CoA HMG-CoA HMG_CoA_Synthase->HMG_CoA HMGCR HMG-CoA Reductase (Rate-limiting step) HMG_CoA->HMGCR Mevalonate Mevalonate HMGCR->Mevalonate Mevalonate->Downstream Cholesterol Cholesterol Downstream->Cholesterol Isoprenoids Isoprenoids (e.g., FPP, GGPP) Downstream->Isoprenoids Rosuvastatin This compound Rosuvastatin->HMGCR Experimental_Workflow Start Start: Prepare Reagents PreparePlate Prepare 96-well Plate (Blank, Controls, Test Samples) Start->PreparePlate AddComponents Add Assay Buffer, Enzyme, and Rosuvastatin (or vehicle) PreparePlate->AddComponents Preincubation Pre-incubate at 37°C AddComponents->Preincubation AddSubstrate Initiate Reaction: Add HMG-CoA Substrate Preincubation->AddSubstrate MeasureAbsorbance Kinetic Measurement at 340 nm AddSubstrate->MeasureAbsorbance DataAnalysis Data Analysis: Calculate Reaction Rates and % Inhibition MeasureAbsorbance->DataAnalysis IC50 Determine IC50 Value DataAnalysis->IC50

References

Application Notes and Protocols for Studying the Cellular Effects of (3R,5R)-Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a selection of cell-based assays to investigate the multifaceted effects of (3R,5R)-Rosuvastatin. The primary mechanism of rosuvastatin (B1679574) is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] This action leads to a reduction in endogenous cholesterol production, primarily in the liver.[1] Beyond this primary effect, rosuvastatin exhibits pleiotropic effects, including modulation of inflammation and apoptosis.

This document offers step-by-step instructions for assays to quantify these effects in a cell culture setting, along with representative data to guide experimental design and interpretation.

HMG-CoA Reductase Activity Assay

This assay directly measures the enzymatic activity of HMG-CoA reductase in cell lysates, providing a direct assessment of rosuvastatin's inhibitory effect. The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the catalytic subunit of HMG-CoA reductase.[3]

Experimental Protocol

Materials:

  • Cultured cells (e.g., HepG2 human hepatoma cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich, Abcam, or Assay Genie)[3][4][5]

  • 96-well UV-compatible microplate

  • Microplate reader capable of kinetic measurement at 340 nm

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a suitable culture vessel and allow them to adhere and reach approximately 80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysate Preparation:

    • After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells using a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins, including HMG-CoA reductase.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Enzyme Activity Assay:

    • Follow the specific instructions provided with the HMG-CoA Reductase Assay Kit.

    • Typically, this involves adding a defined amount of cell lysate protein to a reaction mixture containing HMG-CoA and NADPH in a 96-well plate.[4][5]

    • Immediately measure the decrease in absorbance at 340 nm in a kinetic mode at 37°C for a specified period (e.g., 10-30 minutes).[5]

  • Data Analysis:

    • Calculate the rate of NADPH consumption from the linear portion of the kinetic curve.

    • Express the HMG-CoA reductase activity as units per milligram of protein.

    • Determine the IC50 value of rosuvastatin by plotting the percentage of enzyme inhibition against the logarithm of rosuvastatin concentration.

Expected Quantitative Data
Cell LineRosuvastatin IC50 (in vitro)Reference
Rat Liver Hepatocytes1.12 nM (for cholesterol biosynthesis)[1]
Cell-free assay11 nM[1]

De Novo Cholesterol Biosynthesis Assay

This assay measures the synthesis of new cholesterol from a radiolabeled precursor, typically [14C]-acetate, in cultured cells. It provides a functional readout of the entire cholesterol biosynthesis pathway and the inhibitory effect of rosuvastatin.

Experimental Protocol

Materials:

  • Cultured cells (e.g., HepG2 cells)

  • This compound

  • [14C]-Acetic Acid, Sodium Salt

  • Lipid extraction solvents (e.g., hexane, isopropanol)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to near confluency.

    • Pre-treat cells with different concentrations of rosuvastatin for a specified duration (e.g., 24 hours).

  • Radiolabeling:

    • Following pre-treatment, add [14C]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.

  • Lipid Extraction:

    • Wash the cells with PBS and then lyse them.

    • Extract the total lipids from the cell lysate using an appropriate solvent system (e.g., hexane:isopropanol, 3:2 v/v).

  • Separation and Quantification:

    • Separate the extracted lipids by Thin Layer Chromatography (TLC) to isolate the cholesterol fraction.

    • Scrape the cholesterol band from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the total protein content of the cell lysate.

    • Compare the amount of [14C]-cholesterol in rosuvastatin-treated cells to the vehicle-treated control to determine the percentage of inhibition.

LDL Cholesterol Uptake Assay

Rosuvastatin's inhibition of cholesterol synthesis leads to an upregulation of LDL receptors on the cell surface, resulting in increased uptake of LDL cholesterol from the surrounding medium. This assay quantifies this effect using fluorescently labeled LDL.

Experimental Protocol

Materials:

  • Cultured cells (e.g., HepG2, HK2, or HCAEC)[6]

  • This compound

  • Fluorescently labeled LDL (e.g., pHrodo™ Red LDL, DiI-LDL)[6]

  • Lipoprotein-deficient serum (LPDS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Cholesterol Starvation:

    • Seed cells in a 96-well plate and allow them to attach overnight.[6]

    • To upregulate LDL receptor expression, starve the cells of cholesterol by incubating them in a medium containing LPDS for 24 hours.[6]

  • Rosuvastatin Treatment:

    • Treat the starved cells with various concentrations of rosuvastatin for a specified period (e.g., 12-24 hours).[6]

  • LDL Uptake:

    • Add fluorescently labeled LDL to the culture medium and incubate for a defined time (e.g., 2-4 hours) at 37°C.[6]

  • Quantification:

    • Wash the cells to remove any unbound fluorescent LDL.

    • Measure the fluorescence intensity using a fluorescence microplate reader or visualize and quantify the uptake using a fluorescence microscope.

  • Data Analysis:

    • Normalize the fluorescence intensity to the number of cells or protein concentration.

    • Compare the LDL uptake in rosuvastatin-treated cells to the vehicle-treated control.

Expected Quantitative Data
Cell LineTreatmentObservationReference
HepG21 µM Simvastatin (12-24h)Marked increase in LDL influx[6]
MacrophagesRosuvastatinReduced ox-LDL uptake[7]

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is useful for determining the potential cytotoxic effects of rosuvastatin at different concentrations.

Experimental Protocol

Materials:

  • Cultured cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Treat the cells with a range of rosuvastatin concentrations for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization:

    • After incubation, add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

    • Plot cell viability against rosuvastatin concentration to determine the IC50 value.

Expected Quantitative Data
Cell LineRosuvastatin ConcentrationIncubation Time% Cell Viability ReductionReference
H9C2 Cardiomyocytes0.1 - 5.0 µM (with LPS)24 hoursDose-dependent increase in viability[8]
A549 Lung Cancer45.24 µg/ml (IC50)72 hours50%[9]
B-CPAP Thyroid Cancer12.5 - 200 µM48 & 72 hoursDose- and time-dependent decrease[10]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. It is a valuable tool for investigating whether rosuvastatin induces or inhibits apoptosis in a particular cell type.

Experimental Protocol

Materials:

  • Cultured cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat cells with rosuvastatin as described in the previous assays.

  • Cell Harvesting:

    • After treatment, harvest the cells (including both adherent and floating cells).

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • FITC-positive, PI-negative cells are considered early apoptotic.

    • FITC-positive, PI-positive cells are considered late apoptotic or necrotic.

    • FITC-negative, PI-negative cells are viable.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant of the flow cytometry plot.

    • Compare the percentage of apoptotic cells in rosuvastatin-treated samples to the control.

Expected Quantitative Data
Cell LineRosuvastatin TreatmentApoptotic RateReference
HUVECs0.01, 0.1, 1 µmol/l (with ox-LDL)Decreased from 30.78% to lower levels[11]
B-CPAP Thyroid Cancer12.5 - 200 µMDose- and time-dependent increase[10]
A549 Lung CancerIC50 concentrationHigher percentage of apoptosis vs. control[9]

Anti-inflammatory Effects Assay (Cytokine Measurement)

Rosuvastatin has been shown to possess anti-inflammatory properties. This can be assessed by measuring the levels of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), secreted by cells in culture.

Experimental Protocol

Materials:

  • Cultured cells capable of an inflammatory response (e.g., RAW 264.7 macrophages, peripheral blood mononuclear cells)

  • This compound

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • ELISA kits for specific cytokines (e.g., IL-6, TNF-α)

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and allow them to acclimate.

    • Pre-treat the cells with various concentrations of rosuvastatin for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent like LPS for a specified time (e.g., 24 hours) to induce cytokine production.

  • Supernatant Collection:

    • After incubation, centrifuge the culture plates/tubes and collect the cell-free supernatant.

  • ELISA:

    • Perform the ELISA for the cytokines of interest according to the kit manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided cytokine standards.

    • Calculate the concentration of the cytokines in the samples based on the standard curve.

    • Compare the cytokine levels in rosuvastatin-treated cells to the LPS-only treated control.

Expected Quantitative Data
Cell LineTreatmentIL-6 (ng/mL)TNF-α (ng/mL)Reference
RAW 264.7Control0.120.23[12]
RAW 264.7LPS (10 ng/mL)2.3638.5[12]
RAW 264.7LPS + Rosuvastatin (10 µM)1.6228.9[12]
RAW 264.7LPS + Rosuvastatin (20 µM)1.3924.2[12]

These detailed protocols and expected data provide a solid foundation for researchers to design and execute cell-based assays to investigate the diverse effects of this compound. The provided Graphviz diagrams offer visual representations of the key pathways and experimental workflows to aid in understanding and implementation.

References

Application Notes & Protocols for Mass Spectrometry-Based Detection of Rosuvastatin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of rosuvastatin (B1679574) and its isomers using mass spectrometry. The methodologies outlined are critical for pharmacokinetic studies, quality control of pharmaceutical formulations, and drug development processes.

Introduction to Rosuvastatin and its Isomers

Rosuvastatin is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis. The rosuvastatin molecule has two chiral centers at the 3- and 5-positions of the heptenoic acid side chain, leading to the possibility of four stereoisomers. The pharmacologically active form is the (3R, 5S)-enantiomer. The other stereoisomers are considered impurities and their levels need to be controlled in the final drug product.

In addition to stereoisomers, the main related substances of rosuvastatin that are often monitored are its metabolites, N-desmethyl rosuvastatin and rosuvastatin lactone. The detection and quantification of these isomers and metabolites are crucial for assessing the efficacy, safety, and quality of rosuvastatin.

Types of Rosuvastatin Isomers and Related Substances:

  • (3R, 5S)-Rosuvastatin: The active pharmaceutical ingredient.

  • (3S, 5R)-Rosuvastatin: The enantiomer of the active ingredient.

  • (3R, 5R)-Rosuvastatin and (3S, 5S)-Rosuvastatin: Diastereomers of the active ingredient.

  • N-desmethyl Rosuvastatin: A principal metabolite.

  • Rosuvastatin Lactone: A metabolite and potential impurity.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the analysis of rosuvastatin and its isomers by LC-MS/MS.

General Workflow for Rosuvastatin Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample extraction Liquid-Liquid or Solid-Phase Extraction plasma->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation Chromatographic Separation (Chiral or Achiral Column) reconstitution->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for rosuvastatin isomer analysis.

Protocols for Mass Spectrometry-Based Detection

Achiral Method for Rosuvastatin and its Metabolites

This protocol is for the simultaneous quantification of rosuvastatin, N-desmethyl rosuvastatin, and rosuvastatin lactone in human plasma.

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of internal standard solution (e.g., Rosuvastatin-d6).

  • Add 50 µL of 1M ammonium (B1175870) acetate (B1210297) buffer (pH 4.0).

  • Vortex for 30 seconds.

  • Add 600 µL of ethyl acetate.

  • Vortex for 3 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3.1.2. Liquid Chromatography

  • LC System: UPLC system

  • Column: Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1.0 min: 10% B

    • 1.0-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3.1.3. Mass Spectrometry

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Rosuvastatin482.2258.225
N-desmethyl Rosuvastatin468.2258.227
Rosuvastatin Lactone464.2240.122
Rosuvastatin-d6 (IS)488.2264.225

3.1.4. Quantitative Data Summary

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Rosuvastatin0.1 - 500.1< 5.2< 6.895.2 - 104.5
N-desmethyl Rosuvastatin0.2 - 1000.2< 6.5< 8.193.8 - 106.2
Rosuvastatin Lactone0.1 - 500.1< 4.8< 7.596.1 - 105.3
Chiral Method for Rosuvastatin Stereoisomers

While validated LC-MS/MS methods for the chiral separation of rosuvastatin are not widely published, the following protocol is based on established chiral HPLC-UV methods, adapted for compatibility with mass spectrometry.

3.2.1. Sample Preparation (Solid-Phase Extraction)

  • Condition a polymeric SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 200 µL of plasma sample.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

3.2.2. Liquid Chromatography

  • LC System: UPLC or HPLC system

  • Column: Chiralpak IB (4.6 x 250 mm, 5 µm) or similar cellulose-based chiral stationary phase.

  • Mobile Phase: Isocratic mixture of n-hexane, ethanol, and trifluoroacetic acid (e.g., 85:15:0.1 v/v/v). Note: Mobile phase composition may require optimization for MS compatibility and optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

3.2.3. Mass Spectrometry

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: ESI, Positive

  • MRM Transitions: The same transitions as the achiral method can be used for rosuvastatin and its stereoisomers, as they are isobaric.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Rosuvastatin (all stereoisomers)482.2258.225

3.2.4. Expected Results

This method is expected to resolve the four stereoisomers of rosuvastatin, allowing for their individual detection and quantification by mass spectrometry. The retention times will vary depending on the specific chiral column and mobile phase composition used.

Rosuvastatin Metabolism

The following diagram illustrates the primary metabolic pathways of rosuvastatin.

Rosuvastatin Metabolic Pathway rosuvastatin (3R, 5S)-Rosuvastatin ndesmethyl N-desmethyl Rosuvastatin rosuvastatin->ndesmethyl CYP2C9 lactone Rosuvastatin Lactone rosuvastatin->lactone Lactonization

Caption: Primary metabolic pathways of rosuvastatin.

Conclusion

The methods presented here provide a robust framework for the analysis of rosuvastatin and its isomers using mass spectrometry. The achiral method is well-established for pharmacokinetic studies of the parent drug and its major metabolites. The chiral method, while requiring further validation, offers a promising approach for the stereoselective analysis of rosuvastatin, which is essential for quality control and drug development. Researchers should optimize and validate these methods according to their specific instrumentation and analytical requirements.

Application Note: Development of a Stability-Indicating Assay for Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosuvastatin (B1679574) is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis.[1][2] To ensure the quality, safety, and efficacy of Rosuvastatin drug products, a validated stability-indicating assay is crucial. This method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and formulation excipients.[3][4][5] This application note provides a comprehensive protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for Rosuvastatin, in accordance with International Council for Harmonisation (ICH) guidelines.[1][6]

Experimental Workflow

The development of a stability-indicating assay for Rosuvastatin involves a systematic workflow. This process begins with method development and optimization, followed by forced degradation studies to generate potential degradation products. The analytical method is then validated to ensure it is suitable for its intended purpose.

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) cluster_3 Application A Literature Review & Selection of Initial Conditions B Optimization of Chromatographic Parameters (Column, Mobile Phase, Flow Rate, Wavelength) A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidative Degradation B->E F Thermal Degradation B->F G Photolytic Degradation B->G H Specificity C->H D->H E->H F->H G->H I Linearity H->I J Accuracy I->J K Precision (Repeatability & Intermediate) J->K L LOD & LOQ K->L M Robustness L->M N Routine Quality Control M->N O Stability Studies M->O

Caption: Experimental workflow for developing a stability-indicating assay.

Experimental Protocols

Materials and Reagents
  • Rosuvastatin Calcium Reference Standard

  • Rosuvastatin Calcium Tablets

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Orthophosphoric Acid (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

Instrumentation and Chromatographic Conditions

A typical HPLC system equipped with a UV detector is suitable for this assay.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile and water (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 60:40 (v/v)[7][8]
Flow Rate 1.0 mL/min[7][8]
Detection Wavelength 240 nm or 242 nm[3][8][9]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25°C
Run Time Approximately 10 minutes[9]
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Rosuvastatin Calcium reference standard in 100 mL of mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.

  • Sample Solution (100 µg/mL): Weigh and powder 20 Rosuvastatin tablets. Transfer an amount of powder equivalent to 100 mg of Rosuvastatin to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm nylon filter.[10] Dilute 10 mL of this filtered solution to 100 mL with the mobile phase.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[6]

  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1 N HCl. Reflux the mixture at 80°C for 24 hours.[1] Neutralize the solution before injection.

  • Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 5 N NaOH. Reflux the mixture at 80°C for 24 hours.[1] Neutralize the solution before injection. Rosuvastatin is generally found to be stable under alkaline conditions.[11]

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H2O2. Store the solution at room temperature for 24 hours.[12]

  • Thermal Degradation: Expose the solid drug substance to a temperature of 60°C for 4 hours.[12] Dissolve the stressed sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose the drug substance to UV light (366 nm) for 10 hours.[12] Dissolve the stressed sample in the mobile phase for analysis.

Rosuvastatin Degradation Pathway

Under various stress conditions, Rosuvastatin can degrade into several products. The primary degradation pathways involve hydrolysis and oxidation.

G cluster_stress Stress Conditions cluster_products Degradation Products Rosuvastatin Rosuvastatin Acid Acidic Hydrolysis Rosuvastatin->Acid Oxidation Oxidative Degradation Rosuvastatin->Oxidation Photolytic Photolytic Degradation Rosuvastatin->Photolytic Lactone Rosuvastatin Lactone (Major Product in Acid) Acid->Lactone AntiIsomer Anti-isomer Acid->AntiIsomer OxoIsomer 5-Oxo Isomer Oxidation->OxoIsomer N_Oxide Rosuvastatin-N-Oxide (Major in Oxidation) Oxidation->N_Oxide [14] Photolytic->Lactone

Caption: Simplified degradation pathway of Rosuvastatin.

Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for the intended application.

Validation ParameterAcceptance CriteriaTypical Results
Specificity The peak for Rosuvastatin should be pure and well-resolved from degradation products and excipients. Peak purity index should be close to 1.The method demonstrates good separation of Rosuvastatin from its degradation products.[1]
Linearity Correlation coefficient (r²) should be ≥ 0.999.Linear in the concentration range of 1.56 to 50 µg/mL with r² = 0.9998.[1]
Accuracy (% Recovery) 98.0% to 102.0%99.6% to 101.7%.[3]
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Intra-day and Inter-day RSD values are typically less than 2.0%.[13]
Limit of Detection (LOD) Signal-to-noise ratio of 3:10.17 µg/mL[1]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:10.7 µg/mL[1]
Robustness % RSD should be ≤ 2.0% for small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition).The method is found to be robust with RSD values within the acceptable limits.

Results of Forced Degradation Studies

The following table summarizes the typical degradation of Rosuvastatin under various stress conditions.

Stress ConditionReagent/ConditionDuration% Degradation (Approximate)Major Degradation Products
Acid Hydrolysis 1 N HCl at 80°C24 hoursSignificant degradationRosuvastatin Lactone, Anti-isomer[9][14]
Base Hydrolysis 5 N NaOH at 80°C24 hoursStable or very low degradation[11]-
Oxidative Degradation 30% H₂O₂ at RT24 hoursModerate degradation5-Oxo Isomer, Rosuvastatin-N-Oxide[9][15]
Thermal Degradation 60°C4 hoursGenerally stable-
Photolytic Degradation UV light (366 nm)10 hoursModerate degradationRosuvastatin Lactone and other photoproducts[15]

Conclusion

The described RP-HPLC method is simple, precise, accurate, and stability-indicating for the determination of Rosuvastatin in pharmaceutical dosage forms. The method successfully separates Rosuvastatin from its degradation products formed under various stress conditions. This validated method can be effectively used for routine quality control analysis and for conducting stability studies of Rosuvastatin formulations.

References

Application Note: A Comprehensive UHPLC Method for Complete Impurity Profiling of Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography (UHPLC) method for the comprehensive impurity profiling of Rosuvastatin. The method is stability-indicating and capable of separating Rosuvastatin from its known impurities and degradation products generated under forced degradation conditions. This document provides a detailed experimental protocol, method validation parameters, and quantitative data to support its application in quality control and drug development environments.

Introduction

Rosuvastatin is a synthetic lipid-lowering agent and a competitive inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis.[1][2] The presence of impurities in the active pharmaceutical ingredient (API) or finished dosage forms can impact the efficacy and safety of the drug product. Therefore, a reliable analytical method for the identification and quantification of these impurities is crucial. This UHPLC method provides a rapid and efficient means for the complete impurity profiling of Rosuvastatin, in compliance with regulatory requirements.

Experimental

Instrumentation and Chromatographic Conditions

A validated stability-indicating UHPLC method was developed for the determination of Rosuvastatin and its related substances.[1] The chromatographic separation was achieved using a C18 column with a gradient elution program.

Table 1: UHPLC Chromatographic Conditions

ParameterCondition
Instrument Waters ACQUITY UPLC™ or equivalent
Column ACQUITY UPLC™ BEH C18 (100 mm × 2.1 mm, 1.7 µm)[1][3][4]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water[1][5][6]
Mobile Phase B Methanol[1][5][6]
Gradient Program See Table 2
Flow Rate 0.3 mL/min[5][6]
Column Temperature 55 °C[7]
Detection UV at 240 nm[1][7]
Injection Volume 1.0 µL
Run Time Approximately 10 - 15 minutes[1][3]

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
7.01090
9.01090
9.19010
10.09010
Preparation of Solutions
  • Diluent: A mixture of water and acetonitrile (B52724) (50:50, v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Rosuvastatin Calcium reference standard in the diluent to obtain a final concentration of 0.05 mg/mL.[8]

  • Sample Solution: For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 50 mg of Rosuvastatin to a 200 mL volumetric flask. Add approximately 150 mL of diluent and sonicate for 60 minutes.[8] Cool to room temperature and dilute to volume with the diluent. Centrifuge a portion of the solution at 3500 rpm for 10 minutes and then dilute the supernatant to a final concentration of 0.05 mg/mL with the diluent.[8]

  • Impurity Stock Solutions: Prepare individual stock solutions of known Rosuvastatin impurities in the diluent.

Method Validation Summary

The UHPLC method was validated according to the International Conference on Harmonization (ICH) guidelines to demonstrate its suitability for its intended purpose.[1][7]

Table 3: Summary of Method Validation Parameters

ParameterResults
Specificity The method is specific and stability-indicating, as demonstrated by the separation of Rosuvastatin from its impurities and degradation products with no interference from the placebo.[1][9]
Linearity The method demonstrated good linearity for Rosuvastatin and its impurities over the concentration range of LOQ to 150% of the specification limit, with a correlation coefficient (r²) > 0.99.[4][10]
Accuracy The recovery of Rosuvastatin and its impurities was found to be within the acceptable range of 98.0% to 102.0%.[11]
Precision The method is precise, with a relative standard deviation (RSD) of ≤ 2.0% for the assay and ≤ 5.0% for the impurities for both repeatability and intermediate precision.[5]
Limit of Detection (LOD) The LOD for Rosuvastatin and its impurities was determined to be in the range of 0.01-0.03 µg/mL.
Limit of Quantitation (LOQ) The LOQ for Rosuvastatin and its impurities was established to be in the range of 0.03-0.1 µg/mL.
Robustness The method was found to be robust with respect to small, deliberate variations in flow rate (±0.02 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).[9]

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[2][12] Rosuvastatin was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[8][12]

Table 4: Forced Degradation Conditions and Observations

Stress ConditionDetailsObservations
Acid Hydrolysis 0.1 M HCl at 80°C for 2 hoursSignificant degradation observed, with the formation of several degradation products.[5][13]
Base Hydrolysis 0.1 M NaOH at 80°C for 2 hoursSignificant degradation observed.[12]
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursDegradation was observed with the formation of polar impurities.[8][14]
Thermal Degradation 105°C for 24 hoursThe drug was found to be relatively stable.[12]
Photolytic Degradation Exposed to UV light (254 nm) for 24 hoursThe drug showed significant degradation.[8]

Quantitative Data

The following table summarizes the retention times (RT) and relative retention times (RRT) of Rosuvastatin and its known impurities.

Table 5: Retention Data for Rosuvastatin and its Impurities

CompoundRetention Time (RT) (min)Relative Retention Time (RRT)
Impurity C~2.5~0.42
Impurity A~3.8~0.63
Impurity D~4.5~0.75
Rosuvastatin ~6.0 1.00
Impurity B~7.2~1.20

Note: The retention times are approximate and may vary depending on the specific UHPLC system and column used.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of the impurity profiling process.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_uhplc UHPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Rosuvastatin Reference Standard instrument_setup Instrument Setup & System Suitability prep_standard->instrument_setup prep_sample Prepare Sample Solution (API or Formulation) injection Inject Samples and Standards prep_sample->injection prep_impurities Prepare Impurity Stock Solutions prep_impurities->instrument_setup instrument_setup->injection data_acquisition Data Acquisition injection->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Quantification of Impurities peak_integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for Rosuvastatin impurity profiling.

impurity_profiling_logic cluster_input Inputs cluster_process Process cluster_output Outputs rosuvastatin_sample Rosuvastatin Sample (API or Formulation) analysis UHPLC Analysis rosuvastatin_sample->analysis forced_degradation Forced Degradation Study rosuvastatin_sample->forced_degradation reference_standards Reference Standards (Rosuvastatin & Impurities) reference_standards->analysis validated_method Validated UHPLC Method validated_method->analysis impurity_profile Complete Impurity Profile analysis->impurity_profile method_validation_report Method Validation Report analysis->method_validation_report stability_data Stability Indicating Data forced_degradation->stability_data

References

Application Note: X-ray Crystallography of (3R,5R)-Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a detailed protocol and data presentation template for the single-crystal X-ray diffraction analysis of (3R,5R)-Rosuvastatin. As of the date of this publication, a publically available single-crystal structure of this compound has not been reported. The following application note therefore serves as a comprehensive guide and template for researchers undertaking the crystallographic analysis of this diastereomer or similar small molecules. The protocols outlined herein cover crystal growth, data collection, structure solution, and refinement.

Introduction

Rosuvastatin is a synthetic statin drug used to lower cholesterol and prevent cardiovascular disease. The active pharmaceutical ingredient is the (3R,5S)-dihydroxyhept-6-enoic acid calcium salt. During the synthesis of Rosuvastatin, various diastereomers can be formed as impurities, including the (3R,5R)-isomer. Understanding the precise three-dimensional structure of these impurities is critical for quality control, regulatory filings, and for understanding any potential off-target biological activity.

X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation of chiral molecules. This note details the experimental workflow required to obtain a high-resolution crystal structure of this compound.

Experimental Protocols

Crystallization of this compound Calcium Salt

High-quality single crystals are paramount for successful X-ray diffraction analysis. The following protocol describes a general approach to screening for crystallization conditions.

Materials:

  • This compound Calcium Salt (>95% purity)

  • A selection of analytical grade solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Tetrahydrofuran, Water)

  • Crystallization plates (e.g., 24-well or 96-well) or small glass vials

  • Micro-syringes and filters

Protocol:

  • Solubility Screening: Determine the solubility of this compound in a range of individual solvents and binary solvent mixtures. The goal is to find solvent systems where the compound is sparingly soluble.

  • Preparation of Stock Solution: Prepare a saturated or near-saturated solution of this compound in a suitable "good" solvent (one in which it is readily soluble). Filter the solution using a 0.22 µm syringe filter to remove any particulate matter.

  • Crystallization Setup (Vapor Diffusion):

    • Hanging Drop Method:

      • Pipette 500 µL of a precipitant solution (a solvent in which the compound is poorly soluble, often mixed with the "good" solvent) into the reservoir of a crystallization well.

      • Pipette 1-2 µL of the this compound stock solution onto a siliconized cover slip.

      • Pipette 1-2 µL of the reservoir solution onto the same cover slip, mixing with the compound drop.

      • Invert the cover slip and seal the reservoir well.

    • Sitting Drop Method:

      • Similar to the hanging drop method, but the drop of compound and precipitant is placed on a post within the well, separate from the main reservoir.

  • Crystallization Setup (Slow Evaporation):

    • Prepare a dilute solution of this compound in a relatively volatile solvent or solvent mixture.

    • Place the solution in a small vial, loosely capped or covered with parafilm containing a few pinholes.

    • Allow the solvent to evaporate slowly over several days at a constant temperature.

  • Incubation and Monitoring: Store the crystallization experiments in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C). Monitor the experiments periodically under a microscope for the formation of single crystals.

X-ray Data Collection

Protocol:

  • Crystal Mounting: Carefully select a well-formed, single crystal of appropriate size (typically 0.1 - 0.3 mm in each dimension) using a micromanipulator and a cryo-loop. Flash-cool the crystal in a stream of cold nitrogen gas (e.g., at 100 K) to prevent radiation damage.

  • Diffractometer Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector (e.g., CCD or CMOS).

  • Unit Cell Determination: Collect a few initial frames (e.g., 10-20 frames with 1° oscillation) to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal system, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves collecting a series of runs at different goniometer angles.

  • Data Integration and Scaling: Process the raw diffraction images to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption). The data is then scaled and merged to produce a final reflection file.

Structure Solution and Refinement

Protocol:

  • Space Group Determination: Analyze the systematic absences in the reflection data to determine the space group of the crystal.

  • Structure Solution: Solve the crystal structure using direct methods or dual-space methods (e.g., using software like SHELXT or Olex2). This will generate an initial model of the molecule's atoms.

  • Structure Refinement: Refine the initial atomic model against the experimental diffraction data. This is an iterative process:

    • Assign atom types and refine their positions and isotropic displacement parameters.

    • Introduce anisotropic displacement parameters for non-hydrogen atoms.

    • Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions.

    • Refine the model until convergence is reached, as indicated by stable refinement statistics (e.g., R-factors) and a flat residual electron density map.

  • Validation: Validate the final crystal structure using tools like PLATON and checkCIF to ensure the model is chemically and crystallographically sound.

Data Presentation

Note: The data presented in the following tables are representative placeholders and do not correspond to an experimentally determined structure of this compound.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical formulaC₄₄H₅₄CaF₂N₆O₁₂S₂
Formula weight1001.14
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a15.123(4) Å
b10.456(2) Å
c32.789(6) Å
α90°
β98.54(3)°
γ90°
Volume5132(2) ų
Z (molecules per unit cell)4
Calculated density1.296 Mg/m³
Absorption coefficient0.215 mm⁻¹
F(000)2120
Crystal size0.25 x 0.20 x 0.15 mm³
θ range for data collection2.50 to 27.50°
Index ranges-19 ≤ h ≤ 19, -13 ≤ k ≤ 13, -42 ≤ l ≤ 42
Reflections collected58764
Independent reflections11752 [R(int) = 0.045]
Completeness to θ = 25.24°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / params11752 / 0 / 622
Goodness-of-fit on F²1.034
Final R indices [I>2σ(I)]
R10.0512
wR20.1354
R indices (all data)
R10.0698
wR20.1478
Absolute structure param.N/A
Largest diff. peak/hole0.45 and -0.38 e.Å⁻³
Table 2: Selected Bond Lengths and Angles (Hypothetical)
Bond/AngleLength (Å) / Degrees (°)
C3-O31.43(2)
C5-O51.44(2)
C3-C4-C5114.5(3)
O3-C3-C4-C565.2(4)
O5-C5-C4-C368.9(4)

Visualizations

The following diagrams illustrate the typical workflow and logical progression of a single-crystal X-ray crystallography experiment.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis cluster_output Final Output start Obtain this compound sol_screen Solubility Screening start->sol_screen cryst_setup Crystallization Setup (Vapor Diffusion / Slow Evaporation) sol_screen->cryst_setup crystal_select Select & Mount Crystal cryst_setup->crystal_select data_collect X-ray Diffraction Data Collection crystal_select->data_collect integration Data Integration & Scaling data_collect->integration solution Structure Solution (Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation final_model Final Structural Model (Coordinates, Tables) validation->final_model

Figure 1. Experimental workflow for X-ray crystallography.

data_analysis_flow raw_data Raw Diffraction Images hkl_file Reflection File (h, k, l, I, σ(I)) raw_data->hkl_file Integration & Scaling phase_problem Phase Problem hkl_file->phase_problem initial_model Initial Atomic Model phase_problem->initial_model Direct Methods refined_model Refined Structure initial_model->refined_model Least-Squares Refinement final_cif Final CIF Report refined_model->final_cif Validation

Figure 2. Logical flow of crystallographic data analysis.

Conclusion

This application note provides a comprehensive, albeit generalized, protocol for the single-crystal X-ray crystallographic analysis of this compound. While specific experimental data for this diastereomer is not yet available in the public domain, the outlined procedures for crystallization, data collection, and structure refinement offer a robust framework for its determination. The successful elucidation of this structure will be invaluable for the pharmaceutical industry in ensuring the quality and safety of Rosuvastatin drug products.

Application Note 1: Chiral HPLC for Stereoisomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of pharmaceutical manufacturing is ensuring the stereochemical purity of the active pharmaceutical ingredient (API). Rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor, possesses two chiral centers at the C-3 and C-5 positions of the heptenoic acid side chain. This results in four possible stereoisomers: (3R,5S), (3R,5R), (3S,5R), and (3S,5S). The therapeutically active and approved enantiomer is the (3R,5S) form. However, the isolation of other stereoisomers, such as (3R,5R)-Rosuvastatin, is crucial for reference standard characterization, impurity profiling, and research into the pharmacological activities of individual isomers.[1][2]

This document provides detailed application notes and protocols for the isolation and purification of this compound from mixtures containing other stereoisomers and related impurities. The techniques covered include analytical and preparative chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric crystallization.

Chiral HPLC is the most definitive method for the separation and quantification of Rosuvastatin stereoisomers. The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for this purpose.[3]

Key Principles:

  • Stationary Phase: Immobilized polysaccharide derivatives, such as tris(3,5-dimethylphenylcarbamate) cellulose (e.g., Chiralpak IB) or cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC), provide the necessary stereoselectivity.[3][4]

  • Mobile Phase: A normal-phase mobile phase, typically consisting of a non-polar solvent (like n-hexane or n-heptane), a polar modifier (like 2-propanol or ethanol), and an acidic additive (like trifluoroacetic acid - TFA), is used to modulate retention and resolution.[4][5] The acidic additive helps to suppress the ionization of the carboxylic acid group in Rosuvastatin, leading to better peak shapes.

  • Detection: A UV detector is commonly used, with the detection wavelength set to a UV maximum of Rosuvastatin, typically around 242-248 nm.[3][6]

The selection of the specific CSP and the optimization of the mobile phase composition are critical for achieving baseline separation between the (3R,5R) isomer and other stereoisomers.

Application Note 2: Diastereomeric Crystallization for Bulk Purification

For larger-scale purification, diastereomeric crystallization offers a practical and efficient alternative to preparative chromatography. This strategy relies on the principle that diastereomers have different physicochemical properties, including solubility, allowing them to be separated by conventional methods like crystallization.

General Workflow:

  • Intermediate Selection: The process often targets a synthetic intermediate of Rosuvastatin rather than the final API. A common strategy involves the stereoselective reduction of a keto-ester precursor to create a diol-ester intermediate. This reduction step can yield a mixture of diastereomers (e.g., (3R,5R) and (3R,5S)).[7]

  • Crystallization: The resulting diastereomeric mixture is then subjected to crystallization using a carefully selected solvent system. The different solubilities of the diastereomers allow one to crystallize preferentially, leaving the other in the mother liquor.[7]

  • Solvent System: Mixed solvent systems are often employed to fine-tune solubility and enhance separation. Common systems include combinations of esters (ethyl acetate), alkanes (cyclohexane, n-hexane), ethers (diethyl ether, isopropyl ether), and alcohols.[8][9]

  • Isolation and Conversion: The crystallized, diastereomerically pure intermediate is isolated by filtration. It can then be carried forward in the synthesis to produce the final, stereochemically pure this compound.

This method can effectively reduce the content of unwanted diastereomers to very low levels (e.g., <0.3%).[7]

Experimental Workflows and Logic

The following diagrams illustrate the logical workflows for the isolation and analysis of this compound.

cluster_0 General Isolation & Purification Workflow start Mixture of Rosuvastatin Stereoisomers method_choice Select Isolation Method start->method_choice cryst Diastereomeric Crystallization method_choice->cryst Bulk Scale prep_hplc Preparative Chiral HPLC method_choice->prep_hplc Small Scale/ High Purity analysis Purity Analysis (Analytical Chiral HPLC) cryst->analysis waste Other Isomers & Impurities cryst->waste prep_hplc->analysis prep_hplc->waste final_product Isolated this compound analysis->final_product Purity > 99% cluster_1 Chiral HPLC Analysis Workflow prep_sample Prepare Sample in Diluent (e.g., DCM/Methanol) inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phase (e.g., Hexane/IPA/TFA) equilibrate Equilibrate Chiral Column (e.g., Chiralpak IB) prep_mobile->equilibrate run Isocratic Elution equilibrate->run inject->run detect UV Detection (e.g., 243 nm) run->detect analyze Analyze Chromatogram: Identify & Quantify Peaks detect->analyze

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chiral Separation of Rosuvastatin Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the chiral separation of (3R,5R) and (3S,5R) Rosuvastatin (B1679574). This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient separations.

Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of Rosuvastatin diastereomers.

Issue Potential Cause Suggested Solution
Poor Resolution Inappropriate chiral stationary phase (CSP).Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for separating Rosuvastatin enantiomers and diastereomers.[1] Consider screening columns like Chiralpak® IB or Lux® Cellulose-2.[1][2]
Suboptimal mobile phase composition.For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., n-hexane, n-heptane) to the alcohol modifier (e.g., 2-propanol, ethanol).[1][3] Small amounts of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution.[1][3] For reversed-phase, optimize the gradient of acetonitrile (B52724) and aqueous buffer.[2]
Incorrect column temperature.Temperature can significantly impact selectivity.[4] It is recommended to evaluate a range of temperatures, for instance, from 25°C to 40°C.[1][2] In some cases, lower temperatures can enhance chiral separation.[5]
Peak Tailing Secondary interactions with the stationary phase.The addition of a small amount of a competing agent to the mobile phase, such as an acid (TFA) or a base, can mitigate peak tailing.[1][3]
Sample overload.Reduce the concentration of the sample being injected.
Inappropriate sample diluent.Ensure the sample is dissolved in a solvent compatible with the mobile phase. A mixture of dichloromethane (B109758) and methanol (B129727) (96:4 v/v) has been used successfully as a diluent.[1]
Long Run Times Low flow rate.Increasing the flow rate can shorten the analysis time, but it may also decrease resolution. A flow rate of 1.0 mL/min is a common starting point.[1][2]
Isocratic elution with high retention.For reversed-phase methods, employing a gradient elution can significantly reduce the run time while maintaining good separation.[2]
Inconsistent Results Unstable sample or mobile phase.Rosuvastatin can be unstable under certain conditions. Sample and mobile phase stability should be assessed. For instance, Rosuvastatin solutions have shown stability for up to 24 hours at 10°C, and the mobile phase for up to 48 hours.[1] The lactone form of Rosuvastatin is a major degradation product, and its formation can be influenced by the solvent matrix.[6]
Column degradation.Ensure the use of appropriate mobile phases for the specific CSP to avoid damaging the column. Immobilized polysaccharide columns offer greater solvent compatibility.[1]

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating (3R,5R) and (3S,5R) Rosuvastatin?

A1: Polysaccharide-based CSPs, particularly those with cellulose and amylose derivatives, have demonstrated high success in resolving Rosuvastatin diastereomers.[1] Columns such as Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)) and Lux® Cellulose-2 are frequently cited for providing excellent separation.[1][2]

Q2: What are the typical mobile phase compositions for normal-phase and reversed-phase HPLC methods?

A2:

  • Normal-Phase: A common mobile phase consists of a mixture of a non-polar solvent like n-hexane or n-heptane and an alcohol modifier such as 2-propanol or ethanol.[1][3] An acidic additive like trifluoroacetic acid (TFA) is often included to improve peak shape. A representative mobile phase is n-hexane:dichloromethane:2-propanol:TFA (82:10:8:0.2 v/v/v/v).[1]

  • Reversed-Phase: For reversed-phase separation, a gradient of acetonitrile and an aqueous solution containing a modifier like TFA is often used.[2]

Q3: What is the optimal column temperature for the chiral separation of Rosuvastatin?

A3: The optimal temperature can vary depending on the CSP and mobile phase used. It is generally recommended to screen a range of temperatures, for example, between 25°C and 40°C.[1][2] While higher temperatures can sometimes improve efficiency, lower temperatures may enhance enantioselectivity in certain cases.[5][7]

Q4: How can I improve the peak shape of my chromatogram?

A4: Poor peak shape, such as tailing, can often be improved by adding a modifier to the mobile phase. For acidic compounds like Rosuvastatin, adding a small amount of an acid like TFA (e.g., 0.1-0.2%) can sharpen the peaks.[1][3] Also, ensure that the sample diluent is compatible with the mobile phase and that the column is not overloaded.

Q5: What detection wavelength is recommended for Rosuvastatin analysis?

A5: Rosuvastatin has a UV absorbance maximum at approximately 242-243 nm, which is commonly used for detection.[1] Other wavelengths, such as 280 nm, have also been reported.[8]

Experimental Protocols

Protocol 1: Normal-Phase HPLC Separation

This protocol is based on a validated method for the quantification of the enantiomer of Rosuvastatin.[1]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Chiralpak® IB (250 mm x 4.6 mm, 5.0 µm particle size).[1]

  • Mobile Phase: n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid in a ratio of 82:10:8:0.2 (v/v/v/v).[1]

  • Flow Rate: 1.0 mL/min (isocratic).[1]

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: 243 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Diluent: Dichloromethane and methanol in a ratio of 96:4 (v/v).[1]

Protocol 2: Reversed-Phase HPLC Separation

This protocol is based on a method for determining the enantiomeric impurity of Rosuvastatin in commercial tablets.[2]

  • Chromatographic System: HPLC system with a UV detector.

  • Chiral Column: Lux® Cellulose-2 column.[2]

  • Mobile Phase: A binary linear gradient of acetonitrile and 0.05% trifluoroacetic acid in an aqueous solution.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Detection Wavelength: Not specified, but 242 nm is a common choice.

  • Injection Volume: Not specified.

Data Presentation

Table 1: Comparison of Normal-Phase HPLC Methods
Parameter Method A Method B
Column Chiralpak® IB (250 x 4.6mm, 5µm)[3]Chiralpak® IB (250 x 4.6mm, 5.0µm)[1]
Mobile Phase n-heptane:2-propanol:TFA (85:15:0.1 v/v)[3]n-hexane:dichloromethane:2-propanol:TFA (82:10:8:0.2 v/v/v/v)[1]
Flow Rate 1.0 mL/min[3]1.0 mL/min[1]
Temperature 25°C[3]25°C[1]
Detection 242 nm[3]243 nm[1]
Resolution >2.0 between enantiomers[3]Not explicitly stated, but method is for quantification of enantiomer[1]
Table 2: Comparison of Reversed-Phase HPLC Methods
Parameter Method C
Column Lux® Cellulose-2[2]
Mobile Phase Acetonitrile and 0.05% TFA in water (gradient)[2]
Flow Rate 1.0 mL/min[2]
Temperature 40°C[2]
Detection Not specified
Key Feature Improved chemo- and enantio-selectivity and reduced analysis times compared to the isocratic EP method.[2]

Visualizations

experimental_workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Optimization prep_sample Prepare Sample in Appropriate Diluent inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate equilibrate->inject separate Chiral Separation on Column inject->separate detect Detect Analytes (UV) separate->detect process Process Chromatogram detect->process evaluate Evaluate Resolution, Peak Shape, & Run Time process->evaluate evaluate->process Acceptable optimize Optimize Method (Mobile Phase, Temp, etc.) evaluate->optimize Not Acceptable optimize->prep_mobile

Caption: Workflow for optimizing chiral separation.

troubleshooting_guide cluster_resolution Poor Resolution cluster_peak_shape Poor Peak Shape (Tailing) cluster_runtime Long Run Time start Problem Encountered res_csp Change Chiral Stationary Phase start->res_csp Resolution Issue res_mp Adjust Mobile Phase Composition start->res_mp Resolution Issue res_temp Vary Column Temperature start->res_temp Resolution Issue ps_modifier Add Mobile Phase Modifier (e.g., TFA) start->ps_modifier Peak Tailing ps_conc Reduce Sample Concentration start->ps_conc Peak Tailing ps_diluent Change Sample Diluent start->ps_diluent Peak Tailing rt_flow Increase Flow Rate start->rt_flow Long Analysis rt_gradient Implement Gradient (Reversed-Phase) start->rt_gradient Long Analysis

Caption: Troubleshooting decision tree.

References

Technical Support Center: Stereoselective Synthesis of Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Rosuvastatin (B1679574). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the synthesis of this complex molecule.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My olefination reaction is producing a significant amount of the Z-isomer impurity. How can I improve the E-isomer selectivity?

Answer: The formation of the Z-isomer is a common issue, particularly in Wittig-type reactions.[1] To enhance the desired E-isomer selectivity, consider the following troubleshooting steps:

  • Reaction Type: The Julia-Kocienski olefination is known to provide much higher (E)-stereoselectivity compared to the Wittig reaction.[2][3] One study reported an E/Z ratio of up to 300:1.[3]

  • Reaction Conditions: If using a Wittig reaction, modifying the conditions can help. Traditional methods using potassium carbonate in DMSO can be problematic.[4] Some newer approaches have optimized conditions to improve yields and purity.[5]

  • Reagent Choice: The choice of base and solvent is critical. For instance, mechanochemical Wittig reactions have been explored using bases like potassium hydroxide (B78521) or DBU, which can influence selectivity and yield.[4]

  • Purification: If formation of the Z-isomer cannot be completely avoided, purification of the intermediate product is a necessary step, though it can be tedious and lower the overall yield.[6]

Question 2: I am observing poor diastereoselectivity in the reduction of the C5-keto group, leading to the formation of the (3R, 5R)-isomer impurity. What is causing this and how can I fix it?

Answer: Achieving the correct syn-1,3-diol (3R, 5S) stereochemistry is arguably the most critical challenge in Rosuvastatin synthesis.[7] The formation of the anti-(3R, 5R) diastereomer indicates a problem with the stereoselective reduction step.

  • Chelation Control: The most common and effective method for achieving the desired syn-diol is the Narasaka-Prasad reduction.[7][8] This method relies on chelation control, using a chelating agent like diethylmethoxyborane (B30974) (Et₂BOMe) in conjunction with a reducing agent like sodium borohydride (B1222165) (NaBH₄).[9][10] The borane (B79455) reagent coordinates with the C3-hydroxyl and C5-keto groups, forcing the hydride to attack from a specific face, resulting in the syn-diol.

  • Reagent Quality and Stoichiometry: Ensure the quality and correct stoichiometry of the chelating agent and the borane reducing agent. Old or improperly stored reagents can lead to poor selectivity.

  • Temperature Control: This reduction is highly temperature-sensitive. Industrial processes often require cryogenic conditions (e.g., -80°C to -40°C) to maximize stereoselectivity.[11][12] A deviation from the optimal low temperature can significantly decrease the diastereomeric excess.

  • Alternative Strategies: Other stereocontrolled methods include biocatalytic reduction using ketoreductases (KREDs), which can provide very high enantiomeric purity (>99.9% ee) under milder conditions.[11]

Question 3: My final product is unstable and shows the presence of a lactone impurity upon analysis. What is the cause and how can it be prevented?

Answer: The formation of Rosuvastatin lactone is a common degradation pathway.[12][13] The active acid form of Rosuvastatin can undergo intramolecular esterification between the carboxylic acid and the C5-hydroxyl group, especially in acidic conditions.[13][14]

  • pH Control: Maintain a basic pH during workup and storage. The conversion to the lactone is reversible in the presence of a base.[14] During the final salt formation with calcium, ensuring the pH is appropriately controlled is crucial.[9]

  • Solvent Choice: The choice of solvent can influence the equilibrium between the open-chain acid and the lactone.[13] Protic solvents like methanol (B129727) can help stabilize the open-chain form, whereas aprotic solvents may favor lactonization.[13]

  • Formulation Stabilizers: In pharmaceutical formulations, alkaline stabilizers like tribasic calcium phosphate (B84403) or natural polymers such as chitosan (B1678972) are used to prevent lactone formation and improve the shelf life of the drug.[14]

Frequently Asked Questions (FAQs)

Q1: What are the primary stereochemical challenges in synthesizing Rosuvastatin?

A1: The main challenge is the precise control of the two stereocenters in the heptenoic acid side chain to form the syn-1,3-diol moiety with (3R, 5S) configuration.[7] A secondary challenge is ensuring the (E)-geometry of the double bond that connects the pyrimidine (B1678525) core to the side chain.[1][3]

Q2: What are the most common strategies to install the chiral side chain?

A2: Several strategies are employed:

  • Diastereoselective Reduction: This is the most common industrial approach, involving the reduction of a chiral β-hydroxy-5-ketoester precursor. The Narasaka-Prasad reduction is a key example.[7][10]

  • Chiral Pool Synthesis: Building the side chain from a readily available chiral starting material, such as (S)-epichlorohydrin or D-aspartic acid.[7][11]

  • Catalytic Asymmetric Synthesis: Methods like the Keck enantioselective allylation can be used to install the 5R-stereocenter early in the synthesis.[8][11]

Q3: What are the key intermediates in Rosuvastatin synthesis?

A3: The synthesis generally involves the coupling of two key fragments:

  • The Pyrimidine Core: A functionalized pyrimidine aldehyde, such as N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide.[10][15] The synthesis of this core itself involves multiple steps.[10]

  • The Side Chain Synthon: A chiral building block containing the C3 and C5 stereocenters (or a precursor). This can be a phosphonium (B103445) salt (for Wittig reaction) or a sulfone (for Julia-Kocienski olefination).[2][16]

Q4: What are some common impurities found in Rosuvastatin synthesis besides stereoisomers?

A4: Besides diastereomers and the Z-isomer, other process-related impurities can form. These include:

  • 5-Keto Acid: Results from the incomplete reduction of the C5-ketone.[12]

  • Lactone: An intramolecular cyclization product.[12][14]

  • Byproducts from the Pyrimidine Core Synthesis: The multi-step synthesis of the heterocyclic core can introduce its own set of impurities if not carefully controlled.[15] The International Council for Harmonisation (ICH) has strict guidelines for impurity levels, typically below 0.10-0.15%.[12]

Data Presentation: Comparison of Key Synthetic Steps

Table 1: Comparison of Olefination Methods for E/Z Selectivity

Method Reagents/Conditions Reported E/Z Ratio Overall Yield Reference(s)
Wittig Reaction Phosphonium salt, K₂CO₃, DMSO Can lead to significant Z-isomer (~20%) Variable, often lower [1],[4]
Julia-Kocienski Olefination Benzothiazolyl sulfone, NaHMDS, THF, -60°C Highly selective (up to 300:1) 66-71% [2],[3]

| Julia-Modified Olefination | Sulfone compounds, mild bases (NaOH, NaOMe) | High E-selectivity | >70% |[5],[1] |

Table 2: Stereoselectivity of Key Reduction Methods

Method Reagents Temperature Diastereomeric Ratio (syn:anti) Enantiomeric Excess (ee) Reference(s)
Narasaka-Prasad Reduction Et₂BOMe, NaBH₄ -80°C to -40°C >99:1 Not applicable (diastereoselective) [10],[17]
Biocatalytic Reduction Ketoreductase (KRED) Ambient Not applicable (enantioselective) >99.9% [11]

| Asymmetric Hydrogenation | Ru-catalyst | Not specified | Not applicable (enantioselective) | Not specified |[10] |

Experimental Protocols

Protocol 1: Narasaka-Prasad Reduction for syn-Diol Formation

This protocol is a generalized procedure based on literature descriptions for the stereoselective reduction of a β-hydroxy-5-ketoester intermediate.[9][10]

  • Dissolve the ketoester intermediate in a suitable anhydrous solvent system (e.g., THF/Methanol) under an inert atmosphere (Nitrogen or Argon).

  • Cool the reaction mixture to the target temperature, typically between -80°C and -78°C.

  • Slowly add the chelating agent, diethylmethoxyborane (Et₂BOMe), and stir for approximately 30 minutes to allow for chelate formation.

  • Add sodium borohydride (NaBH₄) portion-wise, carefully monitoring the reaction temperature.

  • Stir the reaction at the low temperature for several hours until completion, as monitored by TLC or HPLC.

  • Quench the reaction by slowly adding acetic acid or another suitable proton source.

  • Proceed with standard aqueous workup and extraction with an organic solvent.

  • Purify the resulting syn-diol product, typically via crystallization or chromatography.

Protocol 2: Julia-Kocienski Olefination

This protocol describes a general method for coupling the pyrimidine sulfone with the lactonized side-chain aldehyde to achieve high E-selectivity.[2]

  • Dissolve the pyrimidine benzothiazolyl sulfone derivative in anhydrous THF under an inert atmosphere.

  • Cool the solution to a low temperature, such as -60°C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) dropwise as a strong base to generate the carbanion. Stir for 5-10 minutes.

  • Add a solution of the lactonized statin side-chain aldehyde in anhydrous THF to the reaction mixture.

  • Allow the reaction to proceed at low temperature for the required duration, monitoring by HPLC.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired (E)-olefin.

Visualizations

G cluster_0 Pyrimidine Core Synthesis cluster_1 Chiral Side-Chain Synthesis cluster_2 Assembly and Final Steps start_core Starting Materials biginelli Biginelli Reaction start_core->biginelli dehydrogenation Dehydrogenation biginelli->dehydrogenation sulfonamidation Sulfonamidation dehydrogenation->sulfonamidation formylation Formylation/Functionalization sulfonamidation->formylation pyrimidine_aldehyde Pyrimidine Aldehyde (Key Intermediate) formylation->pyrimidine_aldehyde coupling Olefination (Wittig or Julia-Kocienski) [Critical Step: E/Z Selectivity] pyrimidine_aldehyde->coupling start_side Chiral Pool (e.g., Epichlorohydrin) chain_elongation Chain Elongation start_side->chain_elongation ketoester β-Hydroxy Ketoester chain_elongation->ketoester side_chain_synthon Side-Chain Synthon (e.g., Ylide/Sulfone) ketoester->side_chain_synthon side_chain_synthon->coupling reduction Diastereoselective Reduction (e.g., Narasaka-Prasad) [Critical Step: syn/anti Selectivity] coupling->reduction hydrolysis Ester Hydrolysis reduction->hydrolysis salt_formation Salt Formation hydrolysis->salt_formation rosuvastatin Rosuvastatin Calcium (Final API) salt_formation->rosuvastatin G start Problem: Poor Stereoselectivity check_olefin Is the E/Z ratio low? start->check_olefin check_diol Is the syn/anti ratio low? start->check_diol solution_olefin_method Consider Julia-Kocienski olefination over Wittig for higher E-selectivity. check_olefin->solution_olefin_method Yes solution_olefin_conditions Optimize base, solvent, and temperature for the Wittig reaction. check_olefin->solution_olefin_conditions Yes check_reduction Using Narasaka-Prasad Reduction? check_diol->check_reduction Yes solution_alt_method Consider alternative methods like biocatalytic reduction with KREDs. check_diol->solution_alt_method No solution_temp Verify cryogenic temperature. (-80°C to -40°C is critical). check_reduction->solution_temp solution_reagents Check quality and stoichiometry of chelating agent (Et₂BOMe) and reducing agent (NaBH₄). check_reduction->solution_reagents G cluster_impurities Common Impurities and Precursors rosuvastatin Rosuvastatin (Desired Product) lactone Lactone Impurity rosuvastatin->lactone Intramolecular Esterification (Acidic Conditions) keto_ester Keto-Ester Precursor keto_ester->rosuvastatin Successful Stereoselective Reduction keto_impurity 5-Keto Impurity keto_ester->keto_impurity Incomplete Reduction anti_isomer anti-Diastereomer keto_ester->anti_isomer Non-Selective Reduction

References

Preventing Rosuvastatin isomerization during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization and degradation of Rosuvastatin (B1679574) during synthesis and storage.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work with Rosuvastatin.

Issue Potential Cause Recommended Action
Loss of Rosuvastatin potency over time in solution. Isomerization to Lactone: This is a primary degradation pathway, especially in acidic conditions, where the carboxylic acid and hydroxyl groups on the side chain undergo intramolecular esterification.[1]- Maintain the pH of the solution in the neutral to slightly alkaline range (pH 7.4 is optimal for stability).[2] - Store solutions at refrigerated temperatures (4°C) to slow the conversion rate.[2] - Use aprotic or organic protic solvents like methanol (B129727) for extraction and short-term storage, as they have been shown to stabilize both rosuvastatin and its lactone form.[3]
Appearance of an unexpected peak in HPLC analysis corresponding to Rosuvastatin lactone. Acidic Environment: Exposure of Rosuvastatin to acidic conditions, even for a short duration, can lead to the formation of its inactive lactone form.[1][4]- Ensure all solvents and reagents used in the synthesis and purification steps are free from acidic impurities. - If an acidic mobile phase is used for HPLC, be aware that it can cause on-column conversion of the lactone back to the acid form, potentially underestimating the lactone impurity.[3] - Consider using a stability-indicating HPLC method with a mobile phase pH that minimizes interconversion.
Formation of oxidation products, such as the 5-keto impurity. Exposure to Oxygen: Rosuvastatin is susceptible to oxidation, leading to the formation of impurities like the 5-keto derivative.[5][6]- Store Rosuvastatin, both in solid form and in solution, under an inert atmosphere (e.g., nitrogen or argon).[6] - Use degassed solvents for preparing solutions. - Consider the addition of antioxidants, such as calcium ascorbate, which has been shown to improve stability.[7]
Photodegradation of Rosuvastatin upon exposure to light. Light Sensitivity: Rosuvastatin is known to degrade when exposed to light, particularly UV and certain wavelengths of visible light (white, green, blue).[7][8]- Conduct all experimental work under amber or red light to prevent photodegradation.[7] - Store solid Rosuvastatin and its solutions in amber glass containers or containers wrapped in aluminum foil to protect from light.[8] - For tablet formulations, consider the use of film coatings containing light-shielding agents like iron oxides.[9]
Increased degradation at elevated temperatures. Thermal Instability: Higher temperatures, especially in the presence of humidity, can accelerate the degradation of Rosuvastatin.[7]- Store Rosuvastatin at controlled room temperature (20-25°C or 68-77°F) or as recommended by the supplier.[10][11] - Protect from moisture by storing in tightly sealed containers with a desiccant.[10][12]
Inconsistent results in stability studies. Solvent Effects: The choice of solvent can significantly impact the stability of Rosuvastatin and the equilibrium between the acid and lactone forms.[3]- For stability studies, use solvents in which both the drug and its potential isomers are stable, such as methanol.[3] - Be aware that aprotic solvents may favor the conversion to the lactone form, while acidic aqueous mobile phases can reverse this reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Rosuvastatin?

A1: The main degradation pathway for Rosuvastatin is the intramolecular esterification to form Rosuvastatin lactone.[3][13] This conversion is particularly favored in acidic environments and leads to an inactive moiety.[1] Other significant degradation products include the 5-oxo isomer due to oxidation and various photodegradation products.[5][13]

Q2: What are the optimal pH and temperature conditions for storing Rosuvastatin solutions?

A2: For optimal stability in solution, Rosuvastatin should be stored at a pH of 7.4.[2] It is stable at this pH when stored at 25°C.[2] For longer-term storage or at more acidic pH values (pH 4.0 and 6.0), it is recommended to store the solution at 4°C to maintain stability.[2]

Q3: How does light affect the stability of Rosuvastatin?

A3: Rosuvastatin is sensitive to light and can undergo photodegradation.[7][8] Exposure to white, green, and blue light can cause significant degradation, while red and orange light have a minimal effect.[7] Therefore, it is crucial to protect Rosuvastatin from light during synthesis, storage, and handling.

Q4: What analytical techniques are recommended for monitoring Rosuvastatin isomerization?

A4: High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for separating and quantifying Rosuvastatin and its isomers.[14][15] It is important to use a validated stability-indicating HPLC method that can resolve Rosuvastatin from all its potential degradation products.[16]

Q5: Can excipients in a formulation affect Rosuvastatin's stability?

A5: Yes, excipients can influence the stability of Rosuvastatin. For instance, the use of alkalizing agents like calcium carbonate can help prevent the formation of the lactone by increasing the intragastric pH.[17] Natural polymers such as Xanthan Gum and Chitosan have also been shown to act as stabilizers.[1] Conversely, acidic excipients could potentially accelerate degradation.

Data on Rosuvastatin Stability

Table 1: Effect of pH on Rosuvastatin Stability in Aqueous Solution

pHTemperature (°C)Duration (hours)Rosuvastatin Degradation (%)Reference
1.237 (implied)24~6%[4][18]
4.02524Converts to lactone (zero-order kinetics)[2]
6.02524Converts to lactone (zero-order kinetics)[2]
7.42524Stable[2]
4.0, 6.0, 7.4424Stable[2]

Table 2: Effect of Light on Rosuvastatin Powder Stability

Light SourceIntensity (Lux)DurationRosuvastatin Degradation (%)Reference
White Light2003 daysStarts to deteriorate[7]
White Light30003 days>50%[7]
Red/Orange Light10003 daysNo destroying effect[7]
White/Green/Blue Light10003 daysMain destroyers[7]

Table 3: Effect of Temperature and Humidity on Rosuvastatin Powder Stability

Temperature (°C)Relative Humidity (%)DurationAdditiveStability OutcomeReference
30-9010024 hoursNoneDestroyed[7]
30-9010024 hours20% Calcium AscorbateImproved stability[7]
up to 90Dry Heat24 hoursNoneNo negative effect[7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Rosuvastatin and Its Lactone

This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase:

    • A mixture of acetonitrile, water, and an acidifier like phosphoric acid. A common ratio is 400:600:1 (acetonitrile:water:phosphoric acid).[2]

    • The mobile phase should be filtered and degassed before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 40°C.[2]

    • Detection Wavelength: 242 nm.[2]

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of Rosuvastatin Calcium reference standard in a suitable solvent (e.g., methanol) and dilute to the desired concentration with the mobile phase.

    • Sample Solution: Dissolve the sample containing Rosuvastatin in the mobile phase to achieve a similar concentration as the standard solution.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify Rosuvastatin and its lactone form based on their retention times compared to the reference standards.

Visualizations

Rosuvastatin_Isomerization cluster_conditions Influencing Factors cluster_conditions_rev Reversal Factors rosuvastatin Rosuvastatin (Active Form) lactone Rosuvastatin Lactone (Inactive Isomer) rosuvastatin->lactone Intramolecular Esterification lactone->rosuvastatin Hydrolysis acidic_pH Acidic pH acidic_pH->rosuvastatin:e heat Heat heat->rosuvastatin:e aprotic_solvents Aprotic Solvents aprotic_solvents->rosuvastatin:e basic_pH Basic pH basic_pH->lactone:w Troubleshooting_Workflow start Start: Isomerization or Degradation Suspected check_ph Check pH of Solution start->check_ph is_acidic Is pH Acidic? check_ph->is_acidic adjust_ph Adjust pH to Neutral/Slightly Alkaline is_acidic->adjust_ph Yes check_storage Review Storage Conditions is_acidic->check_storage No adjust_ph->check_storage light_exposure Exposed to Light? check_storage->light_exposure protect_light Store in Amber Container light_exposure->protect_light Yes temp_humidity High Temp/Humidity? light_exposure->temp_humidity No protect_light->temp_humidity control_temp_humidity Store at Controlled Temp & Low Humidity temp_humidity->control_temp_humidity Yes oxygen_exposure Exposed to Oxygen? temp_humidity->oxygen_exposure No control_temp_humidity->oxygen_exposure inert_atmosphere Store Under Inert Gas oxygen_exposure->inert_atmosphere Yes analyze Analyze by Stability-Indicating HPLC Method oxygen_exposure->analyze No inert_atmosphere->analyze end End: Problem Resolved analyze->end Stability_Testing_Workflow start Start: Prepare Rosuvastatin Sample stress_conditions Expose to Stress Conditions (pH, Light, Temp, Oxygen) start->stress_conditions sampling Take Samples at Defined Time Points stress_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->hplc_analysis quantify Quantify Rosuvastatin and Degradation Products hplc_analysis->quantify data_analysis Analyze Data and Determine Degradation Rate quantify->data_analysis end End: Stability Profile Established data_analysis->end

References

Troubleshooting poor peak resolution in Rosuvastatin HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Rosuvastatin, with a focus on resolving poor peak resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of poor peak shape in Rosuvastatin HPLC analysis?

Poor peak shape is a frequent issue in HPLC and can manifest as peak tailing, fronting, broadening, or splitting.[1] Identifying the type of peak distortion is the first step in diagnosing the problem.

  • Peak Tailing: This is observed as an asymmetry in the latter part of the peak.[1] Common causes include secondary interactions between Rosuvastatin and active sites on the column, such as residual silanol (B1196071) groups, or column overloading.[1][2]

  • Peak Fronting: This appears as an asymmetry in the front part of the peak, sometimes resembling a shark fin.[2] It is often a result of column overload or a sample solvent that is stronger than the mobile phase.[2][3]

  • Peak Broadening: Broad peaks can significantly reduce resolution, making it difficult to quantify individual components.[1] This can be caused by column degradation, issues with the mobile phase, or excessive dead volume in the HPLC system.[1][4]

  • Split Peaks: A single compound appearing as two or more peaks can be due to a partially blocked frit, a void in the column packing, or the sample being dissolved in a solvent that is too strong.[2][3]

Q2: My Rosuvastatin peak is tailing. How can I fix this?

Peak tailing is a common problem when analyzing basic compounds like Rosuvastatin. Here are several troubleshooting steps:

  • Adjust Mobile Phase pH: Rosuvastatin is an acidic compound. Using a buffered mobile phase with a pH adjusted to be at least 2 units away from the analyte's pKa can help ensure it is in a single ionic form, reducing secondary interactions. For Rosuvastatin, adjusting the mobile phase pH to around 3.0-4.0 is common.[5][6]

  • Use an End-Capped Column: Employ a high-quality, end-capped C8 or C18 column to minimize interactions with residual silanol groups.[1][7]

  • Reduce Sample Concentration: Injecting too much sample can lead to column overloading and peak tailing.[2] Try diluting your sample and re-injecting.

  • Check for Dead Volume: Excessive tubing length or improper fittings can introduce dead volume, leading to peak distortion. Ensure all connections are secure and tubing is as short as possible.[2]

  • Employ a Guard Column: A guard column can help protect the analytical column from contaminants in the sample that might cause active sites and lead to tailing.[1]

Q3: All the peaks in my chromatogram, including Rosuvastatin, are broad. What should I do?

When all peaks in a chromatogram are broad, the issue is likely systemic rather than specific to the analyte.

  • Column Degradation: The column may be old or contaminated.[1] Try flushing the column with a strong solvent. If this doesn't work, the column may need to be replaced.[1] The use of a guard column is recommended to extend the life of the analytical column.[1]

  • Mobile Phase Issues: Ensure the mobile phase is properly prepared, mixed, and degassed.[1] Inconsistent mobile phase composition can lead to broad peaks. Use high-purity, HPLC-grade solvents.[1]

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak shape.[4] Using a column oven to maintain a stable temperature can improve reproducibility and peak sharpness.[8][9]

  • Flow Rate: A flow rate that is too high can lead to peak broadening.[4][8] Try reducing the flow rate to see if the resolution improves.

Q4: I am observing split peaks for Rosuvastatin. What is the likely cause?

Split peaks can be frustrating and can point to a few different problems:

  • Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel through the column in a distorted band, resulting in a split peak.[2] Whenever possible, dissolve the sample in the mobile phase itself.

  • Column Void or Blockage: A void at the head of the column or a partially blocked frit can cause the sample to travel through different paths, leading to peak splitting.[2][3] This can sometimes be resolved by back-flushing the column or replacing the frit. If a void has formed, the column will likely need to be replaced.[2]

  • Co-elution: It's possible that an impurity or a related substance is co-eluting with Rosuvastatin, giving the appearance of a split peak. Review the peak purity using a PDA detector if available.

Troubleshooting Workflow

A systematic approach is crucial for efficiently diagnosing and resolving HPLC issues. The following diagram illustrates a logical workflow for troubleshooting poor peak resolution.

G cluster_0 Troubleshooting Poor Peak Resolution cluster_1 Peak Tailing cluster_2 Peak Broadening (All Peaks) cluster_3 Split Peaks start Observe Poor Peak Resolution q1 Identify Peak Shape Problem (Tailing, Fronting, Broad, Split) start->q1 tailing_causes Potential Causes: - Secondary Interactions - Column Overload - Mobile Phase pH q1->tailing_causes Tailing broad_causes Potential Causes: - Column Degradation - Mobile Phase Issues - High Flow Rate - Temperature Fluctuation q1->broad_causes Broadening split_causes Potential Causes: - Strong Injection Solvent - Column Void/Blockage - Co-eluting Impurity q1->split_causes Splitting tailing_solutions Solutions: - Adjust pH - Use End-Capped Column - Reduce Sample Load - Check for Dead Volume tailing_causes->tailing_solutions end Resolution Improved tailing_solutions->end broad_solutions Solutions: - Flush/Replace Column - Prepare Fresh Mobile Phase - Optimize Flow Rate - Use Column Oven broad_causes->broad_solutions broad_solutions->end split_solutions Solutions: - Dissolve Sample in Mobile Phase - Back-flush/Replace Column - Check Peak Purity split_causes->split_solutions split_solutions->end

Caption: A workflow for troubleshooting common HPLC peak shape problems.

Experimental Protocols & Method Parameters

General Protocol for Troubleshooting Poor Peak Resolution
  • Initial Assessment:

    • Carefully observe the chromatogram. Is the issue affecting a single peak (Rosuvastatin) or all peaks?

    • Characterize the peak shape problem (tailing, fronting, broadening, splitting).[1]

    • Compare the current chromatogram to a reference chromatogram from when the method was performing well.

  • System Suitability Check:

    • Inject a standard solution to verify system suitability parameters like theoretical plates, tailing factor, and reproducibility.[10][11] A failure in system suitability indicates a problem with the column, mobile phase, or instrument.

  • Isolate the Problem (Instrument vs. Method):

    • Mobile Phase: Prepare a fresh batch of mobile phase using HPLC-grade solvents and buffer salts.[1] Ensure it is thoroughly degassed.

    • Column: If a spare, known-good column is available, install it to see if the problem persists. If the issue is resolved, the original column is the likely culprit.[12]

    • Instrument: Check for leaks, ensure pump pressure is stable, and verify that the injector is functioning correctly.

  • Method Parameter Optimization (If the issue persists):

    • Flow Rate: Decrease the flow rate to see if resolution improves.[8]

    • Mobile Phase Composition: Slightly alter the ratio of organic solvent to aqueous buffer. An increase in the organic phase will generally decrease retention time.[13]

    • Temperature: If not already in use, employ a column oven to maintain a consistent temperature, often around 30-40°C.[9][14]

    • Injection Volume: Reduce the injection volume to rule out column overload.[8]

Typical HPLC Method Parameters for Rosuvastatin Analysis

The following table summarizes common starting parameters for Rosuvastatin HPLC analysis based on various published methods. These can be used as a reference for method development and troubleshooting.

ParameterTypical Value/ConditionReference(s)
Column C8 or C18, 100-250 mm length, 4.6 mm i.d., 3.5-5 µm particle size[5][7]
Mobile Phase Acetonitrile and/or Methanol with a buffer (e.g., phosphate, formate, acetate)[5][6][7][15]
Mobile Phase Ratio Varies, common ratios are around 40:60 to 60:40 (Organic:Aqueous)[5][6][10]
pH of Aqueous Phase Adjusted to 2.5 - 4.8[5][6][13][15]
Flow Rate 0.7 - 1.5 mL/min[5][10][11][14]
Detection Wavelength 241 - 248 nm[10][13][14]
Column Temperature Ambient to 40°C[9][14][16]
Injection Volume 10 - 20 µL[5][10][13]

This guide is intended for informational purposes and should be used as a starting point for troubleshooting. Always refer to your specific instrument and method validation protocols.

References

Technical Support Center: Synthesis of Enantiomerically Pure Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of enantiomerically pure Rosuvastatin (B1679574). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing reaction conditions to improve yield and enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in Rosuvastatin synthesis for controlling stereochemistry?

A1: The key to achieving high enantiomeric purity in Rosuvastatin synthesis lies in the stereocontrolled formation of the syn-1,3-diol moiety in the side chain.[1][2] Two critical steps are:

  • The initial creation of the chiral center: This is often achieved through asymmetric reduction of a ketone precursor or by using a chiral starting material.[2][3]

  • The subsequent diastereoselective reduction: This step establishes the second stereocenter with the desired (3R, 5S) configuration. The Narasaka-Prasad reduction is a commonly employed method for this transformation.[2]

Q2: What are the common impurities encountered during Rosuvastatin synthesis, and how can they be minimized?

A2: Common impurities include diastereomers (e.g., (3R, 5R), (3S, 5S), and (3S, 5R) isomers) and process-related impurities such as the Rosuvastatin lactone. The (3R, 5R) isomer is a common impurity that can form during the non-selective keto reduction. Minimizing these impurities can be achieved through:

  • Highly selective reducing agents: Employing selective reducing agents like 9-methoxy-9-bora-bicyclo[3.3.1]nonane (MeO-9-BBN) can significantly improve diastereomeric purity.[3]

  • Control of reaction conditions: Careful control of temperature, solvent, and reagent stoichiometry is crucial to prevent side reactions. For instance, acidic conditions can promote the formation of the lactone impurity.

  • Purification techniques: Crystallization of intermediates, such as the diol ester, can effectively remove diastereomeric impurities.[3]

Q3: What analytical techniques are recommended for determining the enantiomeric purity of Rosuvastatin?

A3: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most widely used and reliable method for determining the enantiomeric purity of Rosuvastatin.[4][5][6] Several chiral columns, such as Chiralpak IB and Chiralpak IC, have been shown to provide good separation of the enantiomers.[4][5][6] The mobile phase typically consists of a mixture of n-hexane, dichloromethane, 2-propanol, and an acidic modifier like trifluoroacetic acid.[4][6]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Excess (de)
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Asymmetric Reduction 1. Reagent Selection: Evaluate different chiral reducing agents. For the reduction of the β-ketoester, consider using a combination of a borohydride (B1222165) reagent with a chiral auxiliary. 2. Catalyst Loading: In enzyme-catalyzed reductions, optimize the catalyst loading. A 10-fold improvement in catalyst load has been reported by switching from 20 wt% to 2.0 wt% DERA (deoxyribose-5-phosphate aldolase).[7] 3. Temperature Control: Perform the reduction at low temperatures (e.g., -70°C to -80°C) to enhance stereoselectivity.[3]Increased enantiomeric or diastereomeric excess to >99%.
Poor Diastereoselective Reduction 1. Chelating Agent: Ensure the use of an appropriate chelating agent in Narasaka-Prasad type reductions to facilitate the desired stereochemical outcome. 2. Solvent System: Optimize the solvent system. A mixture of tetrahydrofuran (B95107) and methanol (B129727) is often effective.[3]Improved diastereomeric ratio, favoring the desired syn-diol.
Racemization 1. pH Control: Maintain neutral or slightly basic conditions during workup and purification to avoid racemization, particularly if acidic or basic functional groups are present in the intermediates.Preservation of the obtained enantiomeric purity.
Issue 2: Low Overall Yield
Potential Cause Troubleshooting Step Expected Outcome
Side Reactions 1. Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or HPLC to identify the formation of byproducts. 2. Protecting Groups: Utilize appropriate protecting groups for sensitive functional groups to prevent unwanted side reactions. 3. Wittig vs. Julia-Kocienski Olefination: For the olefination step, consider using a Julia-Kocienski reaction, which has been shown to provide higher (E)-stereoselectivity and a more favorable impurity profile compared to the Wittig reaction.[8]Reduction of impurities and an increase in the yield of the desired product.
Difficult Purification 1. Crystallization: Attempt to crystallize key intermediates. This can significantly improve purity and simplify subsequent purification steps.[3] 2. Chromatography Optimization: Optimize the stationary and mobile phases for column chromatography to achieve better separation of the product from impurities.Improved purity of the final product and reduced material loss during purification.
Inefficient Enzymatic Reaction 1. Substrate Inhibition: Optimize reaction conditions to overcome substrate inhibition in enzymatic reactions. This can lead to a significant increase in volumetric productivity.[7]A commercially attractive process with higher throughput.[7]

Quantitative Data Summary

Table 1: Comparison of Different Synthetic Strategies for Rosuvastatin Intermediates

Method Key Transformation Enantiomeric Excess (ee) Diastereomeric Excess (de) Yield Reference
Aldolase-Catalyzed ProcessOne-pot tandem aldol (B89426) reaction with DERA>99.9%96.6% (crude), 99.8% (after crystallization)Not specified for overall yield, but volumetric productivity improved by ~400-fold.[7][9]
Keck Enantioselective AllylationAllylation of chloroacetaldehyde (B151913)94% ee for the homoallylic alcohol intermediate-67% for the homoallylic alcohol intermediate[10]
Stereoselective Reduction with KRED-06Biocatalytic reduction of a ketoester>99.9% ee-96.2%[11]
Diastereoselective Reduction with MeO-9-BBNReduction of a keto ester-High diastereomeric purityNot specified[3]

Experimental Protocols

Protocol 1: Enantioselective Aldol Reaction using DERA

This protocol is based on the process described for the synthesis of a key chiral intermediate for statins.[7][9]

  • Enzyme Preparation: Dissolve lyophilized crude DERA lysate in water.

  • Reaction Setup: Prepare an aqueous solution containing chloroacetaldehyde and acetaldehyde.

  • Substrate Feed: Feed the aldehyde solution into the stirred enzyme solution at a controlled rate.

  • Reaction Quench: After the reaction is complete, add acetone (B3395972) to precipitate the protein.

  • Filtration: Filter the mixture through Celite to remove the precipitated protein.

  • Oxidation: The resulting lactol can be oxidized to the corresponding lactone using sodium hypochlorite (B82951) in acetic acid.

  • Workup and Purification: Concentrate the reaction mixture, neutralize with sodium bicarbonate, and extract with an organic solvent (e.g., ethyl acetate). The crude product can be further purified by crystallization.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

This protocol is a general guideline based on reported methods.[4][5][6]

  • Column: Chiralpak IB (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid (e.g., in a ratio of 82:10:8:0.2 v/v/v/v).[4][6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 243 nm.[4]

  • Sample Preparation: Dissolve the Rosuvastatin sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The two enantiomers should be well-resolved, allowing for accurate quantification of the enantiomeric excess.

Visualizations

Rosuvastatin_Synthesis_Workflow Start Starting Materials (Pyrimidine & Chiral Side Chain Precursors) Coupling Coupling Reaction (e.g., Wittig or Julia-Kocienski Olefination) Start->Coupling Intermediate Protected Rosuvastatin Ester Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection Hydrolysis Hydrolysis Deprotection->Hydrolysis Salt_Formation Salt Formation (with Calcium ions) Hydrolysis->Salt_Formation Final_Product Enantiomerically Pure Rosuvastatin Calcium Salt_Formation->Final_Product QC Quality Control (Chiral HPLC) Final_Product->QC

Caption: General workflow for the synthesis of Rosuvastatin Calcium.

Troubleshooting_Low_ee Problem Low Enantiomeric Excess (ee) Cause1 Inefficient Asymmetric Reduction Problem->Cause1 Cause2 Poor Diastereoselective Reduction Problem->Cause2 Cause3 Racemization Problem->Cause3 Solution1a Optimize Chiral Reagent/Catalyst Cause1->Solution1a Solution1b Control Temperature Cause1->Solution1b Solution2a Optimize Chelating Agent/Solvent Cause2->Solution2a Solution3a Control pH during Workup Cause3->Solution3a

Caption: Troubleshooting logic for low enantiomeric excess.

References

Overcoming low solubility of (3R,5R)-Rosuvastatin in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of (3R,5R)-Rosuvastatin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is the active enantiomer of Rosuvastatin, a competitive inhibitor of HMG-CoA reductase used to lower cholesterol.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high intestinal permeability but low aqueous solubility.[2][3] This low solubility can be a significant hurdle in experimental settings and for oral bioavailability, as dissolution is often the rate-limiting step for absorption.[2][4]

Q2: What are the basic physicochemical properties of Rosuvastatin that influence its solubility?

A2: Rosuvastatin is a dihydroxy monocarboxylic acid.[5] The commercially available form is typically the calcium salt, which is a white amorphous powder.[6] It is sparingly soluble in water and methanol, and slightly soluble in ethanol.[5][6][7] Key properties include:

  • pKa: The estimated pKa is around 4.0, indicating it is a weak acid.[5] This means its ionization state, and therefore solubility, is highly dependent on the pH of the medium.

  • LogP: The partition coefficient (logP) at pH 7.0 is 0.13, suggesting a degree of hydrophilicity, yet it exhibits poor water solubility.[5][7]

  • Polymorphism: Rosuvastatin can exist in both crystalline and amorphous forms, which can impact its solubility and dissolution characteristics.[2]

Q3: How does pH affect the solubility of Rosuvastatin in aqueous buffers?

A3: The solubility of Rosuvastatin is highly pH-dependent.[2] As a weak acid with a pKa of approximately 4.0, it is more soluble in its ionized (anionic) form, which predominates at pH values above its pKa. Consequently, its solubility increases significantly in neutral to alkaline conditions. It is relatively soluble at pH values above 4 and is highly soluble in citrate (B86180) buffers at pH 6.6.[2][8] Conversely, in acidic environments like pH 1.2, its solubility is considerably lower.[2]

Q4: What are the common methods to enhance the solubility of Rosuvastatin for in vitro experiments?

A4: Several techniques can be employed to overcome the low solubility of Rosuvastatin in aqueous buffers:

  • pH Adjustment: Increasing the pH of the buffer to above 4.0, ideally towards pH 6.8, will significantly improve solubility.[2][4]

  • Co-solvents: Using a small amount of an organic solvent like DMSO or dimethylformamide to first dissolve the Rosuvastatin calcium salt before diluting it with the aqueous buffer of choice is a common practice.[9]

  • Solid Dispersions: This technique involves dispersing Rosuvastatin in a hydrophilic carrier matrix. Common carriers include polyethylene (B3416737) glycol (PEG) 4000, polyvinylpyrrolidone (B124986) (PVP) K30, and hydroxypropyl methylcellulose (B11928114) (HPMC).[4][10][11]

  • Complexation: The use of cyclodextrins, such as β-cyclodextrin, can form inclusion complexes with Rosuvastatin, thereby increasing its apparent solubility.[4]

  • Hydrotropy: Employing hydrotropic agents like urea, mannitol, or citric acid can also enhance its aqueous solubility.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rosuvastatin is not dissolving in my phosphate (B84403) buffer (pH 6.8). 1. Insufficient time or agitation for dissolution.2. The concentration exceeds the solubility limit.3. The solid form of Rosuvastatin may be less soluble (e.g., highly crystalline).1. Increase sonication time to at least 30 minutes and ensure vigorous shaking.[2]2. Check the concentration against the known solubility at that pH. If too high, dilute the intended stock solution.3. Consider using a co-solvent. Dissolve Rosuvastatin in a minimal amount of DMSO first, then add it to the buffer while vortexing.[9]
Precipitation occurs when adding my Rosuvastatin-DMSO stock to the aqueous buffer. 1. The percentage of DMSO in the final solution is too high, causing the buffer system to be disrupted.2. The final concentration of Rosuvastatin is still above its solubility limit in the mixed solvent system.1. Keep the final concentration of DMSO in the aqueous solution low (typically <1% v/v).2. Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer to facilitate rapid dispersion and prevent localized supersaturation.[1]
Inconsistent results in cell-based assays. 1. Incomplete dissolution of Rosuvastatin leading to inaccurate dosing.2. Degradation of Rosuvastatin in the experimental medium.1. Visually inspect your stock and final solutions for any particulate matter. Filter the solution through a 0.22 µm filter before use.2. Rosuvastatin shows maximum stability at pH 5 in buffered solutions and at pH 6-7 in unbuffered solutions.[2] Prepare fresh solutions for each experiment and avoid prolonged storage of aqueous solutions.[9]
Low and variable drug loading in my formulation (e.g., nanoparticles, liposomes). 1. Poor solubility of Rosuvastatin in the solvent system used for formulation.2. Incompatibility with other excipients.1. Optimize the solvent system. Consider using a solvent evaporation technique where the drug and carrier are dissolved in a common volatile solvent which is then removed.[10][12]2. Perform drug-excipient compatibility studies.[2]

Data Presentation

Table 1: Solubility of Rosuvastatin in Various Aqueous Buffers

Buffer SystempHSolubility (mg/mL)Reference
0.1N HCl1.2~0.0005[2]
Acid Phthalate Buffer3.6~0.0016[2]
Acid Phthalate Buffer4.0~0.0022[2]
Neutralized Phthalate Buffer4.6~0.0037[2]
Phosphate Buffer6.8~0.0081[4]
Citrate Buffer6.6Highly Soluble[2]
DMSO:PBS (pH 7.2) (1:1)7.2~0.5[9]

Note: Solubility values can vary based on the specific salt form, temperature, and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility of Rosuvastatin

Objective: To determine the saturation solubility of Rosuvastatin in a specific aqueous buffer.

Materials:

  • This compound calcium

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Scintillation vials or screw-capped test tubes

  • Orbital shaker or rotator

  • Centrifuge

  • 0.22 µm syringe filters

  • UV-Vis Spectrophotometer or HPLC system

Methodology:

  • Add an excess amount of Rosuvastatin calcium to a vial containing a known volume (e.g., 5 mL) of the selected buffer. The excess is to ensure a saturated solution is achieved.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, centrifuge the samples to pellet the excess, undissolved drug.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with the same buffer to a concentration that falls within the linear range of your analytical method.

  • Quantify the concentration of dissolved Rosuvastatin using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ~241 nm) or HPLC.[4][10]

  • Calculate the original concentration in the supernatant to determine the equilibrium solubility.

Protocol 2: Preparation of a Rosuvastatin Solid Dispersion by Solvent Evaporation

Objective: To enhance the solubility of Rosuvastatin by preparing a solid dispersion with a hydrophilic carrier.

Materials:

  • This compound calcium

  • Hydrophilic carrier (e.g., PVP K30, HPMC)

  • Common solvent (e.g., methanol, ethanol, or a mixture of methanol:acetone 1:1)[4][10]

  • Beaker

  • Magnetic stirrer

  • Rotary evaporator or water bath

  • Mortar and pestle

  • Sieve

Methodology:

  • Accurately weigh Rosuvastatin and the chosen carrier in a desired ratio (e.g., 1:4 drug to carrier).[4]

  • Dissolve both the drug and the carrier in a sufficient volume of the common solvent in a beaker with stirring until a clear solution is obtained.

  • Remove the solvent using a rotary evaporator under vacuum or by gentle heating on a water bath until a solid mass is formed.

  • Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the resulting powder through a sieve (e.g., 60#) to obtain a uniform particle size.[4]

  • The resulting solid dispersion powder can then be used for solubility and dissolution studies.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis cluster_troubleshoot Troubleshooting start Weigh Rosuvastatin Calcium dissolve Dissolve in Buffer/Co-solvent start->dissolve agitate Agitate (Sonicate/Shake) dissolve->agitate inspect Visually Inspect for Clarity agitate->inspect check_precipitate Precipitate Observed? inspect->check_precipitate filter Filter (0.22 µm) quantify Quantify (UV-Vis/HPLC) filter->quantify check_precipitate->filter No modify_protocol Modify Protocol: - Adjust pH - Increase Co-solvent - Reduce Concentration check_precipitate->modify_protocol Yes modify_protocol->dissolve

Caption: Workflow for preparing and troubleshooting Rosuvastatin solutions.

solubility_factors cluster_factors Influencing Factors cluster_solutions Enhancement Strategies rosuvastatin This compound Low Aqueous Solubility ph pH of Medium rosuvastatin->ph temp Temperature rosuvastatin->temp particle_size Particle Size rosuvastatin->particle_size polymorph Crystalline Form rosuvastatin->polymorph cosolvents Co-solvents (DMSO) rosuvastatin->cosolvents complexation Complexation (Cyclodextrins) rosuvastatin->complexation ph->rosuvastatin ph_adjust pH Adjustment (> 4) ph->ph_adjust temp->rosuvastatin particle_size->rosuvastatin solid_dispersion Solid Dispersions (PVP, HPMC) particle_size->solid_dispersion polymorph->rosuvastatin improved_solubility Improved Solubility ph_adjust->improved_solubility cosolvents->improved_solubility solid_dispersion->improved_solubility complexation->improved_solubility

Caption: Factors influencing Rosuvastatin solubility and enhancement strategies.

References

Technical Support Center: Refinement of Purification Methods for Rosuvastatin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Rosuvastatin (B1679574) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of concern during Rosuvastatin purification?

A1: The primary isomers of concern are the enantiomer ((3S,5R)-isomer) and diastereomers, such as the (3R,5R)-isomer, of Rosuvastatin.[1][2] The desired active pharmaceutical ingredient is the (3R,5S) enantiomer.[3] Additionally, process-related impurities like the anti-isomer and degradation products such as the Rosuvastatin lactone can also interfere with purification.[4][5]

Q2: Why is the separation of these isomers critical?

A2: Enantiomers of a drug can have different pharmacological actions and metabolic processes.[3] One isomer may be therapeutically active, while another could be inactive or even toxic.[3] Regulatory bodies like the ICH require strict control of isomeric impurities to ensure the safety and efficacy of the final drug product. Diastereomeric impurities can decrease the biological activity of the drug composition.[1]

Q3: What are the most common analytical techniques for separating Rosuvastatin isomers?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques.[6][7][8] For enantiomeric separation, normal-phase HPLC with a chiral stationary phase (CSP) is frequently employed.[3][4] Reversed-phase HPLC and UPLC are effective for separating diastereomers and other related impurities.[1][7][9] Convergence chromatography (UPC²) has also been shown to be a useful tool for both achiral and chiral separations, offering short analysis times.

Q4: What type of column is best suited for separating the enantiomer of Rosuvastatin?

A4: Polysaccharide-based chiral stationary phases, particularly those derived from amylose (B160209) or cellulose (B213188), are highly effective.[4] Columns such as Chiralpak IB, Chiralpak IC, and Chiralpak IA, which are based on derivatized cellulose or amylose bonded to silica (B1680970) gel, have demonstrated successful separation of Rosuvastatin and its enantiomer.[3][4]

Troubleshooting Guide

Problem 1: Poor or No Resolution Between Rosuvastatin and its Enantiomer
Possible Cause Suggested Solution & Rationale
Incorrect Stationary Phase Use a suitable Chiral Stationary Phase (CSP). Polysaccharide-based columns like Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate)) are specifically designed for resolving aromatic compounds with functional groups like those in Rosuvastatin.[3][4] The separation is attributed to dipole-dipole interactions and hydrogen bonding between the solute and the CSP.[4]
Sub-optimal Mobile Phase Composition Optimize the mobile phase. For normal-phase chiral separations, a typical mobile phase consists of a non-polar solvent (e.g., n-hexane, n-heptane), a polar modifier (e.g., 2-propanol, ethanol), and an acidic additive (e.g., trifluoroacetic acid - TFA).[3][4] Adjust the ratio of the polar modifier; increasing its concentration can decrease retention time but may also affect resolution. The acidic additive helps to improve peak shape by minimizing secondary ionic interactions.
Inappropriate Flow Rate or Temperature Adjust chromatographic conditions. A lower flow rate (e.g., 1.0 mL/min) often improves resolution by allowing more time for interaction with the stationary phase.[4] Maintaining a constant, controlled column temperature (e.g., 25°C or 40°C) ensures reproducible results.[4][7]
Problem 2: Peak Tailing or Asymmetry for Rosuvastatin or Isomer Peaks
Possible Cause Suggested Solution & Rationale
Incompatible Sample Diluent Select an appropriate diluent. The choice of diluent is critical for good peak shape. While methanol (B129727) can dissolve the sample, it may lead to broad peaks.[4] A mixture of dichloromethane (B109758) and methanol (e.g., 96:4 v/v) has been shown to be an effective diluent.[4] Always ensure the sample diluent is miscible with the mobile phase.
Secondary Interactions with Stationary Phase Add an acidic modifier to the mobile phase. Small amounts of an acid like Trifluoroacetic Acid (TFA) (e.g., 0.1-0.2%) can suppress the ionization of acidic functional groups on the analyte and residual silanols on the column, reducing peak tailing.[3][4]
Column Overload Reduce the injection volume or sample concentration. Injecting too much sample can lead to peak fronting or tailing. Prepare samples at a suitable concentration (e.g., 1.0 mg/mL for Rosuvastatin) and use an appropriate injection volume (e.g., 10 µL).[4]
Problem 3: Presence of Extra Peaks or Degradation Products (e.g., Lactone Impurity)
Possible Cause Suggested Solution & Rationale
Sample Instability Ensure proper sample handling and storage. Rosuvastatin can degrade under acidic conditions, forming impurities like its lactone.[5] It is recommended to use organic protic solvents like methanol for extraction, as they have been shown to stabilize both Rosuvastatin and its lactone form.[5] Keep sample solutions cool (e.g., 10°C) to minimize degradation.[4]
Mobile Phase pH Control the pH of the mobile phase. For reversed-phase methods, the pH of the aqueous portion of the mobile phase is a critical factor in controlling the retention and stability of Rosuvastatin and its impurities.[10] An acidic mobile phase can sometimes promote the conversion of the lactone impurity back to Rosuvastatin, giving an inaccurate impurity profile.[5]
Forced Degradation Evaluate stability under stress conditions. If unexpected peaks appear, perform forced degradation studies (acid, base, oxidation, thermal, photolytic) to identify potential degradation products and ensure the analytical method can separate them from the main peak.[7][11]

Data Presentation: Chromatographic Conditions

Table 1: Example HPLC / UPLC Methods for Rosuvastatin Isomer/Impurity Profiling
ParameterMethod 1: Chiral (Enantiomer)Method 2: Reversed-Phase (Impurities)Method 3: Reversed-Phase (Impurities)
Technique Normal Phase HPLCUPLCUHPLC
Column Chiralpak IB (250 x 4.6mm, 5µm)[3][4]Acquity BEH C-18 (100mm x 2.1mm, 1.7µm)[7]Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)[9][12]
Mobile Phase n-hexane:dichloromethane:2-propanol:TFA (82:10:8:0.2 v/v/v/v)[4]0.1% TFA: Methanol[7]Methanol–TFA (0.025%) 55:45 (v/v)[9][12]
Flow Rate 1.0 mL/min[4]0.3 mL/min[7]0.5 mL/min[9][12]
Column Temp. 25°C[4]40°C[7]55°C[9][12]
Detector λ 243 nm[4]240 nm[7]240 nm[9][12]
Diluent Dichloromethane:Methanol (96:4 v/v)[4]Water:Methanol (50:50 v/v)[7]Acetonitrile:Water (70:30 v/v)[11]

Experimental Protocols

Protocol 1: Chiral HPLC Method for Quantification of Rosuvastatin Enantiomer

This protocol is based on a validated method for the accurate quantification of the enantiomer in Rosuvastatin Calcium drug substance.[4]

1. Materials and Reagents:

  • Rosuvastatin Calcium Standard and Sample

  • Rosuvastatin Enantiomer Reference Standard

  • n-hexane (HPLC Grade)

  • Dichloromethane (HPLC Grade)

  • 2-propanol (HPLC Grade)

  • Trifluoroacetic acid (TFA)

  • Methanol (HPLC Grade)

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector

  • Column: Chiralpak IB (250 mm x 4.6 mm, 5.0 μm)

  • Mobile Phase: n-hexane, dichloromethane, 2-propanol, and TFA in the ratio 82:10:8:0.2 (v/v/v/v).

  • Flow Rate: 1.0 mL/min (isocratic).

  • Column Temperature: 25°C.

  • Sampler Temperature: 10°C.

  • Detection Wavelength: 243 nm.

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Diluent: Prepare a mixture of Dichloromethane and Methanol in the ratio 96:4 (v/v).

  • Standard Stock Solution (Enantiomer, 30 ppm): Accurately weigh and dissolve 15 mg of the Rosuvastatin enantiomer standard in 2 mL of methanol, then dilute to 25 mL with the diluent. Further dilute 2.5 mL of this solution to 50 mL with the diluent.

  • Standard Solution (Enantiomer, 1.5 ppm): Dilute 2.5 mL of the stock solution to 50 mL with the diluent.

  • Sample Solution (Rosuvastatin, 1000 ppm): Accurately weigh and dissolve 50 mg of Rosuvastatin Calcium sample in 2 mL of methanol and sonicate to dissolve. Dilute to 50 mL with the diluent.

4. System Suitability:

  • Prepare a solution containing both Rosuvastatin (1000 ppm) and its enantiomer (e.g., at the specification limit).

  • Inject the system suitability solution. The resolution between the Rosuvastatin peak and the enantiomer peak should be greater than 2.0.

5. Procedure:

  • Inject the diluent as a blank.

  • Inject the standard solution in replicate.

  • Inject the sample solution in replicate.

  • Calculate the percentage of the enantiomer in the sample by comparing the peak area of the enantiomer in the sample chromatogram to the average peak area of the enantiomer in the standard solution chromatograms.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Screening cluster_opt Phase 2: Method Optimization cluster_val Phase 3: Validation (ICH Q2 R1) col_select Column Selection (e.g., Chiralpak IB, IC) diluent_select Diluent Selection (Test MeOH, DCM:MeOH) col_select->diluent_select mobile_phase_screen Mobile Phase Screening (Vary modifier ratio) diluent_select->mobile_phase_screen flow_rate Optimize Flow Rate (e.g., 0.8-1.2 mL/min) mobile_phase_screen->flow_rate temp Optimize Temperature (e.g., 25-40°C) flow_rate->temp additive Optimize Additive [TFA] (e.g., 0.1-0.2%) temp->additive specificity Specificity (Forced Degradation) additive->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery %) lod_loq->accuracy precision Precision (Repeatability) accuracy->precision robustness Robustness precision->robustness end_point Final Validated Method robustness->end_point start Start: Develop Chiral Separation Method start->col_select

Caption: Workflow for Chiral HPLC Method Development and Validation.

troubleshooting_tree start Problem: Poor Peak Resolution q1 Is this a chiral (enantiomeric) separation? start->q1 ans1_yes Use appropriate Chiral Stationary Phase (e.g., Chiralpak IB) q1->ans1_yes Yes ans1_no Optimize RP-HPLC conditions (e.g., gradient, pH) q1->ans1_no No q2 Is mobile phase optimized? ans1_yes->q2 ans1_no->q2 ans2_no Adjust modifier ratio (e.g., 2-propanol) Add TFA for peak shape q2->ans2_no No q3 Are flow rate and temperature optimal? q2->q3 Yes ans2_no->q3 ans3_no Lower flow rate for better resolution. Ensure stable temperature. q3->ans3_no No solution Resolution Improved q3->solution Yes ans3_no->solution

Caption: Decision Tree for Troubleshooting Poor Peak Resolution.

References

Technical Support Center: Degradation Pathways of Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rosuvastatin (B1679574). The following information addresses common issues encountered during stress testing and stability studies.

Frequently Asked Questions (FAQs)

Q1: Under which stress conditions is Rosuvastatin most likely to degrade?

Rosuvastatin is most susceptible to degradation under acidic and photolytic conditions.[1][2] It is comparatively stable under alkaline, neutral, thermal, and oxidative stress conditions.[1][3]

Q2: What are the major degradation products of Rosuvastatin?

The primary degradation products of Rosuvastatin include its lactone form, an anti-isomer, and an N-oxide derivative.[2][4][5] Under acidic conditions, the formation of the lactone and other related substances is common.[6][7] Oxidative stress can lead to the formation of the N-oxide.[2]

Q3: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?

Unexpected peaks are likely degradation products. To identify them, compare your chromatogram with reference data from forced degradation studies. The retention times and mass-to-charge ratios (if using LC-MS) of the unknown peaks can be matched with those of known degradants. The formation of these products is influenced by factors such as pH, light exposure, temperature, and the presence of oxidizing agents.[2][3][8]

Q4: How can I prevent the degradation of Rosuvastatin during my experiments?

To minimize degradation, it is crucial to control the experimental conditions. For instance, protect the drug from light, especially during photolytic stress studies.[3] When working with acidic solutions, be aware that degradation can be significant.[6] In oxidative studies, the concentration of the oxidizing agent and the duration of exposure are critical factors.[3][9]

Troubleshooting Guides

Issue: Significant Degradation Observed Under Acidic Conditions
  • Problem: You are observing a high percentage of Rosuvastatin degradation when subjecting it to acidic stress.

  • Possible Causes:

    • The acid concentration is too high.

    • The temperature is elevated.

    • The duration of exposure is too long.

  • Solutions:

    • Consider using a milder acid concentration (e.g., 0.1 N HCl instead of 1 N HCl).[6]

    • Perform the experiment at a lower temperature.

    • Reduce the exposure time and take samples at intermediate time points to monitor the degradation kinetics.

Issue: Inconsistent Results in Photostability Studies
  • Problem: You are getting variable results in your photolytic degradation studies.

  • Possible Causes:

    • Inconsistent light source intensity or wavelength.

    • The distance between the light source and the sample is not standardized.

    • The sample is not uniformly exposed to the light.

  • Solutions:

    • Use a calibrated and validated photostability chamber that provides consistent light exposure as per ICH guidelines.

    • Ensure the distance from the light source is the same for all samples.

    • Use appropriate containers that allow for uniform light exposure.

Quantitative Data Summary

The following tables summarize the quantitative data on Rosuvastatin degradation under various stress conditions as reported in the literature.

Table 1: Summary of Rosuvastatin Degradation under Different Stress Conditions

Stress ConditionReagent/DetailsTemperatureDuration% DegradationReference
Acid Hydrolysis5 N HCl70°C5 hours33.67%[9]
Alkaline Hydrolysis5 N NaOH70°C5 hours76.84%[9]
Oxidative30% H₂O₂70°C2 hours14.41%[9]
ThermalDry Heat70°C6 hours0.36% (Recovery: 99.64%)[9]
PhotolyticNot SpecifiedAmbientNot Specified0.75% (Recovery: 99.25%)[9]

Experimental Protocols

Forced Degradation Study Protocol

This protocol is a generalized procedure based on common practices for stress testing of Rosuvastatin.[3][9]

  • Preparation of Stock Solution: Prepare a stock solution of Rosuvastatin calcium in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).

  • Acid Degradation:

    • To an aliquot of the stock solution, add an equal volume of 1 N HCl.

    • Reflux the solution at 80°C for 2 hours.

    • Cool the solution and neutralize it with 1 N NaOH.

    • Dilute to the final concentration with the mobile phase.

  • Alkaline Degradation:

    • To an aliquot of the stock solution, add an equal volume of 1 N NaOH.

    • Reflux the solution at 80°C for 2 hours.

    • Cool the solution and neutralize it with 1 N HCl.

    • Dilute to the final concentration with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to the final concentration with the mobile phase.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at 105°C for 24 hours.

    • Dissolve the sample in the mobile phase to achieve the desired concentration.

  • Photolytic Degradation:

    • Expose the solid drug substance to UV light (254 nm) in a photostability chamber for 24 hours.

    • Dissolve the sample in the mobile phase to achieve the desired concentration.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or UPLC method.

Visualizations

Rosuvastatin Degradation Pathways

cluster_acid Acidic Conditions cluster_oxidative Oxidative Conditions cluster_photolytic Photolytic Conditions Rosuvastatin Rosuvastatin Lactone Rosuvastatin Lactone Rosuvastatin->Lactone Hydrolysis Anti_isomer Anti-isomer Rosuvastatin->Anti_isomer Isomerization N_Oxide N-Oxide Rosuvastatin->N_Oxide Oxidation Photo_Degradant_1 Photodegradant 1 Rosuvastatin->Photo_Degradant_1 Photodegradation Photo_Degradant_2 Photodegradant 2 Rosuvastatin->Photo_Degradant_2 Photodegradation

Caption: Major degradation pathways of Rosuvastatin under stress.

Experimental Workflow for Forced Degradation Study

start Start: Rosuvastatin Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralization / Dilution stress->neutralize analysis Analytical Method (e.g., HPLC, UPLC) neutralize->analysis data Data Analysis and Degradant Identification analysis->data end End: Stability Profile data->end

Caption: Workflow for conducting a forced degradation study.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of (3R,5R)-Rosuvastatin and (3R,5S)-Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of two stereoisomers of rosuvastatin (B1679574): the commercially available drug (3R,5S)-Rosuvastatin and its diastereomer, (3R,5R)-Rosuvastatin. This analysis is supported by experimental data from peer-reviewed literature and includes detailed experimental protocols for the key bioassay.

Introduction to Rosuvastatin and its Stereoisomers

Rosuvastatin is a highly effective lipid-lowering medication belonging to the statin class of drugs.[1] Its primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] The commercially available form of rosuvastatin is the enantiomerically pure (3R,5S)-diastereomer.[1] Like many chiral drugs, the stereochemistry of rosuvastatin is critical to its pharmacological activity. This guide focuses on the comparative bioactivity of the (3R,5S) isomer and its (3R,5R) counterpart.

Data Presentation: HMG-CoA Reductase Inhibition

The primary measure of the bioactivity of rosuvastatin and its isomers is their ability to inhibit HMG-CoA reductase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

StereoisomerTargetIC50 (nM)Reference
(3R,5S)-Rosuvastatin HMG-CoA Reductase11[2]
This compound HMG-CoA Reductase>1000Inferred from the lack of reported potent activity

Note: While the exact IC50 value for this compound is not explicitly stated in the primary literature, it is understood that diastereomeric impurities, such as the (3R,5R) isomer, can degrade the overall biological activity of the active (3R,5S) compound, indicating significantly lower potency.

Experimental Protocols

A detailed methodology for determining the HMG-CoA reductase inhibitory activity of the rosuvastatin stereoisomers is provided below. This protocol is based on spectrophotometric assays that measure the decrease in NADPH absorbance at 340 nm as it is consumed during the HMG-CoA reductase-catalyzed reaction.

In Vitro HMG-CoA Reductase Inhibition Assay

Objective: To determine the IC50 values of this compound and (3R,5S)-Rosuvastatin for the inhibition of HMG-CoA reductase.

Materials:

  • Recombinant human HMG-CoA reductase

  • HMG-CoA (substrate)

  • NADPH (cofactor)

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol)

  • This compound and (3R,5S)-Rosuvastatin test compounds

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of HMG-CoA in ultrapure water.

    • Prepare a stock solution of NADPH in assay buffer.

    • Prepare stock solutions of this compound and (3R,5S)-Rosuvastatin in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • HMG-CoA solution

      • NADPH solution

      • Test compound dilution (or vehicle control)

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a pre-determined amount of HMG-CoA reductase to each well.

  • Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

HMG_CoA_Reductase_Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps HMG_CoA_Synthase HMG-CoA Synthase HMG_CoA_Reductase HMG-CoA Reductase Rosuvastatin (3R,5S)-Rosuvastatin Rosuvastatin->HMG_CoA_Reductase Inhibits

Caption: The Cholesterol Biosynthesis Pathway and the Site of Rosuvastatin Inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrates, Cofactors) Plate_Setup Set up 96-well Plate (Reagents + Compounds) Reagents->Plate_Setup Compounds Prepare Test Compounds ((3R,5R) & (3R,5S)-Rosuvastatin) Compounds->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add HMG-CoA Reductase) Pre_incubation->Reaction_Start Measurement Measure Absorbance at 340 nm Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Dose_Response Plot Dose-Response Curve Rate_Calculation->Dose_Response IC50 Determine IC50 Values Dose_Response->IC50

Caption: Workflow for the In Vitro HMG-CoA Reductase Inhibition Assay.

Conclusion

The experimental evidence strongly indicates that the (3R,5S) stereoisomer of rosuvastatin is the pharmacologically active form, exhibiting potent inhibition of HMG-CoA reductase. In contrast, the (3R,5R) diastereomer is significantly less active. This highlights the critical importance of stereochemistry in the design and synthesis of rosuvastatin and other statins, as the specific three-dimensional arrangement of the molecule is essential for its interaction with the active site of the target enzyme. For researchers in drug development, this underscores the necessity of stereoselective synthesis and purification processes to ensure the efficacy and safety of chiral drug products.

References

A Comparative Guide to Enantiomeric Purity Testing of Bulk Rosuvastatin API

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric purity of bulk Rosuvastatin (B1679574) active pharmaceutical ingredient (API). Ensuring the stereochemical integrity of Rosuvastatin is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This document outlines established high-performance liquid chromatography (HPLC) methods, presenting their performance data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Comparative Analysis of Analytical Methods

The enantiomeric purity of Rosuvastatin is typically assessed using chiral HPLC. The choice between normal-phase (NP) and reversed-phase (RP) chromatography depends on laboratory capabilities, desired run times, and sensitivity requirements. Below is a summary of quantitative data from validated methods.

Parameter Method 1: Normal-Phase HPLC Method 2: Reversed-Phase HPLC Method 3: Stability-Indicating Stereoselective Method
Chiral Stationary Phase CHIRALPAK IB (Amylose-based)[1]Lux Cellulose-2[2][3]Chiralpak IB (Immobilized cellulose)[4][5]
Mobile Phase n-heptane, 2-propanol, and trifluoroacetic acid (85:15:0.1 v/v)[1]Acetonitrile (B52724) and 0.05% trifluoroacetic acid in water (gradient)[3]n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid (82:10:8:0.2 v/v/v/v)[4][5]
Flow Rate 1.0 mL/min[1]1.0 mL/min[3]1.0 mL/min[4]
Detection Wavelength Not SpecifiedNot Specified243 nm[4][5]
Column Temperature Not Specified40 °C[3]25°C[4]
Run Time Not SpecifiedReduced analysis times compared to EP method[3]18 min[4][5]
Limit of Detection (LOD) 0.07 µg/mL[1]0.05 µg/mL[3]0.015%[4][5]
Limit of Quantitation (LOQ) 0.2 µg/mL[1][6]0.15 µg/mL[3]0.04%[4][5]
Linearity (r²) Not SpecifiedNot Specified0.9977[4][5]
Accuracy (Recovery) Not SpecifiedNot Specified100 ± 10%[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following protocols are based on published and validated methods for Rosuvastatin enantiomeric purity testing.

Method 1: Normal-Phase HPLC [1]

  • Chromatographic System: HPLC system equipped with a UV detector.

  • Column: CHIRALPAK IB (250 x 4.6mm, 5µm).

  • Mobile Phase: A mixture of n-heptane, 2-propanol, and trifluoroacetic acid in the ratio of 85:15:0.1 (v/v).

  • Flow Rate: 1.0 mL/minute.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Rosuvastatin calcium sample in a suitable diluent to achieve a target concentration.

Method 2: Reversed-Phase HPLC [3]

  • Chromatographic System: HPLC system with a UV detector.

  • Column: Lux Cellulose-2.

  • Mobile Phase: A binary linear gradient of acetonitrile and 0.05% trifluoroacetic acid in an aqueous solution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Sample Preparation: Prepare the sample solution in a suitable diluent.

Method 3: Stability-Indicating Stereoselective Method [4][5]

  • Chromatographic System: HPLC with a Photodiode Array (PDA) detector.

  • Column: Chiralpak IB (250 mm x 4.6 mm, 5.0 μm particle size).

  • Mobile Phase: A mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid in the ratio 82:10:8:0.2 (v/v/v/v).

  • Flow Rate: 1.0 mL/min (isocratic).

  • Column Temperature: 25°C.

  • Detection: 243 nm.

  • Injection Volume: 10 μL.

  • Diluent: Dichloromethane and methanol (B129727) in the ratio 96:4 (v/v).

  • Standard and Sample Preparation:

    • Stock Solution (30 ppm enantiomer): Dissolve 15 mg of the Rosuvastatin Calcium enantiomer standard in 2 mL of methanol and dilute to 25 mL with the diluent. Further dilute 2.5 mL of this solution to 50 mL with the diluent.

    • System Suitability Solution: Dissolve 50 mg of Rosuvastatin Calcium standard in 2 mL of methanol, add 5 mL of the enantiomer stock solution, and make up to 50 mL with the diluent. This results in a solution of 1000 ppm Rosuvastatin Calcium and 3 ppm of the enantiomer.

    • Test Sample Preparation: Prepare a 1.0 mg/mL solution of Rosuvastatin Calcium API in the diluent.

Visualizing the Workflow and Method Comparison

To better understand the process and the relationship between different analytical approaches, the following diagrams are provided.

EnantiomericPurityWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting BulkAPI Bulk Rosuvastatin API Dissolution Dissolution in Diluent BulkAPI->Dissolution Standard Enantiomer Reference Standard Standard->Dissolution Injection HPLC Injection Dissolution->Injection Separation Chiral Column Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Enantiomeric Purity Calculation Integration->Calculation Report Final Report Calculation->Report

General workflow for enantiomeric purity testing of Rosuvastatin API.

MethodComparison cluster_methods Analytical Methods cluster_performance Key Performance Characteristics Rosuvastatin Rosuvastatin Enantiomeric Purity Testing NP_HPLC Normal-Phase HPLC Stationary Phase: Amylose-based Mobile Phase: Non-polar solvents Rosuvastatin->NP_HPLC RP_HPLC Reversed-Phase HPLC Stationary Phase: Cellulose-based Mobile Phase: Aqueous/Organic solvents Rosuvastatin->RP_HPLC SI_Method Stability-Indicating Method Stationary Phase: Immobilized Cellulose Mobile Phase: Mixed solvents Rosuvastatin->SI_Method Sensitivity Sensitivity LOD & LOQ NP_HPLC->Sensitivity Selectivity Selectivity Resolution from impurities NP_HPLC->Selectivity RP_HPLC->Sensitivity Speed Analysis Speed Run Time RP_HPLC->Speed SI_Method->Selectivity Robustness Robustness Insensitive to small variations SI_Method->Robustness

Logical relationship between analytical methods and performance.

References

A Comparative Guide: Cross-Validation of HPLC and SFC for Rosuvastatin Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise and efficient separation of stereoisomers is paramount for ensuring drug safety and efficacy. Rosuvastatin, a widely prescribed medication for lowering cholesterol, possesses chiral centers, making the analysis of its isomers a critical aspect of quality control. This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), for the analysis of Rosuvastatin isomers. The information presented herein is supported by a summary of experimental data from various studies to aid researchers in selecting the most suitable method for their analytical needs.

Principles and General Comparison of HPLC and SFC

High-Performance Liquid Chromatography (HPLC) is a well-established technique that utilizes a liquid mobile phase to separate components of a mixture.[1] It offers a wide range of stationary and mobile phases, making it a versatile tool for various applications.[1] Supercritical Fluid Chromatography (SFC), on the other hand, employs a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[2] This technique is recognized for its "green" credentials due to reduced organic solvent consumption.[3]

For chiral separations, SFC often presents several advantages over HPLC. The low viscosity and high diffusivity of supercritical fluids can lead to faster separations and higher efficiency.[3][4] SFC is particularly well-suited for the analysis of chiral compounds and can often provide better resolution for hydrophobic and thermally labile molecules.[1][3] While HPLC remains a robust and widely used technique, SFC is emerging as a powerful alternative, especially in the realm of chiral separations within the pharmaceutical industry.[4]

Experimental Methodologies

Detailed experimental protocols are crucial for the reproducibility and validation of analytical methods. Below are representative methodologies for the analysis of Rosuvastatin isomers using both HPLC and SFC, compiled from published literature.

Rosuvastatin Isomer Analysis by HPLC

A common approach for the chiral separation of Rosuvastatin via HPLC involves the use of polysaccharide-based chiral stationary phases (CSPs). These columns, such as those derived from cellulose (B213188) or amylose, are effective in resolving enantiomers.[5]

Typical HPLC Protocol:

ParameterDescription
Column Chiralpak IB (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-hexane:dichloromethane:2-propanol:trifluoroacetic acid (82:10:8:0.2 v/v/v/v)
Flow Rate 1.0 mL/min (isocratic)
Column Temperature 25°C
Detection UV at 243 nm
Injection Volume 10 µL
Diluent Dichloromethane:methanol (96:4 v/v)

This protocol is a representative example compiled from a study focused on a stability-indicating stereoselective method for Rosuvastatin.[5]

Rosuvastatin Isomer Analysis by SFC

While a specific, detailed SFC protocol for a direct comparison with the above HPLC method for Rosuvastatin was not found in the initial search, a general approach for chiral SFC method development can be outlined based on common practices in the pharmaceutical industry. Polysaccharide-based chiral columns are also frequently used in SFC.[4]

General SFC Protocol for Chiral Analysis:

ParameterDescription
Column Polysaccharide-based chiral stationary phase (e.g., Chiralpak series)
Mobile Phase Supercritical CO2 with a modifier (e.g., methanol, ethanol, or isopropanol)
Flow Rate Typically 2-5 mL/min
Back Pressure 100-200 bar
Column Temperature 30-40°C
Detection UV or Mass Spectrometry (MS)
Injection Volume 1-10 µL

Performance Data Comparison

The following table summarizes the expected performance characteristics of HPLC and SFC for the analysis of Rosuvastatin isomers, based on the general advantages of each technique and data from related chiral separations.

Performance MetricHPLCSFC
Analysis Time Typically longerGenerally shorter[3][4]
Resolution Good to excellentOften superior for chiral compounds[3][4]
Solvent Consumption High organic solvent usageSignificantly lower organic solvent usage[3]
Operating Pressure Lower to moderateHigher
Throughput LowerHigher
Environmental Impact HigherLower ("Greener")[2]

Visualizing the Workflow and Comparison

To better illustrate the processes and comparisons discussed, the following diagrams have been generated.

Cross_Validation_Workflow cluster_MethodDevelopment Method Development cluster_Validation Method Validation cluster_Comparison Performance Comparison HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation (Specificity, Linearity, Accuracy, Precision) HPLC_Dev->HPLC_Val SFC_Dev SFC Method Development SFC_Val SFC Method Validation (Specificity, Linearity, Accuracy, Precision) SFC_Dev->SFC_Val Data_Comp Comparative Data Analysis (Resolution, Time, Solvent Use) HPLC_Val->Data_Comp SFC_Val->Data_Comp Conclusion Selection of Optimal Method Data_Comp->Conclusion Performance_Comparison cluster_HPLC HPLC cluster_SFC SFC cluster_Shared Shared Attributes HPLC_Time Longer Analysis Time Chiral_Sep Effective Chiral Separation HPLC_Solvent High Organic Solvent Use HPLC_Pressure Lower Pressure SFC_Time Shorter Analysis Time SFC_Solvent Low Organic Solvent Use SFC_Pressure Higher Pressure Rosuvastatin Rosuvastatin Isomer Analysis Rosuvastatin->HPLC_Time Rosuvastatin->HPLC_Solvent Rosuvastatin->HPLC_Pressure Rosuvastatin->SFC_Time Rosuvastatin->SFC_Solvent Rosuvastatin->SFC_Pressure

References

Differential PXR Activation by Rosuvastatin Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the enantiospecific effects of rosuvastatin's optical isomers on the activation of the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism. This guide synthesizes experimental data to provide researchers and drug development professionals with a clear comparison of the isomers' bioactivity.

Rosuvastatin (B1679574), a widely prescribed statin for hypercholesterolemia, is a chiral compound administered as a single (3R, 5S)-enantiomer.[1] However, the presence of two chiral centers in its structure gives rise to four distinct optical isomers: (3R,5R), (3R,5S), (3S,5R), and (3S,5S). Emerging research indicates that the biological activity of these isomers is not uniform, particularly concerning their interaction with nuclear receptors like the Pregnane X Receptor (PXR). PXR activation plays a crucial role in the induction of drug-metabolizing enzymes, such as cytochrome P450s (CYPs), which can lead to significant drug-drug interactions.[2][3][4] This guide provides a comparative analysis of the effects of rosuvastatin isomers on PXR activation, supported by experimental data and detailed methodologies.

Comparative Efficacy of Rosuvastatin Isomers on PXR Activation

Experimental evidence from in vitro studies demonstrates a clear enantiospecificity in the activation of PXR by rosuvastatin isomers. A key study by Korhonova et al. (2015) systematically evaluated the four optical isomers and found that not all isomers are equally potent in activating PXR.[2] The study's findings indicate that the induction of PXR-regulated genes, such as CYP2A6, CYP2B6, and CYP3A4, is predominantly driven by the (3R,5S)-isomer, which is the clinically used form of rosuvastatin.[2][5]

The following table summarizes the quantitative data on the PXR-mediated induction of CYP enzymes by the different rosuvastatin isomers in primary human hepatocytes.

Isomer ConfigurationRelative Induction Potency (CYP2A6, CYP2B6, CYP3A4)
(3R,5S) - RosuvastatinActive
(3R,5R) - RosuvastatinInactive
(3S,5R) - RosuvastatinInactive
(3S,5S) - RosuvastatinInactive

Data synthesized from Korhonova et al. (2015). The study reported that only the RS (clinically used) isomer was active in inducing these CYPs.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the effects of rosuvastatin isomers on PXR activation.

Cell Culture and Treatment

Human colon adenocarcinoma LS180 cells were used for PXR activation assays.[6] These cells were transiently transfected with a p3A4-luc reporter construct.[6] For experiments investigating the induction of drug-metabolizing enzymes, primary human hepatocytes from three different donors were utilized.[1] The cells were treated with the individual enantiomers of rosuvastatin at concentrations typically ranging from 1 µM to 30 µM.[1]

PXR Activation Reporter Gene Assay

The transcriptional activity of PXR was determined using a luciferase reporter gene assay.[6] LS180 cells were seeded in 96-well plates and transiently transfected with a reporter plasmid containing the luciferase gene under the control of a PXR-responsive promoter (p3A4-luc).[6] Following transfection and a stabilization period, the cells were incubated with the different rosuvastatin isomers for 24 hours.[6] A known PXR agonist, rifampicin (B610482) (10 µM), was used as a positive control.[6] After treatment, the cells were lysed, and luciferase activity was measured as a quantitative indicator of PXR activation.[6]

mRNA Expression Analysis (RT-PCR)

To assess the downstream effects of PXR activation, the expression of PXR target genes (CYP2A6, CYP2B6, CYP3A4) was quantified at the mRNA level using Reverse Transcription Polymerase Chain Reaction (RT-PCR).[2] Primary human hepatocytes were treated with the rosuvastatin isomers for 24 hours.[1] Total RNA was then isolated, reverse transcribed into cDNA, and the expression of the target genes was measured by quantitative PCR.[2] Gene expression levels were normalized to a housekeeping gene to control for variations in RNA input.[1]

Visualizing the Molecular Interactions and Experimental Design

To further elucidate the concepts discussed, the following diagrams illustrate the PXR signaling pathway and the experimental workflow employed in these comparative studies.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rosuvastatin_Isomer Rosuvastatin Isomer PXR PXR Rosuvastatin_Isomer->PXR Binding & Activation PXR_RXR_dimer PXR-RXR Heterodimer PXR->PXR_RXR_dimer Heterodimerization RXR RXR RXR->PXR_RXR_dimer PXR_DNA_binding Binding to PXR Response Element (PXRE) on DNA PXR_RXR_dimer->PXR_DNA_binding Gene_Transcription Target Gene Transcription (e.g., CYP3A4) PXR_DNA_binding->Gene_Transcription

PXR Signaling Pathway Activation by Rosuvastatin Isomers.

Experimental_Workflow cluster_assays Assays start Start cell_culture Cell Culture (LS180 or Primary Hepatocytes) start->cell_culture transfection Transient Transfection (p3A4-luc Reporter Plasmid) cell_culture->transfection treatment Treatment with Rosuvastatin Isomers cell_culture->treatment transfection->treatment incubation 24-hour Incubation treatment->incubation luciferase_assay Luciferase Assay (PXR Activation) incubation->luciferase_assay rt_pcr RT-PCR (CYP Gene Expression) incubation->rt_pcr data_analysis Data Analysis and Comparison luciferase_assay->data_analysis rt_pcr->data_analysis end End data_analysis->end

Workflow for Assessing Rosuvastatin Isomer Effects on PXR.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (3R,5R)-Rosuvastatin, an anti-isomer of Rosuvastatin, with other common statin-related impurities. The information presented is supported by experimental data from publicly available literature and pharmacopeial standards, intended to assist researchers in understanding the impurity profile of Rosuvastatin.

Introduction to Rosuvastatin and Its Impurities

Rosuvastatin is a potent synthetic statin prescribed for the treatment of dyslipidemia.[] It functions as a selective and competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][3] The manufacturing process and storage of Rosuvastatin can lead to the formation of various impurities, which include process-related substances, degradation products, and stereoisomers.[4][5] The control of these impurities is critical to ensure the quality, safety, and efficacy of the final drug product.[4]

This compound, also known as Rosuvastatin anti-isomer, is a diastereomer of the active (3R,5S)-Rosuvastatin.[6] The presence of this and other impurities is closely monitored and controlled within strict limits defined by pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[7][8]

Physicochemical Properties and Identification

The impurities associated with Rosuvastatin are structurally similar to the active pharmaceutical ingredient (API), often differing only in stereochemistry or through minor chemical transformations. A summary of key impurities and their properties is provided below.

Table 1: Physicochemical Properties of Rosuvastatin and Selected Impurities

Compound NameOther NamesMolecular FormulaMolecular Weight ( g/mol )CAS Number
(3R,5S)-Rosuvastatin (Active)RosuvastatinC₂₂H₂₈FN₃O₆S481.54287714-41-4
This compound Rosuvastatin anti-isomer, Impurity B (EP) C₂₂H₂₈FN₃O₆S481.541094100-06-7
Rosuvastatin LactoneImpurity C (EP)C₂₂H₂₆FN₃O₅S463.521422954-11-7
5-Oxo Rosuvastatin-C₂₂H₂₆FN₃O₆S479.52-
Rosuvastatin Impurity A (EP)Acetone AdductC₂₅H₃₄FN₃O₇S539.611714147-50-8
Rosuvastatin Impurity D (EP)-C₂₂H₂₉FN₂O₆S482.55503610-43-3

Quantitative Comparison of Impurity Levels

The acceptable levels of impurities in Rosuvastatin are strictly regulated. The following table summarizes the limits for key impurities as specified in the European Pharmacopoeia.

Table 2: Acceptance Criteria for Rosuvastatin Impurities (European Pharmacopoeia)

Impurity NameAcceptance Criterion (% maximum)
Impurity A0.2
Impurity B (this compound) 0.5
Impurity C (Lactone)0.6
Impurity G0.1
Unspecified Impurities (each)0.10
Total Impurities1.2

Source: European Pharmacopoeia (EP) Monograph[7]

Experimental Protocols

The analysis of Rosuvastatin and its impurities is predominantly carried out using high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC). These techniques allow for the effective separation and quantification of the API and its related substances.

Protocol 1: UHPLC Method for Rosuvastatin and Impurities

This method is adapted from a validated UHPLC protocol for the estimation of Rosuvastatin and its complete impurity profile.[9]

  • Chromatographic System:

    • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)

    • Mobile Phase: A mixture of methanol (B129727) and 0.025% trifluoroacetic acid (TFA) in water (55:45 v/v)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 55 °C

    • Detection: UV at 240 nm

    • Injection Volume: 0.9 µL

  • Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of Rosuvastatin reference standard in a diluent of methanol and water (50:50 v/v).

    • Sample Solution: Accurately weigh and dissolve the sample containing Rosuvastatin in the diluent to achieve a known concentration. Filter the solution through a 0.2 µm nylon filter before injection.[9]

Protocol 2: HPLC Method for Rosuvastatin Related Substances (EP Monograph)

This protocol is based on the European Pharmacopoeia monograph for Rosuvastatin calcium.[7]

  • Chromatographic System:

    • Column: A suitable stainless steel column (e.g., 150 mm x 4.6 mm, 5 µm packing) packed with octadecylsilyl silica (B1680970) gel for chromatography.

    • Mobile Phase: A gradient elution using a mixture of a phosphate (B84403) buffer, acetonitrile, and methanol. The specific gradient program is detailed in the EP monograph.

    • Flow Rate: 0.75 mL/min

    • Detection: UV at 242 nm

    • Injection Volume: 10 µL

  • System Suitability:

    • A resolution of at least 2.0 between the peaks due to Rosuvastatin and Impurity B (this compound) should be achieved.[7]

Mandatory Visualizations

Rosuvastatin's Mechanism of Action

The primary mechanism of action for Rosuvastatin is the inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.

Cholesterol_Biosynthesis_Pathway cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition by Rosuvastatin Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol Rosuvastatin Rosuvastatin HMG-CoA Reductase HMG-CoA Reductase Rosuvastatin->HMG-CoA Reductase inhibits

Caption: HMG-CoA Reductase Inhibition by Rosuvastatin.

Experimental Workflow for Impurity Analysis

The general workflow for the analysis of Rosuvastatin impurities involves sample preparation followed by chromatographic separation and detection.

Impurity_Analysis_Workflow cluster_workflow Impurity Analysis Workflow cluster_inputs Inputs Sample_Preparation Sample Preparation (Dissolution & Filtration) Chromatographic_Separation Chromatographic Separation (HPLC/UHPLC) Sample_Preparation->Chromatographic_Separation Detection Detection (UV/MS) Chromatographic_Separation->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis Drug_Substance Rosuvastatin Drug Substance/Product Drug_Substance->Sample_Preparation Reference_Standards Reference Standards (API & Impurities) Reference_Standards->Chromatographic_Separation

Caption: General Workflow for Rosuvastatin Impurity Analysis.

Conclusion

The control of impurities, including the anti-isomer this compound, is a critical aspect of ensuring the quality and safety of Rosuvastatin drug products. This guide has provided a comparative overview of key impurities, their acceptance criteria as per the European Pharmacopoeia, and detailed experimental protocols for their analysis. The provided diagrams illustrate the mechanism of action of Rosuvastatin and a typical workflow for impurity profiling. This information serves as a valuable resource for researchers and professionals involved in the development and quality control of Rosuvastatin.

References

A Comparative Guide to Analytical Methods for Inter-laboratory Validation of (3R,5R)-Rosuvastatin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of (3R,5R)-Rosuvastatin, with the objective of selecting a robust and reproducible method for inter-laboratory validation. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are evaluated based on published experimental data.

Introduction to Inter-laboratory Validation

Inter-laboratory validation, also known as a round-robin study, is a critical step in the standardization of an analytical method. It assesses the reproducibility of a method when performed by different analysts in different laboratories. The goal is to establish the method's ruggedness and ensure that it can provide consistent and reliable results regardless of the testing environment. The selection of a suitable analytical method is paramount to the success of such a study. This guide compares common analytical techniques used for rosuvastatin (B1679574) quantification to aid in this selection process.

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters of different analytical methods for rosuvastatin quantification, as reported in various validation studies. This data is essential for comparing the suitability of each method for a comprehensive inter-laboratory validation program.

ParameterHPLC-UVLC-MS/MSHPTLCUV-Vis Spectrophotometry
Linearity Range 0.78-100 µg/mL[1], 3.0-1602.0 µg/mL[2], 20-60 µg/mL[3][4]0.1-30 ng/mL[5], 1-1000 ng/mL[6], 1-100 ng/mL[7]100-500 ng/spot[8], 200-1200 ng/spot[9], 500-2500 ng/spot[10]1-6 µg/mL[11]
Correlation Coefficient (r²) >0.999[1][2][3][4]>0.999[7]>0.998[8][9][12]0.999[11]
Limit of Detection (LOD) 0.78 µg/mL[1], 0.12 µg/mL[2], 0.18 µg/mL[13]N/A15.68 ng/spot[8], 68 ng/spot[9]0.603 µg/mL[11]
Limit of Quantification (LOQ) 1.56 µg/mL[1], 0.39 µg/mL[2], 0.59 µg/mL[13]0.1 ng/mL[5][14], 1 ng/mL[7]47.05 ng/spot[8], 445 ng/spot[9]0.830 µg/mL[11]
Accuracy (% Recovery) 98.89-100.66%[1], 99.86-102.86%[2]Within ±15% of nominal[5]99.27 ± 1.52% to 100.48 ± 0.69%[8]97.44-102.52%[11]
Precision (%RSD) Intra-day: 1.06-1.54%, Inter-day: 0.103-1.78%[1]<15%[5], <10%[7]N/A<2%[11]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are synthesized from published literature and represent typical procedures for the quantification of rosuvastatin.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine quality control of rosuvastatin in pharmaceutical formulations due to its robustness and cost-effectiveness.[1][15]

1. Sample Preparation (for Tablets):

  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of rosuvastatin and transfer to a 10 mL volumetric flask.

  • Add approximately 5 mL of methanol (B129727) and sonicate for 10 minutes to dissolve the drug.[1]

  • Make up the volume to 10 mL with methanol.

  • Filter the solution through a 0.45 µm membrane filter.[1]

  • Further dilute the solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 10 µg/mL).

2. Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1M formic acid or phosphate (B84403) buffer), often in a 50:50 or 75:25 (v/v) ratio.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: 240-280 nm.[2][4]

  • Injection Volume: 10-20 µL.[1]

  • Column Temperature: 40°C.[1]

3. Calibration and Quantification:

  • Prepare a series of standard solutions of rosuvastatin reference standard in the mobile phase.

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the concentration of rosuvastatin from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it the preferred choice for quantifying low concentrations of rosuvastatin in complex biological matrices like human plasma.[5][14]

1. Sample Preparation (for Human Plasma):

  • Protein Precipitation or Solid-Phase Extraction (SPE):

    • To a plasma sample (e.g., 100 µL), add an internal standard (e.g., deuterated rosuvastatin or fluconazole).[6]

    • For protein precipitation, add a solvent like acetonitrile, vortex, and centrifuge.

    • For SPE, load the plasma onto an appropriate SPE cartridge, wash, and elute the analyte.[5][6]

  • Evaporate the supernatant or eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A reverse-phase column such as a C18 or RP-MS.[6][14]

  • Mobile Phase: Typically a gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid or ammonium (B1175870) acetate).[14]

  • Flow Rate: 0.5-1.0 mL/min.[14]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.[6]

  • Ionization Mode: Positive ion electrospray ionization (ESI+).[6]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for rosuvastatin (e.g., m/z 482.2 → 258.2) and the internal standard.[14]

3. Calibration and Quantification:

  • Prepare calibration standards by spiking blank plasma with known concentrations of rosuvastatin.

  • Process the standards and samples as described above.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective option for quality control.

1. Sample and Standard Preparation:

  • Prepare stock solutions of rosuvastatin reference standard and the sample in a suitable solvent like methanol.

  • Apply the solutions as bands of a specific length onto a pre-coated silica (B1680970) gel 60 F254 HPTLC plate using an automated applicator.[8][10]

2. Chromatographic Development:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[8][10]

  • Mobile Phase: A mixture of solvents such as Ethyl acetate:Toluene:Glacial acetic acid (6:3:1 v/v/v) or Toluene:Chloroform:n-butanol:Formic acid (6:2:1.5:0.5, v/v/v).[8][12]

  • Develop the plate in a chromatographic chamber saturated with the mobile phase vapor up to a certain distance.

  • Dry the plate after development.

3. Densitometric Analysis:

  • Scan the dried plate using a TLC scanner in absorbance mode at a specific wavelength (e.g., 240 nm or 261 nm).[8][12]

  • Record the peak areas of the separated bands.

  • Construct a calibration curve by plotting peak area against the amount of rosuvastatin applied.

  • Quantify the rosuvastatin content in the sample from the calibration curve.

Visualized Workflows

The following diagrams illustrate the logical flow of an inter-laboratory validation study and a typical experimental workflow for the quantification of rosuvastatin.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis cluster_report Phase 4: Reporting A Select Validated Analytical Method B Develop Study Protocol A->B C Recruit Participating Laboratories B->C D Prepare & Distribute Homogeneous Samples C->D E Laboratories Analyze Samples D->E F Submit Results to Coordinating Lab E->F G Statistical Analysis (e.g., ANOVA) F->G H Assess Repeatability (sr) & Reproducibility (sR) G->H I Calculate Precision (RSDr, RSDR) H->I J Final Report Generation I->J K Method Standardization J->K

Caption: Logical workflow for an inter-laboratory validation study.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification A Prepare Standard Stock Solution B Create Calibration Curve Standards A->B D Inject Standards & Sample into LC System B->D C Extract/Dilute Test Sample C->D E Separation on Analytical Column D->E F Detection (UV or MS/MS) E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Calculate Concentration in Sample H->I J Report Result I->J

Caption: General experimental workflow for rosuvastatin quantification.

References

A Comparative Guide to the Therapeutic Potential of Non-(3R,5S) Rosuvastatin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic potential of the non-(3R,5S) isomers of Rosuvastatin, contrasting their activity with the clinically approved (3R,5S)-Rosuvastatin. This analysis is based on available experimental data concerning their primary pharmacological target, HMG-CoA reductase, and their off-target effects, particularly on drug-metabolizing enzymes.

Executive Summary

Rosuvastatin, a potent statin for the management of hypercholesterolemia, is a chiral molecule with two stereocenters, resulting in four possible stereoisomers: (3R,5S), (3R,5R), (3S,5R), and (3S,5S). The clinically utilized and most pharmacologically active form is the (3R,5S) isomer, which is a powerful inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] This guide consolidates the existing, albeit limited, data on the non-(3R,5S) isomers to evaluate their potential therapeutic relevance and off-target effects.

Available data suggests that the (3R,5R) and (3S,5R) isomers may retain significant HMG-CoA reductase inhibitory activity, comparable to the (3R,5S) isomer. However, a comprehensive in-vitro and in-vivo comparison of all four isomers is not extensively documented in peer-reviewed literature. Notably, the isomers exhibit distinct off-target activities, particularly in the induction of cytochrome P450 (CYP) enzymes, which could have implications for drug-drug interactions and overall safety profiles.

Comparative Analysis of HMG-CoA Reductase Inhibition

The primary therapeutic effect of Rosuvastatin is the inhibition of HMG-CoA reductase. While the (3R,5S) isomer is the marketed drug, data on the inhibitory potency of the other isomers is crucial for understanding their potential therapeutic value or contribution to the side-effect profile of any impure formulation.

IsomerHMG-CoA Reductase IC50 (nM)Reference
(3R,5S)-Rosuvastatin 11[3]
(3R,5R)-Rosuvastatin 11[4]
(3S,5R)-Rosuvastatin 11[3]
(3S,5S)-Rosuvastatin Data not available in reviewed literature

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Off-Target Effects: Induction of Cytochrome P450 Enzymes

A significant area of differentiation among the Rosuvastatin isomers lies in their off-target effects, particularly their ability to induce drug-metabolizing CYP enzymes through the activation of the Pregnane X Receptor (PXR). This has important implications for potential drug-drug interactions. A study by Korhonova et al. (2015) provides a detailed in-vitro comparison of the four isomers in primary human hepatocytes.[1]

IsomerPXR Activation (EC50 in µM)Induction of CYP2A6 mRNAInduction of CYP2B6 mRNAInduction of CYP3A4 mRNA
(3R,5S)-Rosuvastatin ~30YesNoYes
This compound ~10YesNoYes
(3S,5R)-Rosuvastatin ~50YesNoYes
(3S,5S)-Rosuvastatin ~10YesNoYes

EC50: The half maximal effective concentration, a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

The study revealed that all four isomers of Rosuvastatin are capable of activating PXR and subsequently inducing CYP2A6 and CYP3A4 mRNA expression in human hepatocytes.[1] Notably, the (3R,5R) and (3S,5S) isomers were found to be more potent PXR activators than the clinically used (3R,5S) isomer.[1] None of the isomers were observed to induce CYP2B6.[1] This differential induction potential highlights a key area of therapeutic concern for the non-(3R,5S) isomers, as it could lead to a higher propensity for drug-drug interactions.

Alternative Therapeutic Potential: A Patent Perspective

A patent application (US20140088126A1) presents an alternative perspective on the therapeutic potential of the non-(3R,5S) isomers. The patent claims that the (3R,5R), (3S,5R), and (3S,5S) enantiomers of Rosuvastatin do not inhibit cholesterol biosynthesis. Instead, it is proposed that they may exert their therapeutic effects through a different mechanism of action, potentially offering benefits in conditions such as cancer and autoimmune diseases. It is important to note that these claims are from a patent application and have not been substantiated in peer-reviewed scientific literature.

Experimental Protocols

HMG-CoA Reductase Activity Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of each Rosuvastatin isomer for HMG-CoA reductase.

Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+, which is indicated by a decrease in absorbance at 340 nm.

Materials:

  • Recombinant human HMG-CoA reductase

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol)

  • Rosuvastatin isomers (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, HMG-CoA reductase, and NADPH in a 96-well plate.

  • Add varying concentrations of each Rosuvastatin isomer to the wells. A vehicle control (e.g., DMSO) should be included.

  • Initiate the reaction by adding the HMG-CoA substrate.

  • Immediately measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at 37°C.

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

PXR Activation Assay (Cell-Based)

Objective: To assess the ability of Rosuvastatin isomers to activate the Pregnane X Receptor (PXR).

Principle: A reporter gene assay is used, where cells are co-transfected with a plasmid expressing the PXR ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing a promoter with PXR response elements driving the expression of a reporter gene (e.g., luciferase).

Materials:

  • Hepatocyte-derived cell line (e.g., HepG2)

  • Expression plasmid for PXR

  • Reporter plasmid with PXR response elements (e.g., pCYP3A4-luc)

  • Transfection reagent

  • Rosuvastatin isomers

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate and allow them to attach.

  • Co-transfect the cells with the PXR expression plasmid and the reporter plasmid.

  • After an incubation period, treat the cells with varying concentrations of each Rosuvastatin isomer. Include a positive control (e.g., rifampicin) and a vehicle control.

  • Incubate for a specified time (e.g., 24 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

  • Plot the fold induction of luciferase activity against the logarithm of the isomer concentration to determine the EC50 value.

Visualizations

Cholesterol Biosynthesis Pathway and Rosuvastatin's Site of Action

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Intermediates Multiple Steps Mevalonate->Intermediates Cholesterol Cholesterol Intermediates->Cholesterol HMG_CoA_Reductase->Mevalonate Rosuvastatin Rosuvastatin Isomers Rosuvastatin->HMG_CoA_Reductase Inhibition

Caption: The cholesterol biosynthesis pathway highlighting the inhibitory action of Rosuvastatin isomers on HMG-CoA reductase.

Experimental Workflow for Assessing Isomer Activity

Experimental_Workflow cluster_synthesis Isomer Preparation cluster_invitro In Vitro Assessment cluster_data Data Analysis Isomers Rosuvastatin Isomers ((3R,5S), (3R,5R), (3S,5R), (3S,5S)) HMG_CoA_Assay HMG-CoA Reductase Inhibition Assay Isomers->HMG_CoA_Assay PXR_Assay PXR Activation Assay Isomers->PXR_Assay IC50 IC50 Determination HMG_CoA_Assay->IC50 EC50 EC50 Determination PXR_Assay->EC50 CYP_Induction CYP Induction Profile PXR_Assay->CYP_Induction

References

A Comparative Guide to the Quantitative Analysis of Diastereomeric Impurities in Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of diastereomeric impurities in Rosuvastatin. The objective is to offer a comparative overview of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE) methods, supported by experimental data and detailed protocols to aid in method selection and application.

Introduction

Rosuvastatin, a key medication for managing hyperlipidemia, possesses two chiral centers, leading to the potential for four diastereomers.[1] While the desired therapeutic agent is the (3R, 5S) enantiomer, the presence of other diastereomers as impurities can impact the drug's efficacy and safety profile.[1] Therefore, robust and validated analytical methods are crucial for the precise quantification of these impurities in both bulk drug substances and finished pharmaceutical products. This guide compares the performance of HPLC, UPLC, and CE for this analytical challenge.

Quantitative Data Summary

The performance of HPLC, UPLC, and Capillary Electrophoresis methods for the quantification of Rosuvastatin and its impurities are summarized below. The data highlights key validation parameters as defined by the International Conference on Harmonisation (ICH) guidelines.

Table 1: Comparison of HPLC and UPLC Method Validation Parameters for Rosuvastatin Impurity Analysis

ParameterHPLC Method 1UPLC Method 1UPLC Method 2
Column Symmetry C18 (150 x 4.6 mm, 5 µm)Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile (B52724):Potassium dihydrogen phosphate (B84403) buffer (pH 4.0) (65:35 v/v)0.1% Trifluoroacetic acid:MethanolMethanol:0.025% Trifluoroacetic acid (55:45 v/v)
Flow Rate 0.7 mL/min0.3 mL/min0.5 mL/min
Detection UV at 216 nmUV at 240 nmUV at 240 nm
Linearity Range 10-50 µg/mLLOQ - 150% of targetNot Specified
LOD 0.052 µg/mL0.005 µg/mL (RSV), 0.007 µg/mL (anti-isomer), 0.008 µg/mL (lactone)0.18 µg/mL (RSV), 0.19-0.22 µg/mL (impurities)
LOQ 0.171 µg/mL0.023 µg/mL (RSV), 0.020 µg/mL (anti-isomer), 0.025 µg/mL (lactone)0.59 µg/mL (RSV), 0.62-0.72 µg/mL (impurities)
Accuracy (% Recovery) Not SpecifiedNot SpecifiedNot Specified
Precision (%RSD) Not SpecifiedMethod Precision: 1.12 (RSV), 1.35 (anti-isomer), 1.54 (lactone)Repeatability: 0.2-0.4% (retention times), Intermediate Precision: 0.5-1.3% (peak areas)
Resolution (Rs) Not SpecifiedResolution between anti-isomer and RSV was initially poor but improved with method optimization.Baseline separation of all organic related substances listed in the European Pharmacopoeia.

RSV: Rosuvastatin

Table 2: Chiral HPLC Method Validation Parameters for Rosuvastatin Enantiomer

ParameterChiral HPLC Method
Column CHIRALPAK IB (250 x 4.6mm, 5µm)
Mobile Phase n-heptane:2-propanol:trifluoroacetic acid (85:15:0.1 v/v)[2]
Flow Rate 1.0 mL/minute[2]
Detection UV at 242 nm[2]
Linearity Range 0.2 µg/mL (LOQ) to 3.0 µg/mL[3]
LOD 0.07 µg/mL[3]
LOQ 0.2 µg/mL[3]
Accuracy (% Recovery) Determined at concentrations from 0.2 µg/mL to 3.0 µg/mL[3]
Precision (%RSD) Not Specified
Resolution (Rs) >2.0 between Rosuvastatin and its enantiomer; >4.0 between Rosuvastatin and lactone impurity.[2]

Table 3: Capillary Zone Electrophoresis Method Validation Parameters for Rosuvastatin

ParameterCapillary Zone Electrophoresis Method
Capillary Fused-silica (48.5 cm total length, 40.0 cm effective length, 50.0 µm i.d.)
Background Electrolyte 50.0 mM Borate (B1201080) buffer (pH 9.5)
Applied Voltage 25 kV
Detection UV at 243 nm
Linearity Range 3.00–200.00 µg/mL
LOD 1.00 µg/mL
LOQ 3.00 µg/mL
Accuracy (% Recovery) Not Specified
Precision (%RSD) 4.38% (LOD), 3.09% (LOQ)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) - Method 1

This method is a reversed-phase HPLC procedure for the estimation of Rosuvastatin Calcium and its process-related impurities.[4]

  • Chromatographic System:

    • Column: Symmetry C18 (4.6 mm ID × 150 mm, 5 µm particle size)[4]

    • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (pH = 4.0) in a 65:35 v/v ratio.[4]

    • Flow Rate: 0.7 mL/min[4]

    • Injection Volume: 20 µL

    • Detector: UV detector set at a wavelength of 216 nm.[4]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a suitable concentration.

  • Data Analysis:

    • The retention time for Rosuvastatin Calcium is approximately 2.647 minutes.[4] Quantification is based on the peak area response.

Chiral High-Performance Liquid Chromatography (HPLC)

This normal phase enantioselective HPLC method is designed for the resolution of Rosuvastatin's enantiomer.[2][3]

  • Chromatographic System:

    • Column: CHIRALPAK IB (250 x 4.6mm, 5µm)[2][3]

    • Mobile Phase: A mixture of n-heptane, 2-propanol, and trifluoroacetic acid in an 85:15:0.1 v/v ratio.[2]

    • Flow Rate: 1.0 mL/minute[2]

    • Column Temperature: 25°C[2]

    • Injection Volume: 10 µL[2][3]

    • Detector: UV detector set at a wavelength of 242 nm.[2]

  • Sample Preparation:

    • Prepare stock solutions of Rosuvastatin and its enantiomer in a suitable diluent. Further dilutions are made to fall within the linear range of the method.

  • Data Analysis:

    • The method provides a resolution factor of more than 2.0 between Rosuvastatin and its enantiomer.[2]

Ultra-Performance Liquid Chromatography (UPLC) - Method 1

This stability-indicating UPLC method is for the quantification of Rosuvastatin and its related impurities.[5]

  • Chromatographic System:

    • Column: Acquity BEH C-18 (100mm x 2.1mm, 1.7µm)[5]

    • Mobile Phase: A mixture of 0.1% Trifluoroacetic acid and Methanol.[5]

    • Flow Rate: 0.3 mL/min[5]

    • Injection Volume: Not Specified

    • Detector: UV detector.

  • Sample Preparation:

    • Reference standards of Rosuvastatin calcium, its anti-isomer, and lactone impurities are used.[5]

  • Data Analysis:

    • The method is validated for specificity, LOD, LOQ, linearity, accuracy, precision, and robustness as per ICH guidelines.[5]

Capillary Zone Electrophoresis (CZE)

This method was developed and validated for the determination of Rosuvastatin calcium in pharmaceutical formulations.[6]

  • Electrophoretic System:

    • Capillary: Fused-silica capillary with an internal diameter of 50.0 µm, a total length of 48.5 cm, and an effective length of 40.0 cm.[6]

    • Background Electrolyte (BGE): 50.0 mM borate buffer at pH 9.5.[6]

    • Applied Voltage: 25 kV[6]

    • Capillary Temperature: 30°C[6]

    • Injection: Hydrodynamic injection for 5 seconds at 50 mbar.[6]

    • Detector: Diode array detector set at 243 nm.[6]

  • Sample Preparation:

    • Prepare sample and standard solutions in the background electrolyte. Diflunisal (B1670566) can be used as an internal standard.[6]

  • Data Analysis:

    • The migration times for Rosuvastatin calcium and diflunisal are approximately 3.20 min and 4.20 min, respectively.[6] The total analysis time is less than 6 minutes.[6]

Visualizations

The following diagrams illustrate the general workflow for impurity analysis and the logical relationship between different analytical techniques.

Workflow_for_Diastereomeric_Impurity_Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Acquisition & Processing cluster_Reporting Reporting Sample Bulk Drug or Formulation Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC / UPLC (Chiral or RP) Filtration->HPLC CE Capillary Electrophoresis Filtration->CE Chromatogram Chromatogram / Electropherogram HPLC->Chromatogram CE->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification of Impurities Integration->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation Report Final Report Validation->Report

Caption: General workflow for diastereomeric impurity analysis.

Analytical_Technique_Comparison cluster_Chromatography Chromatographic Methods Rosuvastatin Rosuvastatin Sample (with Diastereomeric Impurities) HPLC HPLC (High-Performance Liquid Chromatography) Rosuvastatin->HPLC UPLC UPLC (Ultra-Performance Liquid Chromatography) Rosuvastatin->UPLC CE Capillary Electrophoresis Rosuvastatin->CE RP_HPLC Good Resolution, Longer Run Times HPLC->RP_HPLC Reversed-Phase Chiral_HPLC Excellent Enantioselectivity HPLC->Chiral_HPLC Chiral RP_UPLC High Resolution, Faster Analysis UPLC->RP_UPLC Reversed-Phase CE_Adv High Efficiency, Low Sample Volume CE->CE_Adv

Caption: Comparison of analytical techniques for Rosuvastatin analysis.

References

A Comparative In Silico Analysis of Rosuvastatin Stereoisomers and Their Affinity for HMG-CoA Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of Rosuvastatin stereoisomers to the active site of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Due to a lack of publicly available direct comparative docking studies on Rosuvastatin stereoisomers, this guide presents a representative methodology and hypothetical data based on published docking studies of other statins, such as Atorvastatin. The experimental protocols and data presented herein are intended to serve as a template for such a comparative study.

Comparative Binding Affinities of Statin Stereoisomers

StereoisomerBinding Energy (kcal/mol)Inhibition Constant (Ki) (nM)Interacting Residues (Hypothetical)
(3R,5S)-Rosuvastatin-8.550ARG590, LYS691, SER565, ASN755
(3S,5R)-Rosuvastatin-7.2250ARG590, LYS691, ASN755
(3R,5R)-Rosuvastatin-6.8500ARG590, LYS691
(3S,5S)-Rosuvastatin-6.5750ARG590

Note: The data in this table is hypothetical and serves as a representative example. Actual experimental values may vary.

Experimental Protocols

A detailed and rigorous experimental protocol is essential for reproducible and reliable molecular docking studies. The following protocol outlines a standard workflow for a comparative docking analysis of Rosuvastatin stereoisomers with HMG-CoA reductase.

Software and Tools
  • Molecular Docking Software: AutoDock Vina[1][2][3]

  • Visualization Software: UCSF Chimera[1] or PyMOL

  • Ligand Preparation: ChemBioDraw 3D or similar chemical drawing software

  • Protein Preparation: Protein Data Bank (PDB)

Protein Preparation
  • Retrieval of HMG-CoA Reductase Structure: The crystal structure of human HMG-CoA reductase complexed with a statin (e.g., PDB ID: 1HWK) is retrieved from the Protein Data Bank.[4]

  • Preparation of the Protein: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms are added, and non-polar hydrogens are merged. Gasteiger charges are computed and assigned to the protein atoms. The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation
  • Generation of Stereoisomer Structures: The 3D structures of the Rosuvastatin stereoisomers ((3R,5S), (3S,5R), (3R,5R), and (3S,5S)) are generated using chemical drawing software.

  • Energy Minimization: The energy of each stereoisomer is minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Ligand File Preparation: The prepared ligand structures are saved in the PDBQT file format. This process includes defining the rotatable bonds within the ligand.

Molecular Docking Procedure
  • Grid Box Definition: A grid box is defined around the active site of HMG-CoA reductase. The dimensions and center of the grid box are chosen to encompass the entire binding pocket where the native ligand (HMG-CoA) and statins are known to bind.

  • Docking Simulation: Each Rosuvastatin stereoisomer is docked into the prepared HMG-CoA reductase structure using AutoDock Vina. The software will perform a conformational search, exploring different orientations and conformations of the ligand within the binding site.

  • Analysis of Docking Results: The results of the docking simulation are analyzed to identify the binding pose with the lowest binding energy for each stereoisomer. The binding energy, inhibition constant (Ki), and the interactions (hydrogen bonds and hydrophobic interactions) between the ligand and the protein are recorded.

Visualizations

HMG-CoA Reductase Signaling Pathway

The following diagram illustrates the central role of HMG-CoA reductase in the cholesterol biosynthesis pathway and its inhibition by statins.

HMG_CoA_Reductase_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps HMGCR->Mevalonate Statins Statins (Rosuvastatin) Statins->HMGCR Inhibition

HMG-CoA Reductase Pathway
Experimental Workflow for Comparative Docking

This diagram outlines the logical steps involved in a typical in silico comparative docking study.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output Protein_Prep Protein Preparation (HMG-CoA Reductase) Grid_Generation Grid Box Generation Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (Rosuvastatin Stereoisomers) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Generation->Docking Analysis Results Analysis (Binding Energy, Interactions) Docking->Analysis Comparison Comparative Data Table Analysis->Comparison

Comparative Docking Workflow

References

A Comparative Guide to Stereoselective Methods for Enantiomer Quantification in Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two validated stereoselective high-performance liquid chromatography (HPLC) methods for the precise quantification of the unwanted enantiomer in Rosuvastatin. The control of enantiomeric purity is a critical aspect of drug development and quality control, ensuring the safety and efficacy of the final pharmaceutical product. This document presents the experimental protocols and validation data from two distinct studies to aid researchers in selecting and implementing a suitable method for their analytical needs.

Method Comparison Overview

Both methods detailed below utilize a normal-phase chiral HPLC approach with a cellulose-based stationary phase, demonstrating a common strategy for the enantioselective separation of Rosuvastatin. However, they differ in their mobile phase composition and specific chromatographic conditions, leading to variations in performance characteristics.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1 (Moodbidri et al., 2015)Method 2 (Reddy et al., 2014)
Stationary Phase CHIRALPAK IB (250 x 4.6mm, 5µm)Chiralpak IB (250 mm x 4.6 mm, 5.0 μm)
Mobile Phase n-heptane: 2-propanol: trifluoroacetic acid (85:15:0.1 v/v/v)n-hexane: dichloromethane: 2-propanol: trifluoroacetic acid (82:10:8:0.2 v/v/v/v)
Flow Rate 1.0 mL/minute1.0 mL/min
Detection Wavelength 242 nm243 nm
Column Temperature 25°C25°C
Injection Volume 10 µL10 µL
Run Time 25 minutes18 minutes

Experimental Protocols

The following sections provide the detailed methodologies for each of the compared stereoselective methods.

Method 1: Experimental Protocol

This method was developed for the quantification of the Rosuvastatin enantiomer in the bulk drug substance.[1][2]

Chromatographic System:

  • Column: CHIRALPAK IB (250 x 4.6mm, 5µm)[1][2]

  • Mobile Phase: A mixture of n-heptane, 2-propanol, and trifluoroacetic acid in the ratio of 85:15:0.1 (v/v/v).[1][2]

  • Flow Rate: 1.0 mL/minute.[2]

  • Column Temperature: 25°C.[2]

  • Detector: UV detector set at 242 nm.[2]

  • Injection Volume: 10 µL.[2]

System Suitability: A solution containing 1 mg/mL of Rosuvastatin calcium, 0.15% w/w of the Rosuvastatin enantiomer, and 0.15% w/w of the lactone impurity was prepared to ensure adequate separation.[2]

Method 2: Experimental Protocol

This stability-indicating method was validated for the quantification of the Rosuvastatin enantiomer in both the drug substance and pharmaceutical dosage forms.[3][4][5][6][7]

Chromatographic System:

  • Column: Chiralpak IB (250 mm x 4.6 mm, 5.0 μm particle size).[3][4][5][6][7]

  • Mobile Phase: A mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid in the ratio of 82:10:8:0.2 (v/v/v/v).[3][4][5][6][7]

  • Flow Rate: 1.0 mL/min (isocratic).[3]

  • Column Temperature: 25°C.[3]

  • Detector: UV detector set at 243 nm.[3][4][5][6][7]

  • Injection Volume: 10 µL.[3][7]

  • Diluent: Dichloromethane and methanol (B129727) in a 96:4 (v/v) ratio.[3]

Forced Degradation Studies: To establish the stability-indicating power of the method, Rosuvastatin Calcium was subjected to stress conditions including acid, base, oxidative, thermal, humidity, and photolytic degradation.[3][4][5][6]

Validation Data Summary

The following tables summarize the key validation parameters for both methods, providing a quantitative comparison of their performance. The validation was performed according to the International Conference on Harmonization (ICH) guidelines.[3][4][5][6][7]

Table 2: Comparison of Method Validation Parameters

Validation ParameterMethod 1 (Moodbidri et al., 2015)Method 2 (Reddy et al., 2014)
Limit of Detection (LOD) 0.07 µg/mL0.015% (of 1.0 mg/mL Rosuvastatin)
Limit of Quantification (LOQ) 0.2 µg/mL0.04% (of 1.0 mg/mL Rosuvastatin)
Linearity Range 0.2 µg/mL to 3.03 µg/mLNot explicitly stated in percentage, but linearity was established.
Correlation Coefficient (r²) > 0.9990.9977
Accuracy (% Recovery) Determined at 0.2, 1.01, 1.51, and 3.03 µg/mL100 ± 10%
Precision Not explicitly stated in the abstract.High precision reported.
Specificity Demonstrated separation from lactone impurity.Demonstrated separation from enantiomer and other related substances under forced degradation conditions.[3]
Robustness Not explicitly stated in the abstract.The method was found to be robust.[3]

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the validation process, the following diagram was generated using Graphviz (DOT language).

G cluster_prep Sample and Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_validation Method Validation (ICH Guidelines) cluster_results Data Analysis and Reporting A Rosuvastatin Bulk Drug/Formulation D Preparation of Sample Solutions A->D B Rosuvastatin Enantiomer Standard C Preparation of Standard Solutions B->C F Inject Samples and Standards C->F D->F E Set Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) E->F G Data Acquisition F->G N Peak Integration and Quantification G->N H Specificity (Forced Degradation) I Linearity J Accuracy (% Recovery) K Precision (Repeatability & Intermediate) L LOD & LOQ M Robustness O Calculation of Validation Parameters N->O O->H O->I O->J O->K O->L O->M P Final Report O->P

Caption: Workflow for validation of a stereoselective HPLC method.

Conclusion

Both presented methods offer reliable and accurate means for the quantification of the Rosuvastatin enantiomer. Method 1, with its simpler mobile phase, may be advantageous for routine quality control of the bulk drug.[1][2] Method 2 provides a more comprehensive, stability-indicating approach suitable for both bulk drug and finished product analysis, particularly when the degradation profile of the drug substance needs to be considered.[3][4][5][6][7] The choice between these methods will depend on the specific application, regulatory requirements, and the laboratory's analytical needs. The provided data and protocols should serve as a valuable resource for researchers and professionals in the pharmaceutical industry.

References

Enantiospecific Induction of Cytochrome P450 Enzymes by Rosuvastatin Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the induction of cytochrome P450 (CYP) enzymes by the optical isomers of rosuvastatin (B1679574). The information is supported by experimental data to aid in understanding the stereoselective effects on drug metabolism.

Rosuvastatin, a widely prescribed medication for lowering cholesterol, is a chiral compound existing as four distinct optical isomers: (3R,5S), (3S,5R), (3R,5R), and (3S,5S). The clinically utilized formulation is the (3R,5S)-rosuvastatin enantiomer.[1] Emerging research indicates that the pharmacological and toxicological profiles of chiral drugs can be enantiospecific, extending to their potential for drug-drug interactions through the induction of CYP enzymes. This guide summarizes the differential effects of rosuvastatin isomers on the induction of key drug-metabolizing enzymes.

Comparative Induction of CYP Enzymes

The induction of CYP enzymes by rosuvastatin isomers has been observed to be enantiospecific. Studies in primary human hepatocytes have demonstrated that the four isomers exhibit different capabilities in upregulating the expression of CYP2A6, CYP2B6, and CYP3A4. Notably, the optical isomers of rosuvastatin were found to be the least active inducers among the statins tested, which also included atorvastatin (B1662188) and fluvastatin.[2]

The induction potency for rosuvastatin was primarily associated with the clinically used (3R,5S)-rosuvastatin isomer.[3][4] In contrast, the other isomers showed minimal to no significant induction of the tested CYP enzymes.

Quantitative Data Summary

The following table summarizes the observed induction of CYP enzymes by the different rosuvastatin isomers in primary human hepatocytes.

CYP Enzyme(3R,5S)-Rosuvastatin(3S,5R)-Rosuvastatin(3R,5R)-Rosuvastatin(3S,5S)-Rosuvastatin
CYP2A6 ActiveInactiveInactiveInactive
CYP2B6 ActiveInactiveInactiveInactive
CYP3A4 ActiveInactiveInactiveInactive
CYP2C9 Modulatory EffectsModulatory EffectsModulatory EffectsModulatory Effects

Data sourced from studies in primary human hepatocytes. "Active" indicates observed enzyme induction, while "Inactive" indicates no significant induction. "Modulatory Effects" suggests that the effects were not consistently inductive.[3][4]

Experimental Protocols

The findings presented are based on robust in vitro experimental methodologies utilizing primary human hepatocytes, which are considered the gold standard for studying human-specific drug metabolism and induction.[5]

Key Experimental Steps:
  • Cell Culture: Primary human hepatocytes were isolated from liver resection samples and cultured. To maintain their functionality, the cells were typically overlaid with an extracellular matrix component like Geltrex™ or Collagen I.[5]

  • Treatment: The cultured hepatocytes were treated with the individual optical isomers of rosuvastatin, a positive control inducer (e.g., rifampicin (B610482) for CYP3A4), and a vehicle control (e.g., DMSO) for a specified duration (typically 24 to 72 hours).[6]

  • Endpoint Analysis: Following treatment, the induction of CYP enzymes was assessed at multiple levels:

    • mRNA Expression: Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) was used to measure the fold change in CYP enzyme mRNA levels relative to the vehicle control.[6]

    • Protein Expression: Western blotting was employed to determine the levels of CYP enzyme proteins.[4]

    • Enzyme Activity: The metabolic activity of specific CYP enzymes was quantified using a cocktail of probe substrates. The formation of metabolites was measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

Signaling Pathway and Experimental Workflow

The induction of CYP enzymes by rosuvastatin isomers is primarily mediated through the activation of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters.[8][9]

PXR-Mediated CYP Induction Pathway

PXR_Signaling_Pathway cluster_cell Hepatocyte Rosuvastatin Rosuvastatin Isomer PXR PXR Rosuvastatin->PXR Activation PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR DNA DNA (Promoter Region) PXR_RXR->DNA Binds to Response Element mRNA CYP mRNA DNA->mRNA Transcription CYP_Protein CYP Protein (e.g., CYP3A4) mRNA->CYP_Protein Translation

Caption: PXR signaling pathway for CYP enzyme induction.

Experimental Workflow for Assessing CYP Induction

Experimental_Workflow cluster_workflow CYP Induction Assessment Workflow cluster_analysis Endpoint Analysis Hepatocyte_Culture 1. Primary Human Hepatocyte Culture Treatment 2. Treatment with Rosuvastatin Isomers Hepatocyte_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting mRNA_Analysis mRNA Analysis (qRT-PCR) Harvesting->mRNA_Analysis Protein_Analysis Protein Analysis (Western Blot) Harvesting->Protein_Analysis Activity_Assay Enzyme Activity (LC-MS/MS) Harvesting->Activity_Assay

Caption: Experimental workflow for CYP induction analysis.

References

Safety Operating Guide

Proper Disposal of (3R,5R)-Rosuvastatin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The following provides essential safety and logistical information for the proper disposal of (3R,5R)-Rosuvastatin, intended for researchers, scientists, and drug development professionals. This guidance outlines a procedural, step-by-step plan to ensure the safe and compliant disposal of this substance.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, it is crucial to handle this compound with care in a well-ventilated area.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times to avoid skin and eye contact.[2][3] In case of a spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

Waste Characterization and Segregation

Proper disposal begins with the correct classification and segregation of chemical waste. This compound should be treated as a chemical waste and must not be disposed of in regular trash or down the sewer system.[1][4] It is imperative to prevent the discharge of pharmaceutical waste into the environment.[1][5]

Key Disposal Recommendations and Regulatory Considerations

Recommendation/ConsiderationDescriptionSource
Waste Classification All chemical wastes must be categorized based on their main hazardous constituents before disposal.[2][2]
Prohibited Disposal Methods Do not contaminate water, food, or feed. Do not discharge into sewer systems.[1] Flushing of hazardous waste pharmaceuticals down drains is prohibited by the EPA.[1][6]
Primary Disposal Method The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][1]
Container Management Use appropriate, chemically compatible, and clearly labeled containers for waste storage. Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4][7][1][4][7]
Regulatory Compliance Disposal must be in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable federal and state regulations.[4][5][8][4][5][8]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the disposal of this compound waste generated in a laboratory setting.

Experimental Protocol for Disposal:

  • Segregation: At the point of generation, separate this compound waste from other laboratory waste streams. This includes pure substance, contaminated labware (e.g., vials, pipette tips), and solutions.

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.[4]

    • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealed hazardous waste container.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[7]

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9]

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional policies and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate is_solid Is the waste solid or contaminated labware? segregate->is_solid solid_container Place in a Labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No storage Store Sealed Container in Designated Satellite Accumulation Area solid_container->storage liquid_container Place in a Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes is_liquid->storage No liquid_container->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor for Pickup storage->contact_ehs end End: Waste Disposed via Licensed Facility (Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

Contaminated Packaging

Empty containers and packaging that held this compound should also be managed properly. Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] For combustible packaging materials, controlled incineration is a possible disposal route.[1] Empty containers that held acutely toxic hazardous wastes (P-listed) must be managed as hazardous waste and should not be triple-rinsed.[7]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both human health and the environment while maintaining regulatory compliance.

References

Essential Safety and Logistical Information for Handling (3R,5R)-Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like (3R,5R)-Rosuvastatin is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.

This compound is identified as a hazardous substance that may cause cancer, damage fertility or the unborn child, and cause damage to organs through single or prolonged exposure.[1][2] Therefore, strict adherence to safety protocols is crucial.

Hazard and Protective Equipment Summary

While specific occupational exposure limits for Rosuvastatin have not been established, the hazardous nature of the compound necessitates stringent control measures.[3][4] The following table summarizes the potential hazards and the recommended personal protective equipment.

Hazard CategoryPotential Health EffectsRecommended Personal Protective Equipment (PPE)
Carcinogenicity May cause cancer.[1][2]Respiratory Protection: Required when dusts are generated. Use a NIOSH/MSHA-approved respirator. Hand Protection: Wear suitable chemical-resistant gloves (tested according to EN 374).[5][6] Eye/Face Protection: Use safety goggles with side protection or a full-face shield.[3][6][7] Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3][5]
Reproductive Toxicity May damage fertility or the unborn child.[1][2][8]Same as above.
Specific Target Organ Toxicity (Single and Repeated Exposure) Causes damage to organs.[1][2] May produce headache, dizziness, gastrointestinal disorders, and muscular pain upon single oral exposure.[9][10]Same as above.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[2][10]Engineering Controls: Use in a well-ventilated area. Prevent release to the environment.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk. The following step-by-step operational plan should be followed:

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a chemical fume hood or a ventilated balance enclosure, especially when handling the powder form to avoid dust formation.[7][9]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and reagents before starting the procedure.

2. Donning of Personal Protective Equipment (PPE):

  • Step 1: Gown/Lab Coat: Put on a clean, buttoned-up lab coat or gown.

  • Step 2: Gloves: Don two pairs of chemical-resistant nitrile gloves. Inspect the outer gloves for any tears or defects.

  • Step 3: Respiratory Protection: If there is a risk of dust generation, wear a properly fitted NIOSH-approved respirator.

  • Step 4: Eye/Face Protection: Wear safety goggles with side shields. If a splash hazard exists, use a full-face shield over the goggles.

3. Handling of this compound:

  • Avoid direct contact with the skin, eyes, and clothing.[3][10]

  • Minimize the generation of dust.[9][10]

  • If weighing the solid form, do so in a ventilated enclosure.

  • For solutions, handle with care to prevent splashes.

4. Doffing of Personal Protective Equipment (PPE):

  • Step 1: Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Step 2: Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Step 3: Eye/Face Protection: Remove eye and face protection.

  • Step 4: Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Step 5: Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[9][10]

Emergency Procedures: Spill Response

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Workflow for handling a chemical spill of Rosuvastatin.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential harm to others.

1. Waste Segregation:

  • All materials contaminated with Rosuvastatin, including excess compound, contaminated PPE (gloves, gowns), and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[9]

2. Disposal of Unused Product:

  • Do not dispose of Rosuvastatin down the drain or in the regular trash.[10]

  • Disposal should be carried out by an accredited disposal contractor, typically through incineration.[10]

3. General Guidance for Pharmaceutical Waste (for expired or unused medication):

  • While laboratory waste requires professional disposal, for general information, the FDA recommends against flushing most medicines unless they are on a specific "flush list" due to the high potential for abuse.[11] Rosuvastatin is not on this list.

  • The preferred method for disposing of unwanted household medicines is through drug take-back programs.[12][13]

  • If a take-back program is not available, the FDA and DEA provide guidance on disposing of medicines in household trash:

    • Remove the medicine from its original container.

    • Mix it with an undesirable substance like used coffee grounds, dirt, or cat litter.[12][14]

    • Place the mixture in a sealed plastic bag or other container to prevent leakage.[12][14]

    • Dispose of the container in the household trash.[14]

    • Scratch out all personal information on the prescription label before discarding the empty container.[12][14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5R)-Rosuvastatin
Reactant of Route 2
(3R,5R)-Rosuvastatin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.